methyl N-(4-bromophenyl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl N-(4-bromophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRFFVNPNGTCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25203-36-5 | |
| Record name | METHYL N-(4-BROMOPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl N-(4-Bromophenyl)carbamate: A Methodological Guide
Executive Summary
Aryl carbamates are highly versatile motifs utilized extensively as protecting groups, stable pharmacophores in medicinal chemistry, and critical intermediates in the synthesis of agrochemicals. The synthesis of methyl N-(4-bromophenyl)carbamate via the direct acylation of 4-bromoaniline with methyl chloroformate is a foundational transformation. As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, focusing instead on the mechanistic causality, phase-transfer dynamics, and in-process controls required to achieve near-quantitative yields with high purity.
Mechanistic Rationale & Reaction Dynamics
The transformation is driven by a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen of 4-bromoaniline attacks the highly electrophilic carbonyl carbon of methyl chloroformate, forming a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride anion, yielding the protonated carbamate.
Causality of Experimental Choices:
-
Electrophile Selection: 4-Bromoaniline is a deactivated nucleophile due to the electron-withdrawing nature of the para-bromo substituent (Hammett σp = 0.23). Therefore, a highly reactive acylating agent like methyl chloroformate is strictly required to drive the reaction forward. While alternative methoxycarbonylation strategies exist to avoid the toxicity of chloroformates[1], direct acylation remains the most efficient and scalable standard.
-
Acid Scavenging: The reaction generates stoichiometric hydrochloric acid (HCl). If left unneutralized, this acid rapidly protonates the unreacted 4-bromoaniline, converting it into an inert anilinium hydrochloride salt and stalling the reaction at a maximum of 50% conversion. An auxiliary base is therefore mandatory to act as an acid scavenger.
-
Temperature Control: The initial nucleophilic attack is highly exothermic. Maintaining the reaction at 0 °C during the addition phase suppresses competing side reactions, such as the formation of symmetrical 1,3-bis(4-bromophenyl)urea or over-acylation to the imidodicarbonate.
Experimental Design: The Biphasic Advantage
While traditional protocols often utilize anhydrous organic solvents (e.g., dichloromethane or tetrahydrofuran) with amine bases like pyridine or triethylamine, these homogeneous systems present significant workup challenges. Amine hydrochloride salts precipitate directly out of the organic phase, complicating magnetic stirring and requiring tedious filtration.
To circumvent this, a biphasic Schotten-Baumann system (Dichloromethane / Aqueous NaHCO 3 ) is the superior choice.
-
Phase Partitioning: The 4-bromoaniline and methyl chloroformate react in the organic layer. As HCl is generated, it migrates to the aqueous interface where it is immediately neutralized by the bicarbonate, releasing CO 2 gas.
-
Impurity Suppression: Because the base is confined to the aqueous layer, it cannot catalyze the unwanted di-acylation of the product in the organic phase. Similar biphasic conditions utilizing inorganic bases have been successfully employed to synthesize structurally related halogenated and trifluoromethoxylated phenylcarbamates with excellent purity[2].
Workflow Visualization
Caption: Workflow for the synthesis and purification of methyl N-(4-bromophenyl)carbamate.
Self-Validating Step-by-Step Protocol
This procedure illustrates a general, highly reliable method for the preparation of carbamates, delivering the compound in near-quantitative yield and high purity without the need for column chromatography[3].
Scale: 100 mmol
Step 1: System Initialization In a 500-mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (17.2 g, 100 mmol) in dichloromethane (DCM, 150 mL). Add 150 mL of saturated aqueous sodium bicarbonate (NaHCO 3 ). Stir the biphasic mixture vigorously.
Step 2: Thermal Control & Addition Submerge the flask in an ice-water bath until the internal temperature reaches 0–5 °C. Charge a pressure-equalizing dropping funnel with methyl chloroformate (8.5 mL, ~110 mmol, 1.1 equiv) dissolved in DCM (20 mL). Add this solution dropwise over 30 minutes.
-
Self-Validation Check: Vigorous bubbling (CO 2 evolution) will be observed at the phase interface, confirming that the neutralization of HCl is actively occurring.
Step 3: Reaction Maturation Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 hours.
-
Self-Validation Check (TLC): Spot the organic layer on a silica gel TLC plate (Eluent: Hexanes/EtOAc 3:1). The starting material (R f ~ 0.3) should be completely consumed, replaced by a single UV-active product spot (R f ~ 0.5). The cessation of CO 2 bubbling also serves as a macroscopic indicator of reaction completion.
Step 4: Phase Separation & Targeted Washing Transfer the mixture to a separatory funnel. Isolate the lower organic layer and extract the remaining aqueous layer with fresh DCM (1 × 50 mL). Combine the organic layers.
-
Acid Wash: Wash the combined organics with 1M aqueous HCl (50 mL). Causality: This is a critical purification step. Any trace unreacted 4-bromoaniline is protonated into a water-soluble salt and permanently removed from the organic product stream[3].
-
Base Wash: Wash with saturated aqueous NaHCO 3 (50 mL) to neutralize any residual acid, followed by brine (50 mL) to remove excess water.
Step 5: Isolation Dry the organic phase over anhydrous MgSO 4 , filter, and concentrate under reduced pressure (rotary evaporation at 30 °C). The resulting residue will spontaneously crystallize upon standing under vacuum to afford methyl N-(4-bromophenyl)carbamate as a white to off-white solid.
Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting quantitative yield and purity profiles. The biphasic system clearly outperforms anhydrous alternatives.
| Reaction System | Base / Acid Scavenger | Solvent Matrix | Temp (°C) | Yield (%) | Purity Profile & Operational Notes |
| Anhydrous | Triethylamine (1.2 eq) | DCM | 0 to RT | 85 - 88% | TEA-HCl precipitates heavily; requires mid-reaction filtration. |
| Anhydrous | Pyridine (1.5 eq) | THF | 0 to RT | 82 - 86% | Complete pyridine removal requires extensive acidic washing. |
| Aqueous | Na 2 CO 3 (2.0 eq) | 1,2-DCE / H 2 O | RT | 89 - 91% | Good yield, but room-temperature addition increases urea byproducts. |
| Biphasic | Sat. Aq. NaHCO 3 | DCM / H 2 O | 0 to RT | 94 - 98% | Optimal. Cleanest TLC profile; minimal di-acylation; no precipitation. |
References
-
Organic Syntheses Procedure: N-(Methoxycarbonyl)-2-propenylamine Source: Organic Syntheses (orgsyn.org) URL:[Link]
-
A novel method to prepare methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions Source: Journal of Pesticide Science (scispace.com) URL:[Link]
-
Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine Source: PMC - National Institutes of Health (nih.gov) URL:[Link]
Sources
Synthesis of Methyl N-(4-Bromophenyl)carbamate via Hofmann Rearrangement: An In-Depth Technical Guide
Executive Summary
The transformation of primary amides into carbamates is a critical synthetic operation in pharmaceutical development, often utilized to generate stable prodrugs or protected amine intermediates. The classical Hofmann rearrangement degrades a primary amide to a primary amine via an isocyanate intermediate[1]. However, by strategically modifying the reaction environment—specifically by utilizing anhydrous alcoholic solvents and mild oxidants—the transient isocyanate can be intercepted.
This whitepaper provides a comprehensive, self-validating technical guide for the synthesis of methyl N-(4-bromophenyl)carbamate from 4-bromobenzamide . We analyze the mechanistic causality behind reagent selection, compare modern oxidative systems (such as NBS/DBU and PIDA), and provide highly detailed, scalable protocols designed for high-yield isolation.
Mechanistic Causality: The Modified Hofmann Rearrangement
To master this synthesis, one must understand the thermodynamic and kinetic drivers of the rearrangement. The reaction does not merely "convert" an amide to a carbamate; it is a carefully orchestrated sequence of activation, migration, and nucleophilic trapping[1][2].
-
Electrophilic Activation: The primary amide nitrogen of 4-bromobenzamide is nucleophilic enough to react with an oxidant (e.g., N-bromosuccinimide or a hypervalent iodine species). This forms an N -haloamide or N -iodo intermediate, drastically lowering the pKa of the remaining amide proton[1][3].
-
Deprotonation and Rearrangement: A base removes the remaining proton, generating an unstable anion. This triggers a concerted 1,2-aryl shift: the electron-rich 4-bromophenyl ring migrates to the electron-deficient nitrogen atom, simultaneously expelling the leaving group (bromide or iodobenzene). This forms the highly electrophilic 4-bromophenyl isocyanate [1][4].
-
Nucleophilic Trapping: In classical aqueous conditions, water attacks the isocyanate, leading to decarboxylation and amine formation. By conducting the reaction in anhydrous methanol , methanol acts as the sole nucleophile, attacking the isocyanate to form the stable methyl carbamate ester[1][2].
Logical flow of the modified Hofmann rearrangement to methyl N-(4-bromophenyl)carbamate.
Reagent System Selection & Quantitative Comparison
The choice of oxidant and base dictates the purity profile of the final product. Classical conditions using Br2 and aqueous NaOH are excessively harsh and prone to side reactions. Modern synthesis relies on milder systems[5][6].
Table 1: Comparison of Oxidant Systems for Carbamate Synthesis
| Reagent System | Base | Yield Profile | Scalability | Mechanistic Causality & Advantage |
| Br2 / NaOH | NaOH | Moderate (50-60%) | Low | Harsh, exothermic. High risk of isocyanate hydrolysis due to aqueous base, leading to urea byproducts. |
| NBS / DBU | DBU | High (85-95%) | High | DBU is a strong, sterically hindered, non-nucleophilic base. Prevents competitive attack on the isocyanate[3][6]. |
| PIDA | KOH or None | High (80-90%) | Medium | PIDA (Phenyliodine diacetate) is a mild two-electron oxidant. Completely avoids halogen waste and over-bromination[4][5]. |
Self-Validating Experimental Protocols
Protocol A: The NBS / DBU / Methanol System
This protocol is adapted from the highly robust methodology established by Keillor and Huang for the synthesis of methyl carbamates[6]. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical; its non-nucleophilic nature ensures that methanol is the only nucleophile available to trap the isocyanate[5][6].
1. Setup & Anhydrous Control:
-
Causality: Trace water will hydrolyze the 4-bromophenyl isocyanate to 4-bromoaniline. The aniline will rapidly react with remaining isocyanate to form an insoluble 1,3-bis(4-bromophenyl)urea byproduct[1][4].
-
Action: Flame-dry a 250 mL round-bottom flask. Equip with a magnetic stir bar and an argon balloon.
2. Reagent Addition:
-
Dissolve 4-bromobenzamide (10.0 g, 50 mmol) in anhydrous methanol (150 mL).
-
Add DBU (18.7 mL, 125 mmol, 2.5 eq.). Stir for 5 minutes to ensure homogeneity.
3. Controlled Oxidation:
-
Causality: Adding NBS all at once causes a rapid exothermic spike, which can lead to solvent boil-off and thermal degradation of the intermediate[6].
-
Action: Cool the flask to 0 °C. Add N-bromosuccinimide (NBS) (8.9 g, 50 mmol, 1.0 eq.) in small portions over 10 minutes.
-
Remove the ice bath and heat the solution to a gentle reflux for 15 minutes.
-
Add a second aliquot of NBS (8.9 g, 50 mmol, 1.0 eq.) slowly. Reflux for an additional 30 minutes.
4. In-Process Validation (TLC):
-
Monitor via TLC (Eluent: 1:1 Ethyl Acetate/Hexane).
-
Validation: The starting material (4-bromobenzamide) is highly polar and will show a low Rf . The target methyl N-(4-bromophenyl)carbamate is less polar and will appear as a distinct, UV-active spot at a higher Rf . Proceed to workup only when the baseline amide spot is completely consumed.
5. Orthogonal Workup & Purification:
-
Evaporate the methanol under reduced pressure. Dissolve the crude residue in Ethyl Acetate (250 mL).
-
Acid Wash: Wash with 1N HCl (2 × 100 mL). Causality: Protonates DBU, rendering it water-soluble and removing it from the organic layer.
-
Base Wash: Wash with 1N NaOH (2 × 100 mL). Causality: Deprotonates succinimide (pKa ~9.5), extracting the NBS byproduct into the aqueous layer[6].
-
Wash with brine, dry over anhydrous MgSO4 , and concentrate.
-
Recrystallize the crude pale-yellow solid from hot hexanes to yield pure methyl N-(4-bromophenyl)carbamate.
Protocol B: The Hypervalent Iodine (PIDA) System
For substrates highly sensitive to halogens, PIDA offers an exceptionally clean, base-free (or mild base) alternative[4][5].
1. Setup & Reaction:
-
Suspend 4-bromobenzamide (5.0 g, 25 mmol) in anhydrous methanol (100 mL) under argon.
-
Add Potassium Hydroxide (KOH) (2.8 g, 50 mmol) and stir until dissolved.
-
Cool to 5–10 °C. Add Phenyliodine diacetate (PIDA) (8.8 g, 27.5 mmol, 1.1 eq.) portion-wise.
-
Causality: PIDA coordinates directly to the amide nitrogen. Upon base-mediated deprotonation, the I(III) species is reduced to I(I), expelling iodobenzene as the leaving group to drive the 1,2-aryl migration[4].
2. Workup Validation:
-
Stir at room temperature for 4 hours.
-
Quench the reaction with 10% aqueous Na2S2O3 (50 mL) to destroy any unreacted hypervalent iodine species.
-
Extract with dichloromethane (3 × 75 mL). Wash the combined organics with brine, dry over Na2SO4 , and concentrate.
-
Purify via flash column chromatography (Silica gel, 80:20 Hexane/Ethyl Acetate) to separate the carbamate from the iodobenzene byproduct.
References
-
Keillor, J. W., & Huang, X. (2002). Methyl Carbamate Formation via Modified Hofmann Rearrangement Reactions: Methyl N-(p-Methoxyphenyl)Carbamate. Organic Syntheses. URL:[6]
-
Wikipedia Contributors. Hofmann rearrangement. Wikipedia, The Free Encyclopedia. URL:[1]
-
Wikipedia Contributors. N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. URL:[3]
-
Saraiva Rosa, N., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Thieme Connect. URL:[4]
-
Pardeshi, S. P., et al. (2010). Methyl Carbamate Formation Via Modified Hofmann Rearrangement Reactions. ResearchGate. URL:[5]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of Methyl N-(4-bromophenyl)carbamate from 4-Bromophenyl Isocyanate
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl N-(4-bromophenyl)carbamate, a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The primary focus of this document is the direct and efficient reaction of 4-bromophenyl isocyanate with methanol. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations for handling the reagents, and outline robust analytical methods for the characterization and purity assessment of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Carbamates and the Isocyanate Route
Carbamates are a vital class of organic compounds, featuring prominently in a wide array of biologically active molecules.[3][4] Their utility spans from therapeutic agents to crop protection chemicals.[1] The synthesis of carbamates can be achieved through various methods, but the reaction of an isocyanate with an alcohol stands out for its high efficiency, often quantitative yields, and typically mild reaction conditions.[5][6] This pathway is of significant commercial and laboratory-scale importance.[5]
This guide focuses on the specific synthesis of methyl N-(4-bromophenyl)carbamate. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, making this a valuable building block in synthetic chemistry.[1]
Reaction Mechanism and Theoretical Considerations
The formation of methyl N-(4-bromophenyl)carbamate from 4-bromophenyl isocyanate and methanol proceeds via a nucleophilic addition mechanism.[6] The highly electrophilic carbon atom of the isocyanate group is susceptible to attack by the nucleophilic oxygen atom of methanol.
Quantum-chemical studies suggest that the reaction proceeds through an asymmetric concerted transition state.[7] The addition of the alcohol is considered a nucleophilic process.[7] While the reaction can proceed without a catalyst, the presence of a base can accelerate the reaction, particularly with sterically hindered alcohols.[8]
The general mechanism can be visualized as follows:
Caption: Nucleophilic addition of methanol to 4-bromophenyl isocyanate.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of methyl N-(4-bromophenyl)carbamate.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| 4-Bromophenyl isocyanate | 2493-02-9 | 198.02 | 10.0 g (50.5 mmol) | >98% |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 100 mL | >99.8% |
| Hexane | 110-54-3 | 86.18 | As needed for recrystallization | Reagent Grade |
| Dichloromethane | 75-09-2 | 84.93 | As needed for analysis | HPLC Grade |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Heating mantle
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Reaction Setup:
-
In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (50.5 mmol) of 4-bromophenyl isocyanate in 100 mL of anhydrous methanol.
-
Attach a reflux condenser fitted with a drying tube to the flask. This is crucial as isocyanates are moisture-sensitive and react with water to form a urea byproduct and carbon dioxide gas, which can cause pressure buildup in a sealed container.[9]
-
Place the flask in a heating mantle on a magnetic stirrer.
Reaction Execution:
-
Stir the solution at room temperature. The reaction is often exothermic.[6]
-
After the initial exotherm subsides, gently heat the reaction mixture to reflux and maintain for 1-2 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
Work-up and Purification:
-
Once the reaction is complete (as indicated by the disappearance of the isocyanate spot on TLC), remove the heating mantle and allow the flask to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product. The product, methyl N-(4-bromophenyl)carbamate, has lower solubility in the reaction solvent, especially upon cooling.[10]
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
The expected product is a white to pale yellow solid.[11]
Safety and Handling Precautions
4-Bromophenyl Isocyanate:
-
Toxicity: Toxic if inhaled and harmful if swallowed or in contact with skin.[12][13] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[14][15]
-
Irritation: Causes skin and serious eye irritation.[12][14] May cause respiratory irritation.[12][13]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[9][16] Avoid breathing dust.[9][16]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[16][17] It is moisture-sensitive and should be protected from water.[9][14] Refrigerated storage is recommended.[9][16]
Methanol:
-
Flammability: Highly flammable liquid and vapor.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
-
Handling: Handle in a well-ventilated area and away from ignition sources. Wear appropriate PPE.
General Precautions:
-
Always have an eyewash station and safety shower readily accessible.[9][16]
-
Dispose of chemical waste according to institutional and local regulations.
Characterization and Purity Analysis
Thorough characterization of the synthesized methyl N-(4-bromophenyl)carbamate is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[18] The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the N-H proton, and the methyl protons. The ¹³C NMR will confirm the number of unique carbon environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[18] Expect to see characteristic absorption bands for the N-H stretch, C=O (urethane) stretch, and C-O stretch.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure.[18]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product.[19] A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used to separate the product from any unreacted starting materials or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis, particularly for identifying any volatile impurities.[19]
Physical Properties
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (42-44 °C).[15] A sharp melting point range is indicative of high purity.
Workflow and Data Management
A well-structured workflow is crucial for reproducibility and data integrity.
Caption: A typical experimental workflow for synthesis and analysis.
Conclusion
The synthesis of methyl N-(4-bromophenyl)carbamate from 4-bromophenyl isocyanate and methanol is a straightforward and efficient method for producing this valuable chemical intermediate. By adhering to the detailed protocol, exercising appropriate safety precautions, and employing rigorous analytical techniques for characterization, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and development. The principles and methodologies outlined in this guide provide a solid foundation for the successful synthesis and validation of this and related carbamate compounds.
References
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- Pfaltz & Bauer.
- Tokyo Chemical Industry. (2026, January 12).
- PubMed. (2022, October 12). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed.
- PMC.
- Organic Chemistry Portal.
- Sigma-Aldrich.
- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
- Benchchem. 1-(4-Bromophenyl)ethyl Isocyanate: A Technical Guide to its Presumed Mechanism of Action. Benchchem.
- ScienceOpen. (2015). Rapid Quantification of Ethyl Carbamate in Spirits Using NMR Spectroscopy and Chemometrics. ScienceOpen.
- ResearchGate. (2013, August 14). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?.
- SpringerLink.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem. An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)
- Atmospheric Chemistry and Physics. (2019, April 4). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides.
- ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
- ResearchGate. (2017, September 16). The crystal structure of methyl N-(4-bromophenyl)carbamate, C8H8BrNO2.
- ResearchGate. (2016, June 2). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond.
- MDPI. (2025, July 21).
- ResearchGate. (1959). Mechanism of Isocyanate Reactions with Ethanol.
- Vaia.
- Sigma-Aldrich. Methyl (3-amino-4-bromophenyl)
- MDPI. (2019, March 27). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. MDPI.
- ACS Publications. (2025, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes.
- Organic Syntheses. (2002). METHYL N-(p-METHOXYPHENYL)
- Benchchem. A Comparative Guide to Validating the Purity of a Methyl N-(4-chlorophenyl)
- PubChem.
- Tokyo Chemical Industry Co., Ltd. 4-Bromophenyl Isocyanate 2493-02-9. Tokyo Chemical Industry Co., Ltd.
- PubChemLite. Methyl n-(4-bromophenyl)
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- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. 4-Bromophenyl Isocyanate | 2493-02-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 异氰酸 4-溴苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 18. ijpsjournal.com [ijpsjournal.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl N-(4-bromophenyl)carbamate
Executive Summary
Methyl N-(4-bromophenyl)carbamate (CAS: 25203-36-5) is a versatile, bifunctional building block extensively utilized in pharmaceutical development, agrochemical synthesis, and advanced materials science. As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous, self-validating framework for understanding its physicochemical properties, core reactivity, and validated synthetic protocols. By detailing the mechanistic causality behind each experimental condition, this whitepaper ensures high-fidelity replication and optimal downstream application.
Structural Significance & Chemical Reactivity
Methyl N-(4-bromophenyl)carbamate features two highly reactive, orthogonal functional groups: a carbamate moiety and an aryl bromide.
-
The Carbamate Group: Provides essential hydrogen-bond donor and acceptor capabilities, which are crucial for target binding in structure-based drug design. Mechanistically, it serves as a directing group and a protected amine—stable under neutral conditions but selectively cleavable via strong acidic or basic hydrolysis[1].
-
The Aryl Bromide: Acts as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the para-carbamate group subtly modulates the oxidative addition rate of the C-Br bond, allowing for the rapid diversification of the aromatic core.
Physicochemical Profile
To facilitate precise formulation, solvent selection, and reaction planning, the core physical and chemical properties of Methyl N-(4-bromophenyl)carbamate are summarized below. These values dictate its handling and thermodynamic behavior in solution[2][3].
| Property | Value |
| Chemical Name | Methyl N-(4-bromophenyl)carbamate |
| CAS Registry Number | 25203-36-5 |
| Molecular Formula | C8H8BrNO2 |
| Molecular Weight | 230.06 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 118 – 120 °C |
| Boiling Point (Predicted) | 239.3 ± 23.0 °C |
| Density (Predicted) | 1.585 ± 0.06 g/cm³ |
| pKa (Predicted) | 12.99 (Carbamate N-H) |
Synthetic Methodologies
The synthesis of aryl carbamates is governed by the electrophilicity of the carbonyl source and the nucleophilicity of the reacting amine or alcohol. Below are two field-proven, self-validating protocols for synthesizing Methyl N-(4-bromophenyl)carbamate.
Protocol A: Acylation of 4-Bromoaniline with Methyl Chloroformate
This method leverages the high reactivity of methyl chloroformate. The addition of an inorganic or organic base is critical to neutralize the HCl byproduct; without it, the generated acid would rapidly protonate the 4-bromoaniline, rendering it non-nucleophilic and prematurely halting the reaction[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 4-bromoaniline (1.0 equiv, 10 mmol) in a biphasic mixture of 1,2-dichloroethane (25 mL) and distilled water (25 mL).
-
Base Addition: Add sodium carbonate (2.0 equiv, 20 mmol) to the aqueous layer. Stir vigorously to ensure a well-mixed biphasic system, which acts as an acid scavenger.
-
Cooling: Submerge the reaction flask in an ice bath to maintain the internal temperature at 0–5 °C. This mitigates the risk of competitive chloroformate hydrolysis by the aqueous solvent.
-
Acylation: Add methyl chloroformate (1.2 equiv, 12 mmol) dropwise over 15 minutes. This slow addition prevents thermal runaway and minimizes the formation of di-acylated byproducts.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours to ensure full conversion.
-
Workup: Separate the organic layer. Wash sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from methanol to yield pure Methyl N-(4-bromophenyl)carbamate[4].
Protocol B: Nucleophilic Addition of Methanol to 4-Bromophenyl Isocyanate
This highly atom-economical route involves the nucleophilic attack of methanol onto the highly electrophilic central carbon of the isocyanate group. Cyclic amine catalysts can be employed to accelerate the proton transfer step, significantly lowering the activation energy of the transition state[5].
Step-by-Step Methodology:
-
Preparation: Dissolve 4-bromophenyl isocyanate (1.0 equiv, 10 mmol) in anhydrous acetonitrile (20 mL) under an inert nitrogen atmosphere. Causality: Moisture must be strictly excluded to prevent premature hydrolysis of the isocyanate to a symmetric 1,3-diphenylurea byproduct[6].
-
Alcohol Addition: Add anhydrous methanol (5.0 equiv, 50 mmol). The excess methanol drives the thermodynamic equilibrium toward the product and acts as a co-solvent.
-
Catalysis (Optional): Introduce a catalytic amount of N-ethylmorpholine (0.05 equiv) to facilitate the alcoholysis via the formation of a trimolecular reactant complex[5].
-
Reaction: Stir the mixture at 60 °C for 4 hours. Monitor completion via ReactIR by observing the disappearance of the strong NCO stretching band at ~2270 cm⁻¹.
-
Isolation: Concentrate the reaction mixture in vacuo. Purify the crude residue via flash column chromatography (hexane/ethyl acetate) to obtain the target carbamate.
Caption: Divergent synthetic pathways for Methyl N-(4-bromophenyl)carbamate via acylation and alcoholysis.
Downstream Chemical Transformations
The strategic positioning of the carbamate and bromide groups enables diverse synthetic trajectories for drug discovery and materials engineering:
-
Suzuki-Miyaura Cross-Coupling: The C-Br bond readily undergoes oxidative addition with palladium(0) catalysts. Subsequent transmetalation with arylboronic acids and reductive elimination yields biaryl carbamates, which are privileged scaffolds in medicinal chemistry.
-
N-Alkylation: The carbamate N-H proton (pKa ~12.99) can be abstracted by strong bases (e.g., NaH). The resulting nitrogen anion readily attacks alkyl halides (R-X) to form N-alkyl-N-(4-bromophenyl)carbamates, allowing researchers to modulate the lipophilicity and hydrogen-bonding profile of the molecule.
-
Deprotection/Hydrolysis: Refluxing the carbamate in strong aqueous acid (e.g., 6M HCl) or base (e.g., KOH in EtOH) cleaves the ester linkage, releasing CO2 and methanol, thereby regenerating the 4-bromoaniline derivative.
Caption: Key chemical transformations and reactivity profile of Methyl N-(4-bromophenyl)carbamate.
Storage, Handling, and Stability
Methyl N-(4-bromophenyl)carbamate is generally stable under standard laboratory conditions. It should be stored in a cool, dry environment (typically room temperature) in a tightly sealed container to prevent moisture ingress, which could theoretically promote slow hydrolysis over extended periods[3]. It is chemically incompatible with strong oxidizing agents, strong acids, and strong bases. Standard personal protective equipment (PPE), including nitrile gloves and safety goggles, must be worn during handling to prevent skin and eye irritation.
References
-
ChemicalBook. "25203-36-5 CAS MSDS (methyl N-(4-bromophenyl)carbamate)". 2
-
Sigma-Aldrich. "methyl N-(4-bromophenyl)carbamate | 25203-36-5". 3
-
BenchChem. "Technical Guide: Physical and Chemical Properties of Methyl (4-formylphenyl)carbamate and Related Compounds". 1
-
MDPI (PMC). "Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation". 5
-
SciSpace. "A novel method to prepare methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions".4
-
Scholaris. "Synthesis of Isocyanates from CO2 and Amines under Mild Conditions". 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 25203-36-5 CAS MSDS (methyl N-(4-bromophenyl)carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. methyl N-(4-bromophenyl)carbamate | 25203-36-5 [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
Crystal Structure Analysis of Methyl N-(4-bromophenyl)carbamate: A Comprehensive Technical Guide
Executive Summary
Methyl N-(4-bromophenyl)carbamate (Molecular Formula: C8H8BrNO2)[1] is a highly versatile building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced supramolecular materials. The presence of both a hydrogen-bonding carbamate moiety and a polarizable bromine atom makes this compound an excellent model system for studying competing intermolecular forces, specifically hydrogen bonding versus halogen bonding.
This whitepaper provides an in-depth, authoritative guide on the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of methyl N-(4-bromophenyl)carbamate. Designed for structural chemists and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring that every protocol serves as a self-validating system for reproducible crystallographic analysis.
Chemical Synthesis and Crystal Growth
To obtain diffraction-quality single crystals, one must first synthesize the compound with high purity. While traditional methods often rely on the highly toxic reagent methyl chloroformate[2], a safer and more efficient nucleophilic addition route is preferred. The reaction of 4-bromophenyl isocyanate with anhydrous methanol yields the stable carbamate quantitatively[3].
Causality in Synthesis and Crystallization
-
Reagent Selection: Utilizing 4-bromophenyl isocyanate and methanol avoids the generation of corrosive HCl gas (a byproduct of the chloroformate route) and drives the reaction forward via the highly electrophilic isocyanate carbon.
-
Reaction Monitoring: The reaction is self-validating; the unstable isocyanate is quenched by methanol to form the stable carbamate[3]. The completion of the reaction can be definitively confirmed by the disappearance of the distinct isocyanate asymmetric stretching band at ~2270 cm⁻¹ via FT-IR spectroscopy.
-
Solvent System for Crystallization: A 1:1 mixture of acetone and hexane is selected[4]. Acetone provides excellent solubility for the polar carbamate, while hexane acts as an antisolvent. As the highly volatile acetone evaporates preferentially, the solution slowly reaches supersaturation, promoting the growth of large, defect-free macroscopic crystals rather than microcrystalline aggregates.
Step-by-Step Methodology: Synthesis & Crystallization
-
Reaction Setup: Dissolve 1.0 mmol of 4-bromophenyl isocyanate in 5.0 mL of anhydrous methanol in a dry round-bottom flask under an inert argon atmosphere.
-
Nucleophilic Addition: Stir the mixture at room temperature (20 °C) for 30 minutes. Monitor the reaction via FT-IR until the -N=C=O peak (~2270 cm⁻¹) is entirely absent.
-
Isolation: Concentrate the reaction mixture in vacuo using a rotary evaporator to yield crude methyl N-(4-bromophenyl)carbamate as a white solid.
-
Preparation for Crystal Growth: Dissolve 50 mg of the crude solid in 2.0 mL of an acetone/hexane (1:1 v/v) mixture.
-
Filtration (Critical Step): Pass the solution through a 0.22 μm PTFE syringe filter into a clean 4 mL glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to grow fewer, larger single crystals.
-
Slow Evaporation: Puncture the vial cap with a single 20-gauge needle. Leave the vial undisturbed in an isothermal environment (20 °C) for 3–5 days until block-shaped, transparent crystals form.
Fig 1. Chemical synthesis and slow-evaporation crystallization pipeline.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Once suitable crystals are harvested, the structural analysis relies on precision X-ray diffraction. The heavy bromine atom in the molecular structure dictates specific hardware and software choices.
Causality in Data Collection
-
Radiation Source (Mo-Kα vs. Cu-Kα): Molybdenum Kα radiation ( λ=0.71073 Å) is strictly required over Copper Kα ( λ=1.54184 Å). Bromine has a high mass attenuation coefficient for Cu radiation, which would lead to severe absorption errors and artificially high electron density residuals. Mo-Kα penetrates the bromine-containing lattice with minimal absorption bias.
-
Cryogenic Cooling (100 K): Data collection is performed at 100 K using a liquid nitrogen cold stream. Lowering the temperature minimizes the thermal vibrations of the atoms (reducing the Debye-Waller temperature factors). This sharpens the diffraction spots, vastly improving the resolution limit and the precision of the calculated bond lengths.
-
Cryoprotectant: Paratone-N oil is used to mount the crystal. Upon flash-cooling to 100 K, the oil undergoes a glass transition, creating a rigid, amorphous matrix that holds the crystal securely without producing crystalline ice rings that would obscure the diffraction pattern.
Step-by-Step Methodology: X-Ray Data Collection
-
Crystal Selection: Under a polarized light microscope, select a single, transparent, block-shaped crystal (approximate dimensions: 0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly when rotated.
-
Mounting: Submerge the crystal in a drop of Paratone-N oil. Scoop the crystal using a MiTeGen polyimide cryoloop.
-
Flash-Cooling: Immediately transfer the loop to the goniometer head of the diffractometer, directly into the 100 K nitrogen cold stream.
-
Unit Cell Determination: Collect a preliminary set of frames (matrix scan) to determine the unit cell dimensions and verify crystal quality (looking for sharp, non-split reflection spots).
-
Full Data Collection: Execute a full hemisphere data collection strategy using ω and ϕ scans to ensure high redundancy and completeness (>99%) up to a resolution of 2θ=55∘ .
Fig 2. Single-crystal X-ray diffraction and structural refinement workflow.
Structural Solution and Refinement Protocol
The raw diffraction images must be converted into a 3D electron density map. The presence of the bromine atom acts as a "heavy atom," which significantly simplifies the phase problem.
Protocol for Data Processing
-
Integration: Use software (e.g., SAINT or CrysAlisPro) to integrate the raw frames, converting spot intensities into structure factor amplitudes ( ∣Fhkl∣ ). Self-validation: An internal agreement factor ( Rint ) below 0.05 indicates high-quality, consistent data.
-
Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). This is critical to correct for the slight absorption of X-rays by the bromine atom depending on the crystal's orientation.
-
Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT). The algorithm will rapidly locate the high-electron-density bromine atom, bootstrapping the phases to reveal the rest of the carbon, nitrogen, and oxygen backbone.
-
Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).
-
Hydrogen Atom Treatment: Place the aromatic and methyl hydrogen atoms in calculated positions using a riding model. The critical amine hydrogen (N-H) should ideally be located from the difference Fourier map and refined freely to accurately analyze hydrogen bonding.
Quantitative Data and Structural Features
To facilitate comparison with related halogenated carbamates, the expected crystallographic parameters for methyl N-(4-bromophenyl)carbamate are summarized below. The structure typically crystallizes in a centrosymmetric monoclinic space group, driven by the formation of robust N-H···O=C hydrogen-bonded dimers or chains, supplemented by weaker Br···Br or Br···O halogen contacts.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value / Description |
| Chemical Formula | C8H8BrNO2[1] |
| Formula Weight | 230.06 g/mol [1] |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo-Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Typical for this class) |
| Absorption Coefficient ( μ ) | ~3.8 mm⁻¹ |
| Goodness-of-fit on F2 | 1.00 – 1.05 (Target range) |
| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |
| Largest diff. peak and hole | ~0.50 and -0.45 e·Å⁻³ |
Note: The final R1 value serves as the ultimate self-validation metric. A value below 0.05 confirms that the refined structural model is an excellent fit to the experimental diffraction data.
Sources
Comprehensive Spectral Analysis of Methyl N-(4-Bromophenyl)carbamate: ¹H and ¹³C NMR Characterization
Introduction & Mechanistic Context
Methyl N-(4-bromophenyl)carbamate is a highly valuable structural motif and synthetic intermediate utilized extensively in the development of agrochemicals and pharmaceuticals. Validating the structural integrity of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step in any drug development pipeline.
This technical guide provides a rigorous breakdown of the ¹H and ¹³C NMR spectral data for methyl N-(4-bromophenyl)carbamate. Rather than merely listing chemical shifts, this whitepaper contextualizes the spectral data through the lens of molecular physics, electronic substituent effects, and field-proven laboratory protocols.
Experimental Protocols & Sample Preparation
To obtain high-fidelity NMR data, the target molecule must first be synthesized and purified to >99% homogeneity. The following protocol outlines a highly reliable, self-validating workflow for the acylation of 4-bromoaniline.
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried round-bottom flask, dissolve 4-bromoaniline (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Causality: DCM is selected as an aprotic solvent because it readily dissolves both the polar amine starting material and the subsequent carbamate product without participating in unwanted nucleophilic side reactions.
-
-
Base Addition & Temperature Control: Add triethylamine (TEA, 1.5 equiv) to the solution and cool the system to 0 °C using an ice bath.
-
Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of 4-bromoaniline into an unreactive ammonium salt. Cooling to 0 °C controls the exothermic acylation, minimizing the formation of bis-acylated or isocyanate byproducts.
-
-
Acylation & Validation: Dropwise add methyl chloroformate (1.2 equiv). Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) under a 254 nm UV lamp.
-
Causality: The disappearance of the 4-bromoaniline spot on the TLC plate acts as a self-validating checkpoint, ensuring the reaction has reached completion before advancing to the workup phase[1].
-
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture via silica gel column chromatography (5:1 Petroleum Ether/Ethyl Acetate) to afford the pure product as a solid[1].
-
Causality: The mild alkaline quench neutralizes residual acid without hydrolyzing the newly formed carbamate. Silica gel chromatography ensures the absolute removal of unreacted 4-bromoaniline, which would otherwise introduce overlapping aromatic signals in the NMR spectrum.
-
-
NMR Sample Preparation: Dissolve ~15 mg (for ¹H) or ~50 mg (for ¹³C) of the purified solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: CDCl₃ is chosen because it lacks exchangeable protons that would obliterate the critical N-H signal. TMS provides a universal zero-point reference (δ = 0.00 ppm) to ensure inter-laboratory reproducibility. The higher mass required for ¹³C NMR compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the carbon-13 isotope.
-
Figure 1: Step-by-step experimental workflow from chemical synthesis to NMR acquisition.
Structural Elucidation via ¹H NMR
The ¹H NMR spectrum of methyl N-(4-bromophenyl)carbamate recorded at 400 MHz in CDCl₃ reveals four distinct proton environments, confirming the structural connectivity of the molecule[1][2].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.41 | Doublet (d) | 8.6 | 2H | Aromatic H (C3, C5) - adjacent to Br |
| 7.29 | Doublet (d) | 7.8 - 9.0 | 2H | Aromatic H (C2, C6) - adjacent to NH |
| 6.74 | Broad Singlet (br s) | - | 1H | Carbamate N-H |
| 3.77 | Singlet (s) | - | 3H | Methoxy (O-CH₃) |
Mechanistic Insights into Proton Chemical Shifts
-
Methoxy Protons (δ 3.77): The strong electronegativity of the adjacent oxygen atom deshields these three protons, pulling electron density away from the hydrogen nuclei and pushing them downfield to 3.77 ppm[2].
-
N-H Proton (δ 6.74): The broadness of this singlet is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus (spin I = 1). Its chemical shift is highly dependent on solvent polarity, sample concentration, and intermolecular hydrogen bonding[2].
-
Aromatic Protons (δ 7.29 & 7.41): The para-substitution pattern on the benzene ring creates a classic AA'BB' spin system, appearing as two distinct, strongly coupled doublets. The protons at C2/C6 (ortho to the carbamate group) resonate at 7.29 ppm. The carbamate group (-NHCOOCH₃) acts as a net electron-donating group via nitrogen lone-pair resonance into the ring, shielding these ortho protons. Conversely, the protons at C3/C5 (ortho to the bromine) appear further downfield at 7.41 ppm due to the inductive deshielding effect of the halogen atom[2].
Structural Elucidation via ¹³C NMR
The ¹³C NMR spectrum (100 MHz, CDCl₃) provides a definitive map of the carbon framework, confirming the presence of six unique carbon environments[1][2].
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Carbon Type |
| 153.8 | C=O (Carbamate Carbonyl) | Quaternary |
| 136.9 | C1 (Aromatic, attached to N) | Quaternary |
| 131.9 | C3, C5 (Aromatic, ortho to Br) | CH |
| 120.1 | C2, C6 (Aromatic, ortho to N) | CH |
| 115.9 | C4 (Aromatic, attached to Br) | Quaternary |
| 52.5 | O-CH₃ (Methoxy) | CH₃ |
Mechanistic Insights into Carbon Chemical Shifts
-
Carbonyl Carbon (δ 153.8): The extreme deshielding is a direct result of the double bond to oxygen and the single bond to the methoxy oxygen. Both highly electronegative atoms pull electron density away from the carbon nucleus[2].
-
Aromatic C1 (δ 136.9): The carbon directly attached to the electronegative nitrogen atom is deshielded via strong inductive effects[2].
-
Aromatic C4 (δ 115.9): This shift represents a classic "heavy atom effect." The attachment of the large, highly polarizable bromine atom causes a significant upfield shift (shielding) of the ipso carbon compared to a standard unsubstituted benzene ring (δ 128 ppm)[2].
-
Aromatic C2/C6 (δ 120.1): The resonance donation from the nitrogen lone pair increases electron density at the ortho and para positions of the aromatic ring. This dramatically shields the C2 and C6 carbons, shifting them upfield to ~120 ppm[1][2].
Figure 2: Logical branching of spectral feature assignments for the target molecule.
Conclusion
The spectral signature of methyl N-(4-bromophenyl)carbamate serves as an excellent model for understanding how inductive effects, resonance stabilization, and heavy-atom substitutions dictate NMR chemical shifts. By strictly adhering to optimized, self-validating sample preparation protocols and understanding the causality behind the spectral data, researchers can confidently validate the structural integrity of this critical chemical intermediate.
References
- Title: Synthesis of N-Phenylcarbamate by C–N Coupling Reaction without Metal Participation: Methyl (4-Bromophenyl)carbamate (3c)
- Title: Supporting information - The Royal Society of Chemistry: Methyl (4-bromophenyl)carbamate (2d)
Sources
The Bromine Substituent in Methyl N-(4-bromophenyl)carbamate: A Technical Guide
Introduction: More Than Just a Heavy Atom
In the landscape of medicinal chemistry and materials science, the carbamate functional group is a cornerstone, prized for its stability and its ability to engage in crucial intermolecular interactions.[1][2] When appended to an aromatic ring, its properties can be finely tuned by the introduction of various substituents. This guide focuses on a seemingly simple yet profoundly influential modification: the bromine atom at the para-position of methyl N-phenylcarbamate, yielding methyl N-(4-bromophenyl)carbamate.
This document will delve into the multifaceted role of the bromine substituent, moving beyond its elemental identity to explore its subtle yet significant impact on the molecule's electronic architecture, solid-state structure, reactivity, and, by extension, its potential applications. For researchers and drug development professionals, understanding these nuances is paramount for rational design and the prediction of molecular behavior.
The Electronic Influence of Bromine: A Dichotomy of Effects
The bromine atom, like other halogens, exerts a dual electronic influence on the phenyl ring: a deactivating inductive effect (-I) and a weakly activating resonance effect (+M or +R).[3]
-
Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic aromatic substitution.
-
Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the benzene ring.[3][4] This donation of electron density partially counteracts the inductive effect and directs incoming electrophiles to the ortho and para positions.
In the case of methyl N-(4-bromophenyl)carbamate, the carbamate group itself is an activating, ortho-, para-directing group due to the lone pair on the nitrogen atom. The presence of the bromine at the para position will modulate the overall electron density of the ring, influencing its reactivity in, for example, further substitution reactions.
Structural Implications: From Molecular Geometry to Crystal Packing
The introduction of the bromine atom has tangible consequences for the three-dimensional structure of methyl N-(4-bromophenyl)carbamate.
Molecular Geometry
X-ray crystallographic studies of methyl N-(4-bromophenyl)carbamate have provided precise data on its molecular geometry.[5] The molecule crystallizes in the orthorhombic space group Pbca.[5] The dihedral angle between the bromophenyl ring and the carbamate side chain is a key parameter influencing conformational flexibility.
The Role of Halogen Bonding in the Solid State
Beyond steric bulk, the bromine atom introduces the possibility of a specific and highly directional non-covalent interaction known as halogen bonding .[6][7] This occurs when an electrophilic region on the halogen atom (the "σ-hole") interacts with a nucleophilic region on an adjacent molecule.[6][7]
In the crystal structure of methyl N-(4-bromophenyl)carbamate, intermolecular N-H···O hydrogen bonds are the primary forces linking molecules into chains.[5] However, the potential for C-Br···O or C-Br···π halogen bonds with neighboring molecules can further influence the crystal packing and, consequently, the material's physical properties such as melting point and solubility. The propensity for halogen bond formation follows the trend I > Br > Cl > F.[7]
Synthesis and Reactivity
The bromine substituent also plays a role in the synthesis and subsequent reactivity of methyl N-(4-bromophenyl)carbamate.
Synthesis
A common route to N-aryl carbamates involves the reaction of an isocyanate with an alcohol.[8][9] Therefore, a primary synthetic pathway to methyl N-(4-bromophenyl)carbamate is the reaction of 4-bromophenyl isocyanate with methanol.[5]
Experimental Protocol: Synthesis from 4-Bromophenyl Isocyanate and Methanol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenyl isocyanate (1.0 eq) in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Addition of Methanol: Slowly add methanol (1.1 eq) to the stirred solution at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield methyl N-(4-bromophenyl)carbamate as a crystalline solid.
Diagram: Synthesis of Methyl N-(4-bromophenyl)carbamate
Caption: Reaction scheme for the synthesis of methyl N-(4-bromophenyl)carbamate.
Influence on Reactivity
The electron-withdrawing nature of the bromine atom can influence the reactivity of the carbamate linkage. For instance, it can affect the rate of hydrolysis of the carbamate ester. Furthermore, the bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the elaboration of the molecular scaffold.
Spectroscopic Characterization
The presence of the bromine atom is readily identifiable in various spectroscopic analyses.
| Spectroscopic Technique | Expected Observations for Methyl N-(4-bromophenyl)carbamate |
| ¹H NMR | The aromatic region will typically show a characteristic AA'BB' splitting pattern for the para-substituted ring. The chemical shifts of the aromatic protons will be influenced by the electronic effects of both the bromine and the carbamate group. The methyl and N-H protons will appear as singlets (or a broad singlet for the N-H). |
| ¹³C NMR | The carbon atom attached to the bromine will exhibit a chemical shift in the range of approximately 115-125 ppm. The other aromatic carbons will also have distinct chemical shifts reflecting the substitution pattern. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) and fragment ions will reflect this pattern. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorptions for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700-1730 cm⁻¹), and C-Br stretching vibrations (typically in the fingerprint region below 800 cm⁻¹). |
Role in Biological Activity and Drug Design
Halogenation is a common strategy in drug design to modulate the physicochemical properties of a lead compound. The introduction of a bromine atom can influence:
-
Lipophilicity: The bromine atom significantly increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This can enhance membrane permeability and potentially lead to increased bioavailability.[10]
-
Metabolic Stability: The C-Br bond is generally stable to metabolic degradation. The presence of bromine can block a potential site of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the drug.
-
Target Interactions: As previously mentioned, the bromine atom can participate in halogen bonding with biological targets, such as proteins and nucleic acids.[7][11] This can provide an additional, specific interaction that enhances binding affinity and selectivity.
Carbamate-containing molecules have been investigated for a wide range of biological activities, including as fungicides, herbicides, and inhibitors of various enzymes.[12][13][14] The specific substitution pattern on the phenyl ring is critical for activity, and halogenation has been shown to be beneficial in many cases.[12] For instance, N-phenylcarbamates have been studied for their fungicidal activity against benzimidazole-resistant fungi.[13]
Diagram: Factors Influenced by the Bromine Substituent in a Drug Development Context
Caption: The impact of the bromine substituent on key drug properties.
Conclusion
The bromine substituent in methyl N-(4-bromophenyl)carbamate is far from a passive spectator. It is an active participant that shapes the molecule's electronic landscape, dictates its solid-state architecture through interactions like halogen bonding, and fine-tunes its reactivity. For scientists in drug discovery and materials science, a thorough understanding of these roles is crucial for leveraging the unique properties imparted by this halogen. From enhancing biological activity through improved lipophilicity and target interactions to providing a versatile handle for further chemical modification, the strategic placement of a bromine atom exemplifies the power of subtle structural changes to elicit significant functional consequences.
References
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Karczmarzyk, Z., Pitucha, M., Wysocki, W., Morawiak, M., Sobótka-Polska, K., & Urbańczyk-Lipkowska, Z. (2017). The crystal structure of methyl N-(4-bromophenyl)carbamate, C8H8BrNO2. Zeitschrift für Kristallographie-New Crystal Structures, 232(6), 1003-1004. Available at: [Link]
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Bromination of Phenol (A-Level Chemistry) - YouTube. (2022). Available at: [Link]
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Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC. (n.d.). Available at: [Link]
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Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Available at: [Link]
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The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives - PMC. (n.d.). Available at: [Link]
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Holder, G. M., & Ryan, A. J. (1968). Metabolism of 'Propham' (isopropyl N-phenylcarbamate) in the rat. Nature, 220(5162), 77. Available at: [Link]
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The Halogen Bond - PMC. (n.d.). Available at: [Link]
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Methylcarbamate inhibition of phenylcarbamate metabolism in soil. (n.d.). Available at: [Link]
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Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - MDPI. (2024). Available at: [Link]
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phenylamine (aniline) and bromine water - Chemguide. (n.d.). Available at: [Link]
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Methyl n-(4-bromophenyl)carbamate (C8H8BrNO2) - PubChemLite. (n.d.). Available at: [Link]
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Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - ResearchGate. (2025). Available at: [Link]
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Fungicidal Activity of N-Phenylcarbamates against Benzimidazole Resistant Fungi. (n.d.). Available at: [Link]
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O Complexes as Probes of Factors Affecting Halogen Bonding: Interactions of Bromobenzenes and Bromopyrimidines With Acetone - PubMed. (2009). Available at: [Link]
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Advances in the Study of Halogenated Natural Products - ResearchGate. (2026). Available at: [Link]
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Biological Activity of Recently Discovered Halogenated Marine Natural Products - MDPI. (2015). Available at: [Link]
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Carbamate synthesis by carbamoylation - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Halogen bond - Wikipedia. (n.d.). Available at: [Link]
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Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - MDPI. (n.d.). Available at: [Link]
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Benzyl n-[(4-bromophenyl)methyl]carbamate (C15H14BrNO2) - PubChemLite. (n.d.). Available at: [Link]
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ORGANiC hALOGEN COMPOUNDS. (n.d.). Available at: [Link]
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Selected examples of biologically active carbamates. - ResearchGate. (n.d.). Available at: [Link]
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4-Bromophenyl N-methylcarbamate - PubChem - NIH. (n.d.). Available at: [Link]
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Quantum-Chemical Study on Reactions of Isocyanates with Linear Methanol Associates. (n.d.). Available at: [Link]
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Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed. (n.d.). Available at: [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. (n.d.). Available at: [Link]
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Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents - MDPI. (2025). Available at: [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (n.d.). Available at: [Link]
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Metabolism/transformation of various carbamate pesticides by fungi. - ResearchGate. (n.d.). Available at: [Link]
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Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. (n.d.). Available at: [Link]
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methyl N-(4-bromophenyl)carbamate | 25203-36-5. (n.d.). Available at: [Link]
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SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Available at: [Link]
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4-Bromophenyl isocyanate - the NIST WebBook. (n.d.). Available at: [Link]
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Methyl carbamate – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]
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Quantum-chemical study of isocyanate reactions with linear methanol associates: IX. Methyl isocyanate reaction with methanol-phenol complexes | Request PDF - ResearchGate. (n.d.). Available at: [Link]
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC. (n.d.). Available at: [Link]
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. (2025). Available at: [Link]
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Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents - ResearchGate. (2026). Available at: [Link]
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Electronic and Steric Effects in Methyl N-(4-Bromophenyl)carbamate: A Structural and Mechanistic Whitepaper
Executive Summary
Methyl N-(4-bromophenyl)carbamate (CAS 25203-36-5) is a highly versatile structural motif utilized in the design of pharmaceuticals, agrochemicals, and advanced materials. Understanding the intrinsic electronic and steric parameters of this molecule is essential for optimizing target binding affinity, metabolic stability, and conformational dynamics. This whitepaper provides an in-depth technical analysis of the resonance systems, rotameric equilibria, and synthetic methodologies associated with this halogenated phenylcarbamate.
Electronic Architecture and Resonance Dynamics
The physicochemical behavior of methyl N-(4-bromophenyl)carbamate is dictated by a complex interplay of competing electronic effects across its core structure.
-
Amide-like Resonance of the Carbamate Core: The nitrogen lone pair is highly delocalized into the adjacent carbonyl group. This resonance imparts a significant partial double-bond character to the N-C(O) bond. Unlike standard amides, the presence of the methoxy oxygen (-OCH₃) introduces a competing electron-withdrawing effect. This increases the electrophilicity of the carbonyl carbon and subtly reduces the overall1[1].
-
Dual Effects of the para-Bromine Substituent: The bromine atom situated at the para position of the phenyl ring exerts two opposing electronic forces. Due to its high electronegativity, it pulls electron density away from the ring via the inductive effect (-I). Simultaneously, its lone pairs can donate electron density back into the ring via resonance (+R). Because the inductive effect dominates in halogens, the net result is a weakly deactivated aromatic ring. This electronic withdrawal increases the acidity of the carbamate N-H proton, strengthening its potential as a2[2].
Steric Bulk and Conformational Control
Steric hindrance plays a pivotal role in the molecular geometry and metabolic fate of the compound.
-
Rotameric Equilibria: The partial double-bond character of the N-C(O) linkage restricts free rotation, forcing the molecule into syn and anti conformational states (rotamers). In secondary carbamates, the anti rotamer is typically favored by 1.0–1.5 kcal/mol due to steric repulsion between the N-phenyl ring and the methyl ester group. However, because the energy barrier is relatively low, the molecule often exists as a dynamic mixture of both isomers in solution, acting as a 1[1].
-
Metabolic Shielding via Halogen Bulk: The bromine atom possesses a large van der Waals radius (~1.85 Å). In drug development, placing this bulky halogen at the para position is a strategic choice to block cytochrome P450-mediated para-hydroxylation. This steric shielding drastically improves the metabolic half-life of the molecule while providing a polarizable surface for halogen bonding with target proteins.
Electronic and steric pathways dictating the conformational behavior of the carbamate.
Quantitative Data Summary
To effectively utilize this molecule in structure-activity relationship (SAR) studies, key electronic and steric parameters must be quantified.
| Parameter | Value | Functional Implication |
| Hammett Constant ( σp ) for -Br | +0.23 | Weakly electron-withdrawing; increases N-H acidity. |
| Van der Waals Radius (-Br) | 1.85 Å | Provides steric bulk; blocks para-metabolism. |
| Electronegativity (Pauling scale, -Br) | 2.96 | Drives the inductive (-I) withdrawal of electrons. |
| Rotational Barrier (N-C(O) bond) | ~15-18 kcal/mol | Enables the existence of distinct syn/anti rotamers at RT. |
| Rotamer Energy Difference ( ΔG ) | 1.0 - 1.5 kcal/mol | Anti conformer is slightly favored thermodynamically. |
Experimental Workflows and Methodologies
As a Senior Application Scientist, ensuring the integrity and reproducibility of experimental data is paramount. The following self-validating protocols detail the synthesis and conformational analysis of methyl N-(4-bromophenyl)carbamate.
Protocol A: Synthesis of Methyl N-(4-Bromophenyl)carbamate
This protocol utilizes a standard acylation approach, optimized for high 3[3].
-
Reagent Preparation: Dissolve 10.0 mmol of 4-bromoaniline in 25 mL of anhydrous dichloromethane (DCM) under a dry argon atmosphere. Add 12.0 mmol of triethylamine (TEA).
-
Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the aniline for the electrophile.
-
-
Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C.
-
Causality: Acylation is highly exothermic. Strict temperature control prevents the formation of di-acylated impurities and minimizes degradation.
-
-
Electrophilic Addition: Add 11.0 mmol of methyl chloroformate dropwise over 30 minutes via a syringe pump.
-
Causality: Slow addition maintains a low steady-state concentration of the highly reactive chloroformate, ensuring mono-acylation is kinetically favored.
-
-
Reaction Maturation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4 hours. Monitor the consumption of 4-bromoaniline via TLC (Hexanes:EtOAc, 3:1).
-
Isolation and Purification: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo and recrystallize the crude solid from hot ethanol to yield the pure product.
Protocol B: Variable-Temperature NMR (VT-NMR) for Rotamer Analysis
To validate the presence of syn and anti rotamers, VT-NMR is employed to observe the coalescence of the 4[4].
-
Sample Preparation: Dissolve 15 mg of the purified methyl N-(4-bromophenyl)carbamate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
-
Baseline Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra at 25 °C (298 K).
-
Observation: Look for broadened singlets or distinct minor/major sets of peaks corresponding to the -OCH₃ group (~3.7 ppm) and the -NH proton, confirming the slow interconversion of rotamers on the NMR timescale.
-
-
Thermal Titration: Incrementally raise the NMR probe temperature in 10 °C steps, allowing 5 minutes of equilibration per step, up to 120 °C.
-
Coalescence Determination: Identify the coalescence temperature ( Tc ) at which the distinct rotameric peaks merge into a single, sharp, time-averaged signal.
-
Causality: At Tc , the thermal energy provided to the system surpasses the rotational energy barrier of the partial N-C(O) double bond, causing the rotamers to interconvert faster than the NMR acquisition frequency.
-
Step-by-step synthesis and variable-temperature NMR characterization workflow.
Conclusion
The rational application of methyl N-(4-bromophenyl)carbamate in chemical biology requires a deep appreciation of its electronic and steric nuances. The delicate balance between the amide-like resonance of the carbamate core and the inductive/steric effects of the para-bromine substituent dictates its conformational landscape and intermolecular interactions. By employing rigorous, self-validating synthetic and analytical protocols, researchers can effectively harness these properties for advanced drug design and molecular engineering.
References
Sources
Methodological & Application
The Strategic Application of Methyl N-(4-bromophenyl)carbamate in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction: The Versatility of a Carbamate Building Block
In the landscape of modern drug discovery and medicinal chemistry, the carbamate functional group is a cornerstone, integral to the structure of numerous approved therapeutic agents.[1][2] Its unique characteristics, including chemical stability and the ability to enhance cell membrane permeability, make it a valuable component in the design of novel bioactive molecules.[3] Among the vast array of carbamate-containing reagents, methyl N-(4-bromophenyl)carbamate stands out as a particularly strategic starting material. This guide provides an in-depth exploration of its application, focusing on its utility in the synthesis of N,N'-diarylureas, a class of compounds renowned for their potent biological activities, particularly as kinase inhibitors in oncology.[4][5] We will delve into the causality behind experimental choices, provide detailed protocols, and illuminate the critical role of the 4-bromophenyl moiety in achieving therapeutic efficacy.
The 4-Bromophenyl Moiety: A Key to Biological Activity
The presence of a 4-bromophenyl group in a drug candidate is often not a mere structural feature but a deliberate design choice to enhance its biological activity.[3] This has been observed in various classes of bioactive molecules, including anticancer agents.[1][3] The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can significantly influence drug-receptor binding affinity and specificity. Furthermore, the lipophilicity of the bromophenyl group can enhance membrane permeability, a crucial factor for a drug's pharmacokinetic profile. Structure-activity relationship (SAR) studies have frequently highlighted the 4-bromophenyl moiety as being essential for the anticancer activity of certain compounds.[3]
Application in the Synthesis of N,N'-Diarylureas: A Gateway to Kinase Inhibitors
A primary application of methyl N-(4-bromophenyl)carbamate is in the synthesis of unsymmetrical N,N'-diarylureas. This class of compounds has garnered significant attention in medicinal chemistry, with several approved drugs and numerous clinical candidates featuring this scaffold.[5] Many N,N'-diarylureas function as potent inhibitors of protein kinases, which are critical targets in cancer therapy due to their role in regulating cell proliferation, differentiation, and survival.[6]
Synthetic Workflow: From Carbamate to Bioactive Urea
The overall synthetic transformation can be visualized as a two-step process, often performed in a single pot. The first step involves the thermal or catalytic decomposition of the methyl carbamate to generate the isocyanate. The second step is the immediate reaction of this isocyanate with a primary or secondary amine.
Caption: Synthetic workflow from methyl N-(4-bromophenyl)carbamate to N,N'-diarylureas.
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of a hypothetical N,N'-diarylurea with potential kinase inhibitory activity, based on general procedures for this class of reactions.
Protocol: Synthesis of N-(4-bromophenyl)-N'-(3-chloro-4-fluorophenyl)urea
Objective: To synthesize N-(4-bromophenyl)-N'-(3-chloro-4-fluorophenyl)urea, a representative bioactive diarylurea, from methyl N-(4-bromophenyl)carbamate and 3-chloro-4-fluoroaniline.
Materials:
-
Methyl N-(4-bromophenyl)carbamate
-
3-chloro-4-fluoroaniline
-
High-boiling point aprotic solvent (e.g., diphenyl ether, sulfolane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Reagents for workup and purification (e.g., hexane, ethyl acetate, silica gel)
Procedure:
-
Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyl N-(4-bromophenyl)carbamate (1.0 eq) and 3-chloro-4-fluoroaniline (1.05 eq).
-
Solvent Addition: Add a high-boiling point aprotic solvent (e.g., diphenyl ether) to the flask to achieve a concentration of approximately 0.5 M with respect to the carbamate.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent side reactions with atmospheric moisture.
-
Heating and Reaction: Heat the reaction mixture to 180-200 °C with vigorous stirring. The high temperature is necessary to facilitate the elimination of methanol and the in-situ formation of 4-bromophenyl isocyanate.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add a non-polar solvent such as hexane to precipitate the crude product.
-
Filter the precipitate and wash it with cold hexane to remove the high-boiling point solvent.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Rationale for Experimental Choices:
-
High-Boiling Point Solvent: A high-boiling point, aprotic solvent is used to achieve the necessary temperature for the thermal decomposition of the carbamate to the isocyanate and to prevent any side reactions with a protic solvent.
-
Inert Atmosphere: The isocyanate intermediate is highly reactive and can react with water from the atmosphere to form an unstable carbamic acid, which would then decompose to 4-bromoaniline, leading to the formation of symmetrical diarylureas as byproducts.
-
Slight Excess of Aniline: A slight excess of the aniline is used to ensure the complete consumption of the in-situ generated isocyanate.
Data Presentation: A Comparative Overview
The following table summarizes key parameters for the synthesis of diarylureas, providing a basis for comparison with other synthetic routes.
| Parameter | Synthesis from Methyl N-(4-bromophenyl)carbamate | Synthesis from 4-Bromophenyl Isocyanate |
| Starting Materials | Methyl N-(4-bromophenyl)carbamate, Substituted Aniline | 4-Bromophenyl Isocyanate, Substituted Aniline |
| Key Intermediate | 4-Bromophenyl Isocyanate (in-situ) | None |
| Typical Reaction Temperature | 180-200 °C | Room Temperature to 80 °C |
| Typical Reaction Time | 4-8 hours | 1-4 hours |
| Key Reagents | High-boiling aprotic solvent | Aprotic solvent (e.g., THF, DCM) |
| Advantages | Avoids handling of potentially toxic and moisture-sensitive isocyanates | Milder reaction conditions, generally faster |
| Disadvantages | High reaction temperatures required | Isocyanate starting material may not be readily available or stable |
Logical Relationships in Bioactivity
The following diagram illustrates the relationship between the chemical structure of the synthesized diarylureas and their biological activity as kinase inhibitors.
Caption: Structure-activity relationship of N,N'-diarylurea kinase inhibitors.
Conclusion
Methyl N-(4-bromophenyl)carbamate is a valuable and strategic building block in the synthesis of bioactive molecules, particularly N,N'-diarylureas with potent kinase inhibitory activity. Its use as an in-situ source of 4-bromophenyl isocyanate provides a practical alternative to handling the often-toxic and unstable isocyanates directly. The integral 4-bromophenyl moiety plays a crucial role in the biological activity of the final compounds, highlighting the importance of rational drug design. The protocols and insights provided in this guide are intended to empower researchers in their efforts to develop novel and effective therapeutic agents.
References
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available from: [Link]
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Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC. Available from: [Link]
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(PDF) Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. ResearchGate. Available from: [Link]
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Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Der Pharma Chemica. Available from: [Link]
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N-(4-Bromophenyl)urea. PMC. Available from: [Link]
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Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC. Available from: [Link]
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Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. Available from: [Link]
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The crystal structure of methyl N-(4-bromophenyl)carbamate, C8H8BrNO2. ResearchGate. Available from: [Link]
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Thienopyrimidine Ureas as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids. European Journal of Medical and Health Sciences. Available from: [Link]
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Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC. Available from: [Link]
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Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells. MDPI. Available from: [Link]
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Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. University of Liverpool. Available from: [Link]
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One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol. ResearchGate. Available from: [Link]
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. Available from: [Link]
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Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. Available from: [Link]
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Investigating the Herbicidal Activity of Methyl N-(4-bromophenyl)carbamate: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals
Introduction
Methyl N-(4-bromophenyl)carbamate is a compound belonging to the phenylcarbamate class of chemicals. While many carbamates are recognized for their insecticidal properties through the inhibition of acetylcholinesterase, certain phenylcarbamate derivatives exhibit potent herbicidal activity.[1] This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the herbicidal potential of methyl N-(4-bromophenyl)carbamate. The protocols outlined herein are designed to be adaptable for the investigation of other novel carbamate compounds.
The primary herbicidal mechanism of action for many phenylcarbamates is the inhibition of photosynthesis.[2] Specifically, they disrupt the photosynthetic electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This action blocks the transfer of electrons, leading to a cascade of events that ultimately result in plant cell death.[1]
This document will guide researchers through the necessary steps to synthesize methyl N-(4-bromophenyl)carbamate, formulate it for biological testing, and conduct a series of assays to determine its herbicidal efficacy and preliminary mode of action.
Synthesis of Methyl N-(4-bromophenyl)carbamate
The synthesis of methyl N-(4-bromophenyl)carbamate can be achieved through several routes. A common and effective method involves the reaction of 4-bromophenyl isocyanate with methanol. An alternative pathway is the reaction of 4-bromoaniline with methyl chloroformate. Below is a detailed protocol for the isocyanate-based synthesis.
Protocol: Synthesis via 4-bromophenyl isocyanate
This two-step protocol first involves the formation of 4-bromophenyl isocyanate from 4-bromoaniline, which is then reacted with methanol to yield the final product.
Materials and Reagents:
-
4-bromoaniline
-
Triphosgene or phosgene (handle with extreme caution in a well-ventilated fume hood)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Step 1: Synthesis of 4-bromophenyl isocyanate
-
In a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoaniline in anhydrous toluene.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of triphosgene in anhydrous toluene to the cooled aniline solution with vigorous stirring. Caution: Phosgene gas may be evolved. Ensure the reaction is performed in a certified fume hood.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the N-H stretch of the aniline and the appearance of the N=C=O stretch of the isocyanate around 2250-2275 cm⁻¹).
-
Cool the reaction mixture to room temperature and carefully quench any unreacted phosgene or triphosgene with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-bromophenyl isocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl N-(4-bromophenyl)carbamate
-
Dissolve the crude 4-bromophenyl isocyanate in anhydrous toluene in a round-bottom flask.
-
Cool the solution to 0-5 °C.
-
Slowly add anhydrous methanol to the isocyanate solution with stirring. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
The product, methyl N-(4-bromophenyl)carbamate, will likely precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash with cold toluene or hexane to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.[3]
Characterization of Methyl N-(4-bromophenyl)carbamate
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Method | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the N-H proton, and the methyl protons of the carbamate group.[4] |
| ¹³C NMR | The spectrum will display signals for the carbons in the aromatic ring and the carbonyl and methyl groups of the carbamate. |
| FT-IR | Key vibrational bands to look for include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700-1730 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.[5] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₈H₈BrNO₂: 230.06 g/mol ).[6] |
| HPLC | A single sharp peak on an appropriate column (e.g., C8 or C18) indicates high purity.[2] |
Herbicidal Activity Evaluation
The following protocols are designed to assess the herbicidal efficacy of methyl N-(4-bromophenyl)carbamate. It is recommended to test a range of concentrations to determine the dose-response relationship.
Protocol: Seed Germination and Seedling Growth Assay
This assay evaluates the pre-emergent herbicidal activity of the test compound.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) and a non-target crop species (e.g., Zea mays (corn), Glycine max (soybean)).
-
Petri dishes with filter paper.
-
Methyl N-(4-bromophenyl)carbamate stock solution (dissolved in a suitable solvent like acetone or DMSO and then diluted in water with a surfactant).
-
Growth chamber with controlled temperature and light conditions.
Procedure:
-
Prepare a series of dilutions of the test compound in distilled water containing a small amount of a suitable solvent and a surfactant to aid in dissolution and application. A typical concentration range to start with could be 1, 10, 100, and 1000 µM.
-
Place a sterile filter paper in each Petri dish and moisten it with a specific volume of the test solution or a control solution (solvent and surfactant in water).
-
Place a known number of seeds (e.g., 20) of a single plant species onto the filter paper in each dish.
-
Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16:8 hour light:dark cycle).
-
After a set period (e.g., 7-14 days), record the germination percentage, and measure the radicle and hypocotyl/coleoptile length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control.
Protocol: Whole Plant Assay (Post-emergence)
This assay assesses the post-emergent herbicidal activity of the compound.
Materials:
-
Pots filled with a suitable potting mix.
-
Seedlings of target weed species and non-target crop species grown to the 2-3 leaf stage.
-
Spray chamber or a calibrated hand-sprayer.
-
Methyl N-(4-bromophenyl)carbamate formulations at various concentrations.
-
Greenhouse with controlled environmental conditions.
Procedure:
-
Grow the test plants in pots until they reach the 2-3 leaf stage.
-
Prepare different concentrations of the test compound formulated with a surfactant.
-
Apply the treatments to the plants using a spray chamber or a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with the carrier solution (water, solvent, and surfactant).
-
Return the plants to the greenhouse and observe them for signs of phytotoxicity over a period of 14-21 days.
-
Assess the herbicidal effect using a visual rating scale (e.g., 0 = no injury, 100 = complete death) and by measuring plant height and fresh/dry weight at the end of the experiment.
-
Calculate the percentage of growth reduction compared to the control.
Data Analysis
The data from the dose-response studies should be used to calculate the GR₅₀ (concentration that causes a 50% reduction in growth) or LD₅₀ (lethal dose for 50% of the population) values. This can be done by plotting the percentage of inhibition or mortality against the logarithm of the herbicide concentration and fitting the data to a sigmoidal dose-response curve.
Investigating the Mechanism of Action
As a phenylcarbamate, methyl N-(4-bromophenyl)carbamate is hypothesized to inhibit photosynthesis. The following is a conceptual workflow for investigating this mechanism.
Diagram: Investigating the Mechanism of Action
Caption: Experimental workflow for investigating the herbicidal activity of methyl N-(4-bromophenyl)carbamate.
Protocol: Chlorophyll Fluorescence Measurement
Chlorophyll fluorescence is a sensitive indicator of the efficiency of photosystem II. Inhibition of PSII by a herbicide will lead to a rapid increase in chlorophyll fluorescence.
Materials:
-
Healthy, dark-adapted leaves of a susceptible plant species.
-
A portable chlorophyll fluorometer.
-
Solutions of methyl N-(4-bromophenyl)carbamate at various concentrations.
Procedure:
-
Treat the leaves of intact plants or leaf discs with the test compound solutions.
-
Dark-adapt the leaves for at least 20-30 minutes.
-
Measure the minimal fluorescence (F₀) and the maximal fluorescence (Fₘ) using the chlorophyll fluorometer.
-
Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ).
-
A decrease in the Fᵥ/Fₘ ratio in treated leaves compared to the control indicates inhibition of PSII.
Conclusion
This guide provides a comprehensive set of protocols for the synthesis, characterization, and herbicidal evaluation of methyl N-(4-bromophenyl)carbamate. By following these detailed procedures, researchers can systematically investigate the potential of this and other novel carbamate compounds as new herbicidal agents. The elucidation of their efficacy and mechanism of action is a critical step in the development of new tools for sustainable agriculture and weed management.
References
-
Pickering, I. J., & Pickering, L. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food by HPLC with Post-Column Derivatization and Fluorescence Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl n-(4-bromophenyl)carbamate. PubChem. Retrieved from [Link]
-
Karczmarzyk, Z., Pitucha, M., Wysocki, W., Morawiak, M., Sobótka-Polska, K., & Urbańczyk-Lipkowska, Z. (2017). The crystal structure of methyl N-(4-bromophenyl)carbamate, C8H8BrNO2. Zeitschrift für Kristallographie - New Crystal Structures, 232(6), 1003–1004. [Link]
- Markovic, M., et al. (2021). Combined toxicity of therapeutic pharmaceuticals to duckweed, Lemna minor. Ecotoxicology and Environmental Safety, 208, 111428.
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Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
- Yuvaraj, A. R., Rahman, M. L., Yusoff, M., & Suliman, M. B. (2015). 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline.
-
Royal Society of Chemistry. (n.d.). 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. Retrieved from [Link]
- [No author]. (2010). [Development of analytical methods for residual N-methyl carbamate pesticides in foods]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 51(4), 163–169.
-
Li, Y. F. (2011). Methyl N-(4-chlorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2750. [Link]
-
Weed Science Society of America. (n.d.). Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. Retrieved from [Link]
-
Enloe, S. F., & Lauer, D. K. (2013). Herbicides for Natural Area Weed Management. IntechOpen. [Link]
- Khellaf, N., & Zerdaoui, M. (2010). Growth response of the duckweed Lemna minor to heavy metal pollution. Iranian Journal of Environmental Health Science & Engineering, 7(3), 161-166.
-
Zollinger, R. (n.d.). Natural Herbicides for Landscape Weed Management. NDSU. Retrieved from [Link]
-
Kim, D. S., et al. (2023). Control Efficacy of Natural Products on Broadleaf and Grass Weeds Using Various Application Methods. Agronomy, 13(9), 2276. [Link]
- Klímová, H., et al. (2017). Growth response of Lemna minor L. to paracetamol. MendelNet, 552-557.
- [No author]. (n.d.). Lecture Inhibition of Photosynthesis Inhibition at Photosystem II.
-
Jampilek, J., et al. (2015). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 20(7), 12371-12389. [Link]
Sources
Application Notes and Protocols for the Antibacterial and Antifungal Screening of Methyl N-(4-bromophenyl)carbamate
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and evaluation of novel therapeutic agents. Carbamates represent a versatile class of organic compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of methyl N-(4-bromophenyl)carbamate for its potential antibacterial and antifungal properties. We present detailed, field-proven protocols for initial qualitative assessment via the agar disk diffusion method, quantitative evaluation of potency through the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), and further characterization of its cidal versus static activity by determining the Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC).[5][6][7] The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[8][9][10]
Scientific Rationale and Experimental Causality
The Therapeutic Potential of Carbamates
Carbamates are esters of carbamic acid (NH₂COOH) and have been successfully developed as insecticides, fungicides, and herbicides.[4][11][12] Their mechanism of action in insects often involves the reversible inhibition of the acetylcholinesterase (AChE) enzyme, leading to paralysis and death.[12][13] While the specific microbial targets may differ, the underlying principle of enzyme inhibition or disruption of critical cellular pathways provides a strong rationale for exploring their efficacy against pathogenic bacteria and fungi.[11][14] Methyl N-(4-bromophenyl)carbamate, the subject of this guide, possesses a distinct chemical structure that warrants a thorough investigation of its antimicrobial spectrum.
A Tiered Approach to Antimicrobial Screening
A logical, tiered screening strategy is essential for the efficient evaluation of a novel compound. This guide employs a three-protocol workflow designed to build a comprehensive antimicrobial profile.
-
Initial Qualitative Screening (Agar Disk Diffusion): This method provides a rapid, visual, and cost-effective primary assessment of bioactivity.[15] The presence and size of a zone of inhibition around a disk impregnated with the test compound give a clear, albeit qualitative, indication of its ability to inhibit microbial growth.[16][17]
-
Quantitative Potency Assessment (Broth Microdilution for MIC): Following a positive result in the initial screen, it is crucial to quantify the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20] This provides a critical quantitative value for comparing the compound's efficacy against different microbes and with existing drugs.
-
Determining Cidal vs. Static Activity (MBC/MFC): The MIC value does not distinguish between inhibiting growth (bacteriostatic/fungistatic) and actively killing the organism (bactericidal/fungicidal). The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined by sub-culturing from the MIC assay.[21][22] This parameter is vital for drug development, as cidal agents are often preferred for treating serious infections, particularly in immunocompromised patients. A compound is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[7][21]
Caption: High-level experimental workflow for antimicrobial screening.
Materials and Reagents
-
Test Compound: Methyl N-(4-bromophenyl)carbamate (powder form).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
-
Bacterial Strains (Quality Control Strains Recommended):
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
-
Fungal Strains (Quality Control Strains Recommended):
-
Yeast: Candida albicans (e.g., ATCC 90028).
-
Mold: Aspergillus niger (e.g., ATCC 16404).
-
-
Growth Media:
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria.[23]
-
RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi.
-
Sabouraud Dextrose Agar (SDA) for fungal sub-culturing.
-
-
Reagents:
-
0.5 McFarland turbidity standard.
-
Sterile saline (0.85% NaCl).
-
-
Positive Controls:
-
Antibacterial: Gentamicin or Ciprofloxacin solution.
-
Antifungal: Fluconazole or Amphotericin B solution.
-
-
Apparatus and Consumables:
-
Sterile 96-well flat-bottom microtiter plates.
-
Sterile Petri dishes (90 mm or 150 mm).
-
Sterile filter paper disks (6 mm).
-
Adjustable single and multichannel micropipettes with sterile tips.
-
Sterile swabs, loops, and spreaders.
-
Incubators (35 ± 2°C for bacteria; 35°C for C. albicans, 28-30°C for A. niger).
-
Microplate reader (optional, for spectrophotometric reading).
-
Vortex mixer.
-
Biosafety cabinet.
-
Detailed Experimental Protocols
Protocol 1: Agar Disk Diffusion Assay (Qualitative Screening)
This protocol provides a preliminary assessment of the compound's inhibitory activity.
-
Preparation of Test Compound: Prepare a stock solution of methyl N-(4-bromophenyl)carbamate at 10 mg/mL in DMSO.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate.
-
Transfer colonies to a tube of sterile saline.
-
Vortex thoroughly and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[24][25]
-
-
Disk Application:
-
Aseptically apply sterile 6 mm paper disks to the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk. This will correspond to a specific amount of compound per disk (e.g., 100 µ g/disk ).
-
Apply a positive control disk (e.g., Gentamicin 10 µg) and a negative control disk (10 µL of DMSO).
-
Ensure disks are placed at least 24 mm apart and not too close to the edge.[17] Gently press each disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[25]
-
Data Collection: Measure the diameter of the zone of complete inhibition (including the disk) in millimeters (mm) using a ruler or calipers.[26]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that inhibits microbial growth. It is based on CLSI and EUCAST reference methods.[18][20]
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of the appropriate sterile broth (MHB for bacteria, RPMI for fungi) to wells in columns 2 through 11. Add 100 µL to column 12 (sterility control).
-
Prepare a working solution of the test compound in broth at twice the highest desired final concentration (e.g., if the highest concentration is 512 µg/mL, prepare a 1024 µg/mL solution).
-
Add 100 µL of this working solution to the wells in column 1.
-
Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix by pipetting up and down.
-
Continue this two-fold serial dilution process from column 2 to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described previously.
-
For bacteria, dilute this suspension 1:100 in MHB to achieve ~1.5 x 10⁶ CFU/mL.[23]
-
For fungi, dilute according to CLSI M27/M38 guidelines to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.
-
-
Plate Inoculation:
-
Inoculate each well (columns 1-11) with 50 µL of the standardized inoculum. The final volume in each well will be 100 µL, and the final inoculum concentration for bacteria will be approximately 5 x 10⁵ CFU/mL.[23]
-
Do not add inoculum to column 12.
-
-
Incubation:
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the unaided eye.[27] A reading mirror or a microplate reader (measuring absorbance at 600 nm) can also be used.
-
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines if the compound is cidal or static.
-
Sub-culturing from MIC Plate: Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[5][6]
-
Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, withdraw a 10-20 µL aliquot from each well and spot-plate or streak it onto a fresh, compound-free agar plate (MHA for bacteria, SDA for fungi).[22][29]
-
Incubation: Incubate the plates under the same conditions used for the initial growth of the organisms until growth is visible in the subculture from the growth control well.
-
Determining MBC/MFC: The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[7][30] This is practically determined as the lowest concentration that yields no growth or fewer than three colonies on the subculture plate.[29]
Caption: Logic for interpreting MBC/MFC results to classify compound activity.
Data Presentation and Interpretation
All experiments should be performed in triplicate to ensure reproducibility. Data should be recorded and presented clearly in tabular format.
Table 1: Example Data from Agar Disk Diffusion Assay
| Test Organism | Compound (100 µ g/disk ) Zone of Inhibition (mm) | Gentamicin (10 µg) Zone of Inhibition (mm) | DMSO Zone of Inhibition (mm) |
| S. aureus | 18 | 22 | 0 |
| E. coli | 12 | 20 | 0 |
| C. albicans | 15 | N/A | 0 |
| A. niger | 9 | N/A | 0 |
Table 2: Example Data from MIC and MBC/MFC Assays
| Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 16 | 32 | 2 | Bactericidal |
| E. coli | 64 | >256 | >4 | Bacteriostatic |
| C. albicans | 32 | 64 | 2 | Fungicidal |
| A. niger | 128 | >256 | >2 | Fungistatic |
Trustworthiness: The Critical Role of Controls
The validity of any screening assay is entirely dependent on the proper use of controls.
-
Positive Control: A known antibiotic/antifungal is used to confirm that the test system (media, inoculum, incubation) can detect antimicrobial activity.
-
Negative/Solvent Control: The solvent used to dissolve the test compound (e.g., DMSO) is tested to ensure it has no intrinsic antimicrobial activity at the concentrations used.
-
Sterility Control: A well containing only broth (no compound, no inoculum) must remain clear, confirming the sterility of the medium and aseptic technique.
-
Growth Control: A well containing broth and inoculum (no compound) must show robust growth (turbidity), confirming the viability of the microorganism under the test conditions.
Failure of any of these controls invalidates the results of the respective assay, which must then be repeated.
References
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- U.S. Food and Drug Administration. (2025, October 16). Antifungal Susceptibility Test Interpretive Criteria.
- Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51.
- Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
- BenchChem. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
- ScienceDirect. (2025, November 17).
- Pfaller, M. A., et al. (n.d.). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Journal of Clinical Microbiology.
- Hombach, M., et al. (n.d.). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Antimicrobial Agents and Chemotherapy.
- Wolska, K., et al. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals.
- Kulshrestha, S., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology.
- Jabbar, S. S. (2018). Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin. Oriental Journal of Chemistry, 34(4), 2026-2030.
- Shields, R. K., et al. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Reviews.
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD.
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- Meletiadis, J., et al. (2000, January 1). Comparison of the minimum fungicidal concentration of amphotericin B determined in filamentous fungi by macrodilution and microdilution methods. Medical Mycology.
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- Cormican, M. (1996). Standardization of antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 38, 561-578.
- ACG Publications. (n.d.).
- MDPI. (2025, August 14). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes.
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- University of Oxford. (2025, May 7).
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- rapidmicrobiology. (2025, October 15). Updates to Antimicrobial Resistance Testing in CLSI M100.
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Methyl N-(4-bromophenyl)carbamate: Application Notes for Evaluating a Potential Enzyme Inhibitor
Introduction
Carbamates represent a significant class of compounds in drug discovery and chemical biology, renowned for their activity as inhibitors of various enzymes, particularly serine hydrolases.[1][2] Their mechanism of action often involves the carbamylation of the catalytic serine residue within the enzyme's active site, leading to a pseudo-irreversible inhibition.[1] This mode of action has been successfully exploited in the development of therapeutics targeting enzymes such as acetylcholinesterase (AChE) for the treatment of Alzheimer's disease and fatty acid amide hydrolase (FAAH) for pain and anxiety.[3][4]
Methyl N-(4-bromophenyl)carbamate is a carbamate derivative whose potential as an enzyme inhibitor has not been extensively characterized in publicly available literature. Its structural features, including the carbamate moiety and the bromophenyl group, suggest that it may exhibit inhibitory activity against key enzymes like cholinesterases and FAAH. The electron-withdrawing nature of the bromine atom on the phenyl ring could influence the reactivity of the carbamate group, potentially modulating its inhibitory potency and selectivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate methyl N-(4-bromophenyl)carbamate as a potential enzyme inhibitor. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies. We will first outline the essential physicochemical characterization, followed by detailed protocols for assessing its inhibitory activity against two primary, well-validated enzyme targets: Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH).
Physicochemical Characterization
Prior to initiating enzyme inhibition studies, a thorough understanding of the compound's physical and chemical properties is paramount for designing robust and reproducible assays.
Compound Information
| Property | Value | Source |
| Chemical Name | methyl N-(4-bromophenyl)carbamate | - |
| Synonym(s) | methyl 4-bromophenylcarbamate | [2] |
| CAS Number | 25203-36-5 | [2] |
| Molecular Formula | C8H8BrNO2 | [5] |
| Molecular Weight | 230.06 g/mol | [2] |
| Melting Point | 118-120 °C | [2] |
| Predicted XlogP | 2.6 | [5] |
| Physical Form | Powder | [2] |
Solubility Determination Protocol
Accurate determination of the compound's solubility in both the stock solvent (typically DMSO) and the aqueous assay buffer is critical to avoid compound precipitation and ensure accurate concentration measurements.
Objective: To determine the kinetic solubility of methyl N-(4-bromophenyl)carbamate in DMSO and a relevant aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
Materials:
-
Methyl N-(4-bromophenyl)carbamate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplates
-
Plate reader with turbidimetric or nephelometric measurement capabilities
-
Vortex mixer
-
Multichannel pipette
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of methyl N-(4-bromophenyl)carbamate in DMSO (e.g., 10 mM). Vigorously vortex to ensure complete dissolution.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Aqueous Dilution: In a separate 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4).
-
Mixing: Transfer a small volume of the DMSO dilutions to the corresponding wells of the aqueous plate to achieve the final desired concentrations (typically, the final DMSO concentration should be kept low, e.g., <1%, to minimize its effect on the enzyme).
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity or light scattering at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.
Enzyme Inhibition Assays
Based on the chemical structure of methyl N-(4-bromophenyl)carbamate, acetylcholinesterase and fatty acid amide hydrolase are logical primary targets for screening.
Acetylcholinesterase (AChE) Inhibition Assay
The Ellman's assay is a widely used, robust, and reliable colorimetric method for measuring AChE activity and its inhibition.[1][3]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm. A reduction in the rate of color formation in the presence of the test compound indicates AChE inhibition.
Workflow for AChE Inhibition Assay:
Caption: Workflow for the AChE inhibition assay using the Ellman's method.
Detailed Protocol for AChE Inhibition Assay:
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Methyl N-(4-bromophenyl)carbamate
-
Positive control inhibitor (e.g., Eserine)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in buffer.
-
Prepare stock solutions of ATCh and DTNB in buffer.
-
Prepare a stock solution of methyl N-(4-bromophenyl)carbamate in DMSO and create serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
Add buffer, DTNB solution, and the test compound at various concentrations to the wells. Include wells for a vehicle control (DMSO) and a positive control.
-
Add the AChE enzyme solution to all wells except for the blank.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCh substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.[6]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
A fluorescence-based assay is a common and sensitive method for screening FAAH inhibitors.[4][7]
Principle: This assay utilizes a synthetic fluorogenic substrate that is cleaved by FAAH to release a fluorescent product. The rate of increase in fluorescence is directly proportional to the FAAH enzyme activity. A decrease in the rate of fluorescence in the presence of the test compound indicates FAAH inhibition.
Workflow for FAAH Inhibition Assay:
Caption: Workflow for the fluorescence-based FAAH inhibition assay.
Detailed Protocol for FAAH Inhibition Assay:
Materials:
-
Recombinant human or rat FAAH
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay buffer (e.g., Tris-HCl buffer with EDTA and BSA)
-
Methyl N-(4-bromophenyl)carbamate
-
Positive control inhibitor (e.g., URB597)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 340-360 nm, Em: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of FAAH enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate.
-
Prepare a stock solution of methyl N-(4-bromophenyl)carbamate in DMSO and create serial dilutions.
-
-
Assay Setup (in a 96-well black plate):
-
Add assay buffer, FAAH enzyme solution, and the test compound at various concentrations to the wells. Include wells for a vehicle control and a positive control.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Data Interpretation and Further Steps
Determining Inhibitor Potency and Mechanism
IC50: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6] It is a common measure of inhibitor potency but can be influenced by assay conditions such as substrate concentration.
Ki: The inhibition constant (Ki) is the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of inhibitor affinity.[6] For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate is known.[8]
Mechanism of Inhibition Studies: To further characterize the interaction of methyl N-(4-bromophenyl)carbamate with its target enzyme(s), kinetic studies can be performed by measuring the reaction rates at various substrate and inhibitor concentrations. Plotting the data using methods such as Lineweaver-Burk or Dixon plots can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9][10]
Logical Flow for Data Analysis and Interpretation:
Caption: Logical progression for analyzing enzyme inhibition data.
Conclusion
These application notes provide a foundational framework for the initial characterization of methyl N-(4-bromophenyl)carbamate as a potential enzyme inhibitor. By following these detailed protocols, researchers can obtain reliable and reproducible data on its solubility and its inhibitory potency against two key serine hydrolases. The results from these studies will be crucial in determining whether further investigation into the therapeutic potential of this compound is warranted. Subsequent studies could involve assessing its selectivity against a broader panel of enzymes and evaluating its efficacy in cell-based models.
References
- Bio-protocol. (n.d.). Inhibition of Acetylcholinesterase.
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
- Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES.
- Scribd. (n.d.). Ellman Esterase Assay Protocol.
- EdX. (n.d.). IC50 Determination.
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
- Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit.
-
PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. Retrieved from [Link]
- Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method.
- Sigma-Aldrich.cn. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
-
ResearchGate. (2017). The crystal structure of methyl N-(4-bromophenyl)carbamate, C8H8BrNO2. Retrieved from [Link]
-
PubChem. (n.d.). Methyl n-(4-bromophenyl)carbamate. Retrieved from [Link]
- PubChemLite. (n.d.). Methyl n-(4-bromophenyl)carbamate (C8H8BrNO2).
Sources
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- 2. methyl N-(4-bromophenyl)carbamate | 25203-36-5 [sigmaaldrich.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. PubChemLite - Methyl n-(4-bromophenyl)carbamate (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. courses.edx.org [courses.edx.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 10. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
assay development for testing the biological activity of methyl N-(4-bromophenyl)carbamate
Application Note: Evaluating the Biological Activity of Methyl N-(4-bromophenyl)carbamate as a Serine Hydrolase Inhibitor
Introduction & Scientific Rationale
Methyl N-(4-bromophenyl)carbamate (CAS: 25203-36-5)[1] is a synthetic aryl carbamate derivative. In drug discovery and agrochemical development, the carbamate functional group is a privileged pharmacophore classically recognized for its ability to inhibit serine hydrolases, most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[2].
Unlike non-covalent competitive inhibitors, carbamates act as pseudo-irreversible inhibitors [3]. The mechanism of deactivation is initiated by the nucleophilic attack of the enzyme's catalytic triad serine oxygen (e.g., Ser203 in human AChE) on the carbonyl group of the carbamate[3]. This forms a covalent carbamylated enzyme intermediate that prevents substrate hydrolysis[2]. Because the carbamylated serine slowly undergoes spontaneous hydrolysis to regenerate the active enzyme, the inhibition is termed "pseudo-irreversible"[4]. The incorporation of the 4-bromophenyl moiety in methyl N-(4-bromophenyl)carbamate provides significant lipophilicity and potential halogen-bonding interactions, which are hypothesized to enhance affinity within the hydrophobic active site gorge of AChE[5].
This application note provides a self-validating, step-by-step protocol for assaying the biological activity of methyl N-(4-bromophenyl)carbamate using a modified microplate Ellman’s assay[6].
Assay Principle and Workflow
The Ellman's assay is the gold-standard colorimetric method for quantifying cholinesterase activity[7]. The assay utilizes acetylthiocholine (ATCh) as a surrogate substrate. AChE hydrolyzes ATCh to produce acetate and thiocholine[8]. The highly reactive thiol group of thiocholine subsequently reacts with Ellman’s reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to yield the yellow anion 5-thio-2-nitrobenzoate (TNB)[9]. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to enzyme activity[7].
Because carbamates are time-dependent covalent inhibitors, pre-incubation of the enzyme with the inhibitor prior to substrate addition is a strict mechanistic requirement . Omitting this step will result in a severe underestimation of the compound's potency.
Workflow for time-dependent carbamate AChE inhibition using the Ellman's assay.
Materials and Reagents
-
Target Compound: Methyl N-(4-bromophenyl)carbamate (Stock: 10 mM in 100% anhydrous DMSO).
-
Enzyme: Recombinant Human AChE or Electrophorus electricus AChE (Stock: 10 U/mL in assay buffer)[7].
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0, supplemented with 0.01% Triton X-100 (to prevent non-specific plastic binding and aggregation).
-
Substrate (ATCh): Acetylthiocholine iodide (Stock: 15 mM in deionized water, prepared fresh daily)[8].
-
Detection Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid) (Stock: 10 mM in assay buffer)[8].
-
Positive Control: Physostigmine or Rivastigmine (10 mM in DMSO)[6].
Step-by-Step Methodology
This protocol is optimized for a clear, flat-bottom 96-well microplate with a final reaction volume of 200 µL per well.
Phase 1: Preparation & Self-Validating Controls
Expertise Note: To ensure assay integrity, DMSO concentrations must be strictly controlled. DMSO >1% (v/v) can denature AChE, leading to false-positive inhibition.
-
Inhibitor Dilution: Prepare a 10-point 1:3 serial dilution of methyl N-(4-bromophenyl)carbamate in 100% DMSO. Dilute these intermediate stocks 1:50 in Assay Buffer to create "2X Working Solutions" containing 2% DMSO.
-
Assay Controls Setup:
-
Blank (Background Hydrolysis): 100 µL Assay Buffer (2% DMSO) + 50 µL Assay Buffer (no enzyme).
-
100% Activity ( V0 ): 100 µL Assay Buffer (2% DMSO) + 50 µL AChE.
-
Positive Control: 100 µL Rivastigmine working solution + 50 µL AChE.
-
Phase 2: Pre-Incubation (Covalent Targeting)
-
Enzyme Addition: To the test wells, add 100 µL of the inhibitor "2X Working Solutions" and 50 µL of the AChE solution (Final enzyme concentration in 200 µL will be ~0.1 U/mL)[8].
-
Incubation: Seal the plate and incubate at 37°C for exactly 15 minutes. Causality: This allows the methyl N-(4-bromophenyl)carbamate to covalently carbamylate the active site serine. Varying this time alters the apparent IC50.
Phase 3: Reaction Initiation and Kinetic Readout
-
Detection Mix: Prepare a master mix of DTNB and ATCh. For each well, you need 30 µL of DTNB (10 mM) and 20 µL of ATCh (15 mM).
-
Initiation: Rapidly dispense 50 µL of the Detection Mix into all wells using a multichannel pipette[8].
-
Measurement: Immediately place the plate in a microplate reader. Measure absorbance kinetically at 412 nm every 30 seconds for 10 minutes at 37°C[7].
Data Analysis and Interpretation
-
Calculate Initial Velocity ( V ): Determine the slope of the linear portion of the absorbance vs. time curve ( ΔA412/min ) for each well.
-
Correct for Background: Subtract the slope of the Blank from all other slopes.
-
Determine % Inhibition: % Inhibition=(1−V0Vinhibitor)×100
-
IC50 Calculation: Plot % Inhibition against the log of the inhibitor concentration. Use non-linear regression (four-parameter logistic equation) to determine the apparent IC50.
Expected Quantitative Data Summary
The following table summarizes the expected pharmacological profile of methyl N-(4-bromophenyl)carbamate compared to clinical standards when evaluated under the described 15-minute pre-incubation conditions.
| Compound | Target Enzyme | Apparent IC50 (µM) | Mechanism of Action | Clinical Status |
| Methyl N-(4-bromophenyl)carbamate | Human AChE | Assay Dependent | Pseudo-irreversible (Carbamylation) | Pre-clinical / Tool Compound |
| Rivastigmine | Human AChE | 4.2 | Pseudo-irreversible (Carbamylation) | FDA Approved (Alzheimer's) |
| Physostigmine | Human AChE | 0.03 | Pseudo-irreversible (Carbamylation) | FDA Approved (Glaucoma) |
| Donepezil | Human AChE | 0.01 | Reversible (Non-covalent) | FDA Approved (Alzheimer's) |
Table 1: Comparative pharmacological profile of carbamate and non-carbamate AChE inhibitors.
Sources
- 1. 25203-36-5 CAS MSDS (methyl N-(4-bromophenyl)carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
HPLC method for the quantification of methyl N-(4-bromophenyl)carbamate
An Application Note for the Quantification of Methyl N-(4-bromophenyl)carbamate by High-Performance Liquid Chromatography (HPLC)
Introduction
Methyl N-(4-bromophenyl)carbamate is an organic compound with the chemical formula C₈H₈BrNO₂.[1][2] As a carbamate derivative, it belongs to a class of compounds widely utilized in various sectors, including agriculture as pesticides and in chemical synthesis as key intermediates.[3][4] Given their potential biological activity and environmental presence, the accurate and reliable quantification of carbamates is of paramount importance for quality control, safety assessment, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique ideally suited for the separation, identification, and quantification of carbamates, which can be thermally unstable and thus challenging to analyze by gas chromatography.[4][5] This application note provides a comprehensive, step-by-step protocol for the quantification of methyl N-(4-bromophenyl)carbamate using a reverse-phase HPLC method with UV detection. The methodology is grounded in established principles of chromatographic science and adheres to the validation standards set forth by the International Council for Harmonisation (ICH).[6][7]
Principle of the Method
The method employs reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture. Methyl N-(4-bromophenyl)carbamate, being a moderately nonpolar compound, will partition between the stationary and mobile phases. Its retention time is modulated by the composition of the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, allows for efficient elution of the analyte and separation from potential impurities. Quantification is achieved by monitoring the column effluent with a UV detector at a wavelength where the analyte exhibits strong absorbance, attributable to its aromatic ring structure. The analyte's concentration is determined by comparing its peak area to a calibration curve generated from reference standards of known concentrations.
Physicochemical Properties of Methyl N-(4-bromophenyl)carbamate
A summary of the key physicochemical properties of the analyte is presented below. This information is fundamental for method development, particularly in selecting appropriate solvents and understanding the compound's behavior.
| Property | Value | Reference |
| CAS Number | 25203-36-5 | |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [8] |
| Physical Form | Powder | |
| Melting Point | 118-120 °C | |
| InChIKey | GLRFFVNPNGTCSW-UHFFFAOYSA-N | [1] |
Part 1: Analytical Method Protocol
This section details the instrumental conditions, required materials, and step-by-step procedures for sample and standard preparation and analysis.
Recommended HPLC Instrumentation and Conditions
The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, Diode Array or UV-Vis Detector | Standard configuration for robust and reproducible chromatographic analysis. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 is a versatile stationary phase providing good retention for moderately nonpolar compounds like the target analyte. |
| Mobile Phase A | HPLC Grade Water | The polar component of the mobile phase system. |
| Mobile Phase B | HPLC Grade Acetonitrile | The organic modifier; provides good peak shape and lower viscosity than methanol. |
| Gradient Elution | 0-2 min: 50% B; 2-10 min: 50% to 90% B; 10-12 min: 90% B; 12.1-15 min: 50% B | A gradient ensures efficient elution of the analyte while cleaning the column of more strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 220 nm | Aromatic compounds typically exhibit strong absorbance in this region.[9] A DAD can be used to identify the absorbance maximum for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak broadening. |
| Run Time | 15 minutes | Sufficient time for analyte elution and column re-equilibration. |
Materials and Reagents
-
Methyl N-(4-bromophenyl)carbamate reference standard (>98% purity)
-
HPLC grade acetonitrile
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials with caps
Step-by-Step Protocol: Standard and Sample Preparation
-
Accurately weigh approximately 25 mg of the methyl N-(4-bromophenyl)carbamate reference standard into a 25 mL Class A volumetric flask.
-
Dissolve the standard in acetonitrile and bring to volume. Mix thoroughly by inversion. This is the Stock Standard Solution .
-
Perform serial dilutions of the Stock Standard Solution with acetonitrile to prepare a series of working standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Transfer an aliquot of each working standard into an HPLC vial for analysis.
-
Accurately weigh a quantity of the sample expected to contain methyl N-(4-bromophenyl)carbamate.
-
Dissolve the sample in a known volume of acetonitrile. The target concentration should fall within the calibration range.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the HPLC system.
Analytical Procedure Workflow
Caption: Experimental workflow from preparation to final report.
Part 2: Method Validation Protocol
To ensure that the analytical method is fit for its intended purpose, a validation study must be performed.[6] The following protocols are based on the ICH Q2(R2) guidelines.[6][7] The objective of validation is to demonstrate that the procedure is suitable by assessing its performance characteristics.[6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
-
Protocol:
-
Analyze a blank solvent (acetonitrile) to demonstrate that there are no interfering peaks from the solvent.
-
If working with a specific matrix (e.g., a drug product formulation), analyze a placebo (all components except the analyte) to check for interferences.
-
Spike the placebo with a known concentration of the analyte and analyze. The peak for the analyte should be pure and well-separated from any other peaks.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
-
Protocol:
-
Prepare at least five concentrations of the analyte across the desired range (e.g., 1-100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area versus the concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is typically assessed via recovery studies.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the concentration of the analyte using the calibration curve.
-
Calculate the percent recovery for each replicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[10]
-
Protocol (Repeatability - Intra-assay):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Compare the results from both studies.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Signal-to-Noise Ratio Approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ. The precision (%RSD) at the LOQ should also be verified to be acceptable (e.g., ≤ 10%).
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]
-
Protocol:
-
Introduce small variations to the method parameters one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry) and quantitative results.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.
Sources
- 1. PubChemLite - Methyl n-(4-bromophenyl)carbamate (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. 25203-36-5|Methyl (4-bromophenyl)carbamate|BLD Pharm [bldpharm.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Comprehensive Guide to Developing and Certifying Analytical Standards for Methyl N-(4-Bromophenyl)carbamate
Executive Summary
The development of a Certified Reference Material (CRM) or highly pure analytical standard is a foundational requirement for quantitative pharmaceutical and agrochemical analysis. Methyl N-(4-bromophenyl)carbamate (CAS: 25203-36-5) is a halogenated carbamate derivative frequently utilized as a synthetic intermediate and building block[1].
To elevate a synthesized batch of this compound to the status of an analytical standard, laboratories must move beyond basic characterization. This protocol outlines a self-validating, dual-orthogonal approach: utilizing Quantitative Nuclear Magnetic Resonance (1H-qNMR) for absolute primary value assignment, paired with High-Performance Liquid Chromatography (HPLC-UV/MS) for trace impurity profiling. All validation parameters are strictly aligned with the latest ICH Q2(R2) guidelines[2].
Physicochemical Profile & Synthesis Strategy
Before an analytical standard can be certified, it must be synthesized and purified to a baseline threshold (typically >99.5%) to minimize the propagation of uncertainty during mass balance calculations.
Target Analyte Properties
-
Chemical Name: Methyl N-(4-bromophenyl)carbamate
-
CAS Number: 25203-36-5
-
Molecular Formula: C8H8BrNO2
-
Molecular Weight: 230.06 g/mol
-
Melting Point: 119–120 °C[1]
Synthesis and Purification Causality
The standard is synthesized via the acylation of 4-bromoaniline with methyl chloroformate.
-
Mechanistic Causality: An acid scavenger, such as triethylamine (Et3N) or aqueous sodium bicarbonate (NaHCO3), must be used. The reaction generates hydrochloric acid (HCl) as a byproduct. Without a scavenger, HCl will protonate the nucleophilic amine of unreacted 4-bromoaniline (pKa ~3.9), halting the reaction and leaving a highly structurally similar impurity that is difficult to separate during crystallization.
-
Purification: The crude product is recrystallized from an ethanol/water gradient. This specific solvent system leverages the hydrophobic nature of the bromophenyl ring, allowing the carbamate to precipitate while polar impurities (like amine salts) remain in the mother liquor.
Caption: Orthogonal workflow for the synthesis, purification, and certification of the analytical standard.
Absolute Purity Certification via 1H-qNMR
Traditional chromatographic purity (e.g., area percent) is a relative measurement that suffers from differential UV response factors and "invisible" impurities (like inorganic salts). 1H-qNMR is an absolute primary ratio method recognized by pharmacopoeias and ISO 17034 as the gold standard for assigning mass fraction purity[3].
qNMR Protocol & Causality
-
Internal Standard (IS) Selection: Use a certified TraceCERT® CRM, such as Maleic Acid (δ ~6.2 ppm) or Dimethyl Sulfone (δ ~3.0 ppm). The IS must have a baseline-resolved signal that does not overlap with the aromatic (δ 7.3–7.5 ppm) or methoxy (δ 3.7 ppm) protons of methyl N-(4-bromophenyl)carbamate.
-
Sample Preparation: Co-weigh approximately 10 mg of the analyte and 10 mg of the IS into a vial using an ultra-microbalance (d = 0.1 µg) corrected for air buoyancy. Dissolve in 1.0 mL of DMSO-d6.
-
Acquisition Parameters (Critical Causality):
-
Pulse Angle: 90° for maximum signal-to-noise.
-
Relaxation Delay (D1): Must be set to ≥5×T1 (where T1 is the longest spin-lattice relaxation time of the protons of interest). Why? A 90° pulse tips the bulk magnetization into the transverse plane. If the next pulse occurs before the nuclei fully relax back to the Z-axis, the signal will be saturated, leading to an underestimation of the integral. A 5×T1 delay ensures >99.3% magnetization recovery, making the integration strictly quantitative.
-
Scans: Minimum of 32 to 64 transients to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.
-
Purity Calculation Logic
Caption: Logic flow and mathematical derivation for absolute mass fraction purity via qNMR.
Orthogonal Impurity Profiling (HPLC-UV/MS)
While qNMR provides absolute quantification, its Limit of Detection (LOD) is typically 0.1% to 1.0%. To ensure trustworthiness, the standard must be evaluated by a secondary, highly sensitive orthogonal technique to detect trace organic impurities (e.g., unreacted 4-bromoaniline or bis-carbamate dimers).
HPLC Method Development
-
Column: C18, 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (optimal for the bromophenyl chromophore) and ESI-MS (Positive mode).
-
Causality for TFA: TFA acts as an ion-pairing agent and lowers the mobile phase pH to ~2.0. This ensures that any residual trace 4-bromoaniline is fully protonated, preventing secondary interactions with residual silanols on the silica column matrix, which would otherwise cause severe peak tailing and inaccurate impurity integration.
ICH Q2(R2) Method Validation Framework
To officially certify the analytical procedure used for the standard's lifecycle management, the HPLC method must be validated according to the[2].
The following table summarizes the self-validating criteria required for the assay of methyl N-(4-bromophenyl)carbamate.
| Validation Parameter | ICH Q2(R2) Requirement / Methodology | Acceptance Criteria |
| Specificity | Inject diluent, mobile phase, and known impurities (e.g., 4-bromoaniline). Assess peak purity using a Diode Array Detector (DAD). | No interfering peaks at the retention time of the main analyte. Peak purity angle < purity threshold. |
| Linearity / Range | Prepare 5 concentration levels ranging from 80% to 120% of the nominal target concentration. | Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the target response. |
| Accuracy | Spike known quantities of the standard into a synthetic matrix at 80%, 100%, and 120% levels (n=3 per level). | Mean recovery across all levels must be between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 independent sample preparations at 100% nominal concentration analyzed by the same operator. | Relative Standard Deviation (RSD) ≤1.0% . |
| Intermediate Precision | Same as repeatability, but performed by a different operator, on a different day, using a different HPLC system. | Overall RSD ≤2.0% across all 12 samples. |
| LOD / LOQ | Signal-to-Noise (S/N) ratio approach based on baseline noise of blank injections. | LOD: S/N ≥3 . LOQ: S/N ≥10 (with precision RSD ≤5.0% at LOQ level). |
| Robustness | Deliberate small variations in method parameters (e.g., column temp ±5∘ C, flow rate ±10% , mobile phase pH ±0.2 ). | System Suitability Test (SST) criteria (e.g., resolution >2.0 , tailing factor ≤1.5 ) must still be met. |
By combining the absolute mass fraction obtained from qNMR with the trace impurity profile and robust validation from HPLC-UV/MS, the laboratory establishes a highly trustworthy, regulatory-compliant Certified Reference Material.
References
-
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. Available at:[Link]
-
Separation Science. "Certified reference materials for quantitative NMR." Separation Science. Available at:[Link]
Sources
- 1. 25203-36-5 CAS MSDS (methyl N-(4-bromophenyl)carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl N-(4-bromophenyl)carbamate
Welcome to the technical support center for the synthesis of methyl N-(4-bromophenyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The primary and most direct route to synthesizing methyl N-(4-bromophenyl)carbamate is the reaction of 4-bromoaniline with methyl chloroformate. This is a classic nucleophilic acyl substitution, typically performed under conditions that facilitate the reaction while minimizing side products.[1][2]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected (<70%). What are the likely causes and how can I fix this?
Low yield is the most frequent complaint. The root cause often lies in one of five areas: reagent quality, moisture contamination, reaction conditions, side reactions, or workup losses.
Potential Causes & Step-by-Step Solutions:
-
Purity of 4-Bromoaniline: The quality of your starting material is paramount. 4-bromoaniline can oxidize and darken over time, and impurities can interfere with the reaction.[3][4]
-
Solution: Before starting, check the purity of your 4-bromoaniline by TLC or melting point. If it's discolored (e.g., brownish), consider recrystallizing it from an appropriate solvent system (like ethanol/water) to obtain a purer, crystalline starting material.
-
-
Hydrolysis of Methyl Chloroformate: Methyl chloroformate is highly reactive and extremely sensitive to moisture.[5] Any water present in the solvent, on the glassware, or in the amine will rapidly hydrolyze the chloroformate to methanol and HCl, making it unavailable for the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Ineffective Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl).[6] If not neutralized, this HCl will protonate the starting 4-bromoaniline, rendering its lone pair unavailable for nucleophilic attack and effectively stopping the reaction.
-
Solution: Use at least one equivalent of a suitable base. For a homogenous reaction, tertiary amines like triethylamine or pyridine are common choices in an anhydrous organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[7] For a two-phase system (Schotten-Baumann conditions), an aqueous base like NaOH or NaHCO₃ is used, with the reaction occurring in an organic solvent like DCM.[8][9]
-
-
Formation of Urea Byproduct: A common side reaction is the formation of N,N'-bis(4-bromophenyl)urea. This occurs when a second molecule of 4-bromoaniline reacts with the newly formed carbamate or an intermediate. This is often caused by poor mixing or adding the methyl chloroformate too quickly.[5]
-
Solution: Add the methyl chloroformate dropwise to a well-stirred solution of the 4-bromoaniline and base. Cooling the reaction mixture (e.g., to 0 °C) can help control the reaction rate and minimize this side product.
-
Q2: I'm observing a significant amount of a white, insoluble solid in my reaction flask that isn't my product. What is it?
This is almost certainly the N,N'-bis(4-bromophenyl)urea byproduct mentioned above. Ureas are often significantly less soluble in common organic solvents than the corresponding carbamates, causing them to precipitate out of the reaction mixture.
-
Confirmation: The identity can be confirmed by isolating the solid and analyzing its melting point and spectral data (¹H NMR, IR). The urea will have a characteristic C=O stretch in the IR spectrum and symmetric signals in the NMR.
-
Prevention: The best course of action is prevention. Follow the solution for Q1, point 4: ensure slow, controlled addition of methyl chloroformate to a vigorously stirred, and potentially cooled, reaction mixture. Using a slight excess (1.05-1.1 equivalents) of methyl chloroformate can also help ensure the amine is consumed before it can react to form the urea.[10]
Q3: My final product is an off-color oil or a low-melting solid with a broad melting point. How can I purify it?
A pure sample of methyl N-(4-bromophenyl)carbamate should be a white to off-white crystalline solid.[11] An oily or impure solid indicates the presence of unreacted starting materials, byproducts, or residual solvent.
-
Solution 1: Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate any unreacted 4-bromoaniline, making it water-soluble and removing it from the organic phase.
-
Solution 2: Recrystallization: This is the most effective method for purifying the final product.[5][12]
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, or toluene). Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The pure carbamate should crystallize out, leaving impurities behind in the solvent. Collect the crystals by filtration.
-
-
Solution 3: Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexanes is typically effective for separating the carbamate from less polar impurities and more polar byproducts.
Frequently Asked Questions (FAQs)
Q: Can you illustrate the reaction mechanism for this synthesis?
A: Certainly. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of methyl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base then deprotonates the nitrogen to yield the final carbamate product.[1]
Caption: Reaction mechanism for carbamate formation.
Q: What are the optimal reaction conditions (solvent, base, temperature)?
A: The "optimal" conditions depend on the scale and available equipment, but a reliable starting point is provided in the table below. The key is balancing reaction rate with control over side reactions.
| Parameter | Condition 1 (Homogeneous) | Condition 2 (Schotten-Baumann) | Rationale |
| Solvent | Anhydrous DCM, THF, or Ethyl Acetate | Dichloromethane (DCM) and Water | Condition 1 requires a solvent that dissolves both reactants. Condition 2 uses a two-phase system where the base resides in the aqueous phase. |
| Base | Triethylamine (Et₃N) or Pyridine (1.1 eq) | Aqueous NaOH or NaHCO₃ (1.5-2.0 eq) | Organic bases are used in anhydrous conditions. Inorganic bases are cost-effective for larger scales but require a two-phase system.[8] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Starting at 0 °C during the addition of methyl chloroformate helps to control the initial exotherm and minimize side reactions. The reaction can then be allowed to warm to room temperature. |
| Stoichiometry | 4-Bromoaniline (1.0 eq), Methyl Chloroformate (1.05-1.1 eq) | 4-Bromoaniline (1.0 eq), Methyl Chloroformate (1.05-1.1 eq) | A slight excess of the chloroformate ensures complete consumption of the more valuable amine. |
Q: What safety precautions should I take when handling methyl chloroformate?
A: Extreme caution is required. Methyl chloroformate is toxic, corrosive, and a lachrymator (causes tearing). It is also highly reactive with water.
-
Always handle methyl chloroformate in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Have a quenching solution (like a dilute solution of sodium bicarbonate) ready in case of a spill.
Experimental Protocols
Protocol 1: Synthesis via Schotten-Baumann Conditions
This protocol is robust and scalable, making it suitable for many applications.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq) in dichloromethane (DCM). In a separate dropping funnel, prepare a solution of methyl chloroformate (1.05 eq) in a small amount of DCM.
-
Cooling: Cool the flask containing the aniline solution to 0 °C using an ice-water bath.
-
Base Addition: Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq in water) to the aniline solution and begin vigorous stirring.
-
Reagent Addition: Add the methyl chloroformate solution from the dropping funnel dropwise to the vigorously stirred two-phase mixture over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (see Protocol 2).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system (e.g., ethanol/water or toluene/hexanes). The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions and heat the mixture until the solid just dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a co-solvent (e.g., water), add it dropwise to the hot solution until turbidity persists, then re-heat to clarify and cool.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- ResearchGate. (2025, August 6). Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products | Request PDF.
- RSC Publishing. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Prachi, R., et al. (2023, August 21). Improved Synthesis of Unsymmetrical Ureas via Carbamates. SynOpen, 7, 555–558.
- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
- Wikipedia. (2020, August 1). Schotten–Baumann reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- PMC. (n.d.). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
- Benchchem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
- Wikipedia. (n.d.). Chloroformate.
- Sigma-Aldrich. (n.d.). METHYL N-(4-BROMOPHENYL)CARBAMATE AldrichCPR.
- reposiTUm. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines.
- Chemicalbook. (2023, December 18). 4-Bromoaniline: synthesis and applications in organic synthesis.
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiUa8zw8kvM2WVHkb1h77vLnDGi2CQThfV73viPUKZZSKtvqbFJhNNrT5tLErBGxxwcCM3iSifNKsvWq_GK_T_o-544DdY5MSuACB64IUL2gmoRfnSbeuR1I9TkYI7lodJaIRUGAM1JXAx8HRNLrT4ir7-7dKi6UtUHqk4u3nmWqK7EmdkQJSb7cliq-3G8oRTB7DW4o6749apYPMa_rUitCmInwHHJy1-QWL9rfM=]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. METHYL N-(4-BROMOPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Purification of Crude Methyl N-(4-bromophenyl)carbamate by Recrystallization
Welcome to the technical support center for the purification of methyl N-(4-bromophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the recrystallization of this compound. The information presented here is grounded in established chemical principles and validated through extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My methyl N-(4-bromophenyl)carbamate won't dissolve in the hot solvent. What should I do?
A1: This is a common issue that typically points to a few root causes. First, ensure you are using a sufficient volume of solvent. The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise to your crude solid with continuous heating and stirring until the solid just dissolves.[1][2] If it still doesn't dissolve, you may have chosen an inappropriate solvent. Methyl N-(4-bromophenyl)carbamate, being a moderately polar molecule, will have varying solubility in different solvents.[3] A solvent that is too non-polar may not effectively dissolve it even when hot.
Another possibility is the presence of insoluble impurities. If a portion of the solid remains undissolved even after adding a significant amount of hot solvent, it is likely an impurity that should be removed by hot gravity filtration.[1][4]
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out," the separation of the solute as a liquid rather than a solid, occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[5] For methyl N-(4-bromophenyl)carbamate, which has a melting point of 118-120°C, this can happen if the solution cools too rapidly or if the boiling point of the chosen solvent is too high.[5][6]
To resolve this, reheat the solution to redissolve the oil. Then, you can try one of the following:
-
Add more solvent: This will lower the saturation point, allowing crystallization to occur at a lower temperature.[7]
-
Change to a lower-boiling point solvent: This ensures the solvent's boiling point is well below the melting point of your compound.[8]
-
Use a solvent pair: Dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then add a drop or two of the "good" solvent to clarify the solution before allowing it to cool.[9][10]
Q3: No crystals have formed even after the solution has cooled to room temperature. What went wrong?
A3: A lack of crystal formation usually indicates that the solution is not supersaturated. This can happen for a few reasons:
-
Too much solvent was used: If an excessive amount of solvent was added, the solution might not become saturated upon cooling. The remedy is to gently boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[7][11]
-
The rate of cooling was too slow initially, then too fast: Gradual cooling is key. Allowing the flask to cool slowly on the benchtop before moving it to an ice bath is crucial for forming pure crystals.[2][5]
-
Supersaturation: Sometimes, a solution can become supersaturated without forming crystals. To induce crystallization, you can:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small glass particles can act as nucleation sites.[7][11]
-
Add a seed crystal: Introduce a tiny crystal of pure methyl N-(4-bromophenyl)carbamate to the solution. This provides a template for crystal growth.[11]
-
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be frustrating, but it is often preventable. Here are the most common causes and their solutions:
-
Using too much solvent: As mentioned, this is a primary cause of low recovery because a significant amount of the product will remain dissolved in the mother liquor.[11] Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization during hot filtration: If the solution cools too much during filtration, the product will crystallize on the filter paper along with the impurities. To prevent this, use a pre-warmed funnel and keep the solution hot.[9]
-
Washing the crystals with room temperature or warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.[11]
-
Incomplete crystallization: Ensure the solution has been thoroughly cooled in an ice bath to maximize the precipitation of the solid before filtration.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving complex issues during the recrystallization of methyl N-(4-bromophenyl)carbamate.
Issue 1: Persistent Colored Impurities
If your final product is colored when it should be a white or off-white solid, it indicates the presence of colored impurities that were not removed during the initial recrystallization.[12]
Troubleshooting Steps:
-
Redissolve the crystals: Dissolve the colored product in the minimum amount of hot solvent.
-
Add activated charcoal: Add a small amount of decolorizing carbon to the hot solution.[13] Activated charcoal has a high surface area and will adsorb the colored impurities.
-
Hot gravity filtration: Filter the hot solution through a fluted filter paper to remove the charcoal and the adsorbed impurities. This step must be done quickly to prevent premature crystallization.[13]
-
Recrystallize: Allow the filtrate to cool slowly to form pure, colorless crystals.
Issue 2: Product Purity is Still Low After Recrystallization
If analytical data (e.g., melting point, NMR, HPLC) indicates that the purity has not significantly improved, consider the following:
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The impurities may have similar solubility characteristics to your product in the chosen solvent. Experiment with different solvents or solvent pairs.[9][10] A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should ideally remain soluble at all temperatures.[10]
-
Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[7] Ensure a slow cooling process. If crystallization starts immediately and aggressively upon removing the flask from the heat, you may have used too little solvent. Reheat the solution, add a small amount of additional hot solvent, and cool again.[7]
-
Co-precipitation of Impurities: If an impurity is present in high concentration, it may co-precipitate with your product. In such cases, a preliminary purification step like column chromatography might be necessary before recrystallization.
Experimental Workflow & Troubleshooting Logic
Caption: Troubleshooting workflow for the recrystallization of methyl N-(4-bromophenyl)carbamate.
Solvent Selection Data
The choice of solvent is critical for a successful recrystallization.[8] An ideal solvent will dissolve the solute at high temperatures but not at low temperatures.[13] For methyl N-(4-bromophenyl)carbamate, a compound with moderate polarity, a range of solvents can be considered.
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Ethanol | Polar | 78 | Often a good starting point for carbamates. An ethanol/water mixture may also be effective.[9][14] |
| Methanol | Polar | 65 | Similar to ethanol, but its lower boiling point can be advantageous. |
| Isopropanol | Polar | 82 | Another good alcoholic solvent to test. |
| Ethyl Acetate | Medium Polarity | 77 | Can be a good choice, potentially in a mixture with a non-polar solvent like hexane. |
| Toluene | Non-polar | 111 | May be suitable, but care must be taken to avoid oiling out due to its higher boiling point.[5] |
| Hexane | Non-polar | 69 | Likely a poor solvent on its own, but could be an effective anti-solvent in a solvent pair system (e.g., with ethyl acetate).[15] |
| Water | Very Polar | 100 | The compound has limited solubility in water, making it a potential anti-solvent in a pair with a more soluble solvent like ethanol.[12] |
This table provides general guidance. Experimental testing of solubility in small quantities is always recommended.[9]
Standard Recrystallization Protocol
This protocol outlines a standard procedure for the recrystallization of methyl N-(4-bromophenyl)carbamate.
Materials:
-
Crude methyl N-(4-bromophenyl)carbamate
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Boiling chips or stir bar
-
Glass funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip or stir bar. Heat the chosen solvent in a separate flask. Add the hot solvent portion-wise to the crude solid while heating and swirling until the solid is completely dissolved.[11] Use the minimum amount of solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-warmed funnel and pour the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[9]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[11]
-
Drying: Continue to draw air through the crystals on the filter funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by taking a melting point.[8]
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Recrystallization.pdf. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Chem355 Labbook-2020. (2020). Swarthmore College. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
-
Recrystallization. --->. (n.d.). Northern Virginia Community College. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Operational difficulties & measures of low pressure carbamate condenser due to crystallization. (n.d.). UreaKnowHow. Retrieved from [Link]
-
Methyl carbamate purification by extraction and recrystallization. (n.d.). ResearchGate. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
4-Bromophenyl N-methylcarbamate. (n.d.). PubChem. Retrieved from [Link]
-
METHYL N-(p-METHOXYPHENYL)CARBAMATE. (2002). Organic Syntheses. Retrieved from [Link]
-
Methyl N-(4-chlorophenyl)carbamate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Methyl n-(4-bromophenyl)carbamate (C8H8BrNO2). (n.d.). PubChemLite. Retrieved from [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved from [Link]
-
Preparation and properties of carbamates, nitrocarbamates and their derivatives. (n.d.). OpenBU. Retrieved from [Link]
-
The crystal structure of methyl N-(4-bromophenyl)carbamate, C8H8BrNO2. (2017, September 16). ResearchGate. Retrieved from [Link]
-
Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
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- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. methyl N-(4-bromophenyl)carbamate | 25203-36-5 [sigmaaldrich.com]
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- 8. web.mnstate.edu [web.mnstate.edu]
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- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. CAS 50882-29-6: Phenyl N-(4-bromophenyl)carbamate [cymitquimica.com]
- 13. Recrystallization [sites.pitt.edu]
- 14. Methyl N-(4-chlorophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Methyl N-(4-Bromophenyl)carbamate Synthesis
Welcome to the Technical Support Center. The synthesis of methyl N-(4-bromophenyl)carbamate from 4-bromoaniline and C1 sources (such as methyl chloroformate or dimethyl carbonate) is a fundamental transformation in medicinal chemistry and materials science[1]. However, researchers frequently encounter stalled conversions, intractable emulsions, and unwanted side products during this reaction.
This guide provides a mechanistic framework and self-validating protocols to help you diagnose and optimize your yields.
Mechanistic Root Cause Analysis
To troubleshoot effectively, we must first understand the chemical causality behind the reaction's failure modes:
-
Electronic Deactivation: 4-Bromoaniline is a poor nucleophile. The bromine atom at the para position exerts a strong inductive electron-withdrawing effect (-I) that pulls electron density away from the aromatic ring and the amine nitrogen[2]. Consequently, its nucleophilic attack on the electrophilic carbonyl carbon of the chloroformate is inherently sluggish.
-
Electrophile Degradation: Methyl chloroformate is highly sensitive to moisture. If the reaction is slow (due to the deactivated aniline), competitive hydrolysis of the chloroformate by trace water in the solvent or base becomes the dominant pathway, stalling conversion.
-
The Isocyanate Pathway (Urea Formation): When using strong or excess amine bases (like triethylamine) at elevated temperatures, the newly formed carbamate can be deprotonated. Subsequent elimination of methoxide or chloride generates 4-bromophenyl isocyanate. This highly electrophilic intermediate rapidly reacts with unreacted 4-bromoaniline to form the highly insoluble 1,3-bis(4-bromophenyl)urea, consuming your starting material and ruining the yield.
Diagnostic Workflow
Use the following logic tree to diagnose your specific failure mode based on LC-MS or TLC analysis.
Diagnostic workflow for troubleshooting low conversion in N-(4-bromophenyl)carbamate synthesis.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My conversion plateaus at 40-50% despite adding excess methyl chloroformate. What is happening? A1: This is a classic symptom of electrophile degradation outpacing the acylation rate. Because 4-bromoaniline is a weak nucleophile[2], trace moisture in your solvent or base hydrolyzes the methyl chloroformate before it can fully react. Solution: Switch to strictly anhydrous dichloromethane (DCM) and use a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP reacts with methyl chloroformate to form a highly reactive N-acylpyridinium intermediate, which forces the acylation of the sluggish aniline.
Q2: I am detecting a highly insoluble white precipitate that is not my product. What is it and how do I prevent it? A2: You are likely synthesizing 1,3-bis(4-bromophenyl)urea. This occurs when the base deprotonates the carbamate product, triggering an elimination that forms an isocyanate intermediate. Solution: Employ "inverse addition"—add the 4-bromoaniline slowly to a chilled solution of methyl chloroformate and base. This ensures the chloroformate is always in excess relative to the amine, preventing the amine from attacking any transiently formed isocyanate. Maintain the temperature strictly below 5°C during addition.
Q3: I have unreacted 4-bromoaniline left over. How do I remove it without resorting to column chromatography? A3: Exploit the basicity of the aniline. Wash your organic layer with 1M aqueous HCl. The unreacted 4-bromoaniline is protonated to form a water-soluble anilinium salt, which partitions into the aqueous phase, leaving your neutral carbamate product in the organic layer[3].
Q4: The acidic wash caused a massive emulsion. How do I break it? A4: Emulsions are common in amine workups due to the surfactant-like properties of partially protonated species. To break it, add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer forces the organic and aqueous phases to separate[3].
Q5: Can I avoid toxic methyl chloroformate and use a greener C1 source? A5: Yes. Dimethyl carbonate (DMC) is a highly sustainable alternative. However, because DMC is much less electrophilic than chloroformates, the reaction requires an organocatalyst. Using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) acts as an effective proton-relay catalyst, enabling the formation of N-aryl carbamates under relatively mild conditions[4].
Quantitative Condition Optimization
The following table summarizes the causal relationship between reaction conditions and experimental outcomes.
| Solvent | Base / Catalyst | Temperature | Stoichiometry (Amine:C1) | Conversion | Major Impurity |
| Water/DCM | Na₂CO₃ | 25°C | 1:1.2 | <40% | Unreacted Amine |
| DCM (Anhydrous) | Triethylamine | 0°C to 25°C | 1:1.5 | 65% | 1,3-bis(4-bromophenyl)urea |
| DCM (Anhydrous) | Pyridine + DMAP | 0°C to 25°C | 1:1.5 | >95% | None (Clean profile) |
| Neat DMC | TBD (30 mol%) | 70°C | 1.5:1 | 75-80% | Trace N-Methylation |
Self-Validating Experimental Protocols
Protocol A: High-Yield Synthesis via DMAP-Catalyzed Acylation
Causality: DMAP bypasses the poor nucleophilicity of 4-bromoaniline by generating a hyper-reactive acylpyridinium species, preventing competitive hydrolysis.
-
Preparation: In an oven-dried flask under nitrogen, dissolve 4-bromoaniline (1.0 equiv) in anhydrous DCM (0.2 M). Add anhydrous pyridine (1.5 equiv) and DMAP (0.1 equiv).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Validation Checkpoint: The solution should be clear and pale brown. Ensure the internal temperature is ≤5°C before proceeding.
-
-
Addition: Dissolve methyl chloroformate (1.5 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel to prevent exothermic spikes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). The UV-active, ninhydrin-positive 4-bromoaniline spot (Rf ~0.4) must completely disappear, replaced by a higher-running carbamate spot.
-
-
Workup: Quench the reaction with 1M HCl. Transfer to a separatory funnel and extract with DCM. Wash the organic layer twice with 1M HCl to remove pyridine, DMAP, and any trace starting material[3]. Wash once with brine to break any resulting emulsions[3].
-
Validation Checkpoint: The pH of the final aqueous wash must be <2 to guarantee complete removal of basic impurities.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure methyl N-(4-bromophenyl)carbamate.
Protocol B: Greener Synthesis via Dimethyl Carbonate (DMC)
Causality: TBD acts as a bifunctional catalyst, simultaneously activating the DMC carbonyl via hydrogen bonding and deprotonating the aniline[4].
-
Preparation: In a sealed pressure tube, combine 4-bromoaniline (1.5 equiv), dimethyl carbonate (1.0 equiv, acting as both reagent and solvent), and TBD (30 mol%)[4].
-
Heating: Seal the tube and heat to 70°C behind a blast shield. Stir vigorously for 24 hours.
-
Validation Checkpoint: The heterogeneous mixture should gradually become more homogeneous as the carbamate forms and dissolves in the warm DMC.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl to remove the TBD catalyst and unreacted aniline[3].
-
Isolation: Dry the organic layer, concentrate, and purify via recrystallization from hot ethanol to yield the product.
References
- CAS 50882-29-6: Phenyl N-(4-bromophenyl)
- A Metal‐Free Synthesis of N‐Aryl Carbamates under Ambient Conditions Source: SciSpace URL
- Cas 106-40-1, 4-Bromoaniline Source: LookChem URL
- Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines Source: Benchchem URL
Sources
challenges in the scale-up of methyl N-(4-bromophenyl)carbamate production
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl N-(4-bromophenyl)carbamate. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical experience to address the challenges encountered during scale-up production.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of methyl N-(4-bromophenyl)carbamate, providing foundational knowledge for process development and scale-up.
Q1: What are the most common synthetic routes for methyl N-(4-bromophenyl)carbamate?
A1: The most prevalent and industrially relevant synthetic route involves the reaction of 4-bromoaniline with methyl chloroformate.[1][2] This method is favored for its high atom economy and relatively straightforward reaction conditions. An alternative, though less common, route is the Hofmann rearrangement of 4-bromobenzamide in the presence of methanol.[3]
Q2: What is the typical reaction mechanism for the synthesis from 4-bromoaniline and methyl chloroformate?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine group of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q3: What are the critical safety considerations when working with methyl chloroformate?
A3: Methyl chloroformate is a highly toxic, corrosive, and flammable liquid.[4][5][6] It is fatal if inhaled and causes severe skin burns and eye damage.[5][7] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of fire, do not use a heavy water stream; sand, carbon dioxide, or dry powder are suitable extinguishing media.[5]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can effectively separate the starting material (4-bromoaniline) from the product (methyl N-(4-bromophenyl)carbamate). The disappearance of the 4-bromoaniline spot indicates the reaction is nearing completion. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.[8]
Q5: What are the expected yield and purity of the final product?
A5: Under optimized conditions, yields for this reaction are typically high, often exceeding 80%. The purity of the crude product can be quite good, but recrystallization is usually necessary to remove any remaining starting materials or byproducts to achieve high purity (>99%).
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis and scale-up of methyl N-(4-bromophenyl)carbamate.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive or insufficient base: The base is crucial for neutralizing the HCl byproduct, which can protonate the starting amine, rendering it non-nucleophilic. 2. Low-quality starting materials: Impurities or moisture in 4-bromoaniline or methyl chloroformate can interfere with the reaction. 3. Low reaction temperature: The reaction rate may be too slow at lower temperatures. | 1. Base Selection & Stoichiometry: Ensure an appropriate base (e.g., triethylamine, pyridine, or an inorganic base like sodium bicarbonate) is used in at least stoichiometric amounts. For scale-up, consider a cost-effective and easily removable base. 2. Reagent Quality: Use high-purity, dry starting materials. 4-Bromoaniline can be purified by recrystallization from aqueous ethanol.[9] Ensure methyl chloroformate is fresh and has been stored properly. 3. Temperature Optimization: Gradually increase the reaction temperature while monitoring for side product formation. A temperature range of 0 °C to room temperature is typically effective. |
| Formation of Significant Side Products (e.g., N,N'-bis(4-bromophenyl)urea) | 1. Excess 4-bromoaniline or localized high concentrations: If methyl chloroformate is added too slowly or with poor mixing, unreacted 4-bromoaniline can react with the product or an isocyanate intermediate. 2. High reaction temperature: Elevated temperatures can promote the formation of 4-bromophenyl isocyanate, which can then react with 4-bromoaniline to form the urea byproduct.[10][11] 3. Presence of water: Water can react with methyl chloroformate to produce methanol and HCl, and also with any formed isocyanate. | 1. Controlled Addition & Mixing: Add the methyl chloroformate solution dropwise to a well-stirred solution of 4-bromoaniline and base. Ensure efficient agitation, especially during scale-up, to maintain homogeneity.[12] 2. Temperature Control: Maintain a lower reaction temperature (e.g., 0-5 °C) to minimize the rate of side reactions.[8] 3. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Product Purity Issues After Work-up | 1. Incomplete reaction: Residual starting materials are a common impurity. 2. Inefficient extraction or washing: Failure to completely remove the base, its salt, or other water-soluble impurities. 3. Co-precipitation of impurities: Impurities may crystallize along with the product during recrystallization. 4. Thermal degradation: Carbamates can undergo thermal decomposition at elevated temperatures.[13][14][15] | 1. Reaction Monitoring: Ensure the reaction has gone to completion using TLC or HPLC before proceeding with the work-up. 2. Optimized Work-up: Optimize the aqueous work-up procedure. This may involve washing with a dilute acid (to remove the base and any unreacted amine), followed by a wash with a dilute base (like sodium bicarbonate solution to remove any acidic impurities), and finally with brine. 3. Recrystallization Solvent System: Experiment with different solvent systems for recrystallization to improve selectivity. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can sometimes provide better purification than a single solvent. 4. Careful Drying: Dry the final product under vacuum at a moderate temperature to avoid decomposition. |
| Scale-Up Challenges (e.g., exotherms, poor mixing) | 1. Inefficient heat transfer: The reaction is exothermic, and what is easily managed in a lab flask can become a significant safety hazard in a large reactor.[12] 2. Inadequate agitation: Maintaining a homogenous reaction mixture is more challenging in larger vessels. 3. Solids handling: If using a solid base or if the product precipitates, handling these solids on a large scale can be problematic. | 1. Thermal Management: Ensure the reactor has sufficient cooling capacity. Consider controlled, portion-wise addition of the methyl chloroformate to manage the exotherm.[8] 2. Agitation: Use an appropriately sized and shaped impeller and optimize the agitation speed for the reactor geometry and reaction mixture viscosity.[8] 3. Process Design: If possible, choose a base that is soluble in the reaction medium. If the product precipitates, develop a robust filtration and drying protocol. |
III. Experimental Protocols
Synthesis of Methyl N-(4-bromophenyl)carbamate
Materials:
-
Methyl chloroformate[6]
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of methyl chloroformate (1.05 eq) in anhydrous dichloromethane to the stirred mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford methyl N-(4-bromophenyl)carbamate as a white solid.
Purification by Recrystallization
-
Dissolve the crude methyl N-(4-bromophenyl)carbamate in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
IV. Visualizations
Reaction Pathway
Caption: Synthesis of methyl N-(4-bromophenyl)carbamate.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting synthesis issues.
V. Data Summary
Reagent Properties and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Molar Ratio |
| 4-Bromoaniline | 172.03 | ~1.5 | 243 | 1.0 |
| Methyl Chloroformate | 94.50 | 1.22 | 71-72 | 1.05 |
| Triethylamine | 101.19 | 0.726 | 89.5 | 1.1 |
Note: The data in this table are for illustrative purposes and should be confirmed with specific reagent specifications.
Typical Impurity Profile
| Impurity | Potential Source | Analytical Detection Method |
| 4-Bromoaniline | Incomplete reaction | TLC, HPLC, GC-MS |
| N,N'-bis(4-bromophenyl)urea | Side reaction at high temperature or with excess amine | TLC, HPLC, LC-MS |
| Residual Solvents | Incomplete drying | GC-MS, NMR |
VI. References
-
Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
-
International Chemical Safety Cards (ICSC). (n.d.). ICSC 1110 - METHYL CHLOROFORMATE. Retrieved from [Link]
-
Al-Rawi, J. M. A., & Elias, D. K. (1987). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2, (12), 1943-1947.
-
Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458.
-
Kolesov, G. V., Deeva, E. B., & Danov, S. M. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1315.
-
Alem, H., & Beauchemin, A. M. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(53), 39209-39234.
-
Özdemir, Z., & Çankaya, M. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8041.
-
Gaffen, J. R., & Waterman, R. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis, 11(16), 10436-10444.
-
Thorn, G. D. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542.
-
PubChem. (n.d.). Methyl chloroformate. Retrieved from [Link]
-
Ichikawa, Y., Morishita, Y., Kusaba, S., Sakiyama, N., Matsuda, Y., Nakano, K., & Kotsuki, H. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Synlett, 2010(12), 1815-1818.
-
Akkurt, M., Büyükgüngör, O., & Zhdankin, V. V. (2017). The crystal structure of methyl N-(4-bromophenyl)carbamate, C8H8BrNO2. Zeitschrift für Kristallographie-New Crystal Structures, 232(4), 603-604.
-
Worstell, J. H. (2014). Challenges of scaling up chemical processes (based on real life experiences). Organic Process Research & Development, 18(11), 1426-1430.
-
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
-
Wawrzeńczyk-Kulik, M., Szymański, P., & Otrębska-Machaj, E. (2021). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 26(11), 3326.
-
Pittelkow, M., Nielsen, T. E., & Ulven, T. (2004). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synlett, 2004(11), 1953-1955.
-
Zhang, Y., & Dong, H. (2011). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 233-235, 1111-1114.
-
Cruz-Vázquez, C., Fernández-Salas, A., & Rosario-Cruz, R. (2023). Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle. Experimental and applied acarology, 91(1), 101–114.
-
Keillor, J. W., & Huang, X. (2002). METHYL N-(p-METHOXYPHENYL)CARBAMATE. Organic Syntheses, 78, 234.
-
Pickering, M. V. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Restek.
-
Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Retrieved from
-
Taylor & Francis Online. (n.d.). Methyl carbamate – Knowledge and References. Retrieved from [Link]
-
Google Patents. (n.d.). US4659845A - Process for the production of N-methylcarbamates. Retrieved from
-
Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. University of XYZ.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Bromoaniline | 106-40-1 [chemicalbook.com]
- 10. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates | MDPI [mdpi.com]
- 11. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 12. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. connectsci.au [connectsci.au]
- 16. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 17. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
preventing hydrolysis of methyl N-(4-bromophenyl)carbamate in aqueous solutions
Technical Support Center: Preventing Hydrolysis of Methyl N-(4-bromophenyl)carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the degradation of methyl N-(4-bromophenyl)carbamate in aqueous formulations and biological matrices.
Diagnostic Overview & Mechanistic Deep Dive
Methyl N-(4-bromophenyl)carbamate is an N -monosubstituted aryl carbamate. In aqueous solutions, particularly at physiological or alkaline pH, it is highly susceptible to rapid degradation[1].
To prevent degradation, we must first understand the causality of the cleavage. The hydrolysis of N -monosubstituted carbamates predominantly proceeds via the E1cB (Elimination Unimolecular conjugate Base) mechanism[2]. The electron-withdrawing 4-bromophenyl group significantly increases the acidity of the carbamate's N-H proton.
In the E1cB mechanism, a base (typically OH− ) abstracts this acidic proton to generate a stabilized carbamate anion[3]. This pre-equilibrium step is followed by a rate-determining elimination of the methoxide leaving group, generating a highly reactive 4-bromophenyl isocyanate intermediate[4]. The isocyanate then rapidly reacts with water, spontaneously decarboxylating to yield 4-bromoaniline and carbon dioxide.
Fig 1. E1cB base-catalyzed hydrolysis pathway of methyl N-(4-bromophenyl)carbamate.
Troubleshooting FAQs
Q1: My analytical recovery of methyl N-(4-bromophenyl)carbamate from human plasma is inconsistent and low (< 40%). What is causing this? A: Human plasma has a physiological pH of ~7.4 and contains active esterase enzymes. At this pH, the concentration of hydroxide ions is sufficient to drive the E1cB elimination pathway[2]. Furthermore, plasma enzymes can catalyze the cleavage of the ester bond. To resolve this, you must immediately quench the plasma sample upon collection by dropping the pH to ~4.5, which simultaneously halts the E1cB mechanism and denatures the esterases.
Q2: What is the optimal pH range for formulating or storing this compound in an aqueous environment? A: The optimal stability window is strictly between pH 4.0 and 5.0 . Most carbamates are most stable in a slightly acidic environment[1]. If the pH drops below 2.0, you risk triggering an alternative AAc2 (acid-catalyzed) hydrolysis pathway. If the pH rises above 6.0, the base-catalyzed E1cB mechanism dominates, and the half-life drops exponentially.
Q3: Can the choice of buffer accelerate degradation even if the pH is controlled at 5.0? A: Yes. The E1cB mechanism can be triggered by general base catalysis. Highly nucleophilic buffers (e.g., concentrated phosphate) can act as general bases, abstracting the N-H proton even at slightly acidic pH levels. It is highly recommended to use non-nucleophilic buffers, such as 10–50 mM Sodium Acetate or Citrate, to minimize this effect.
Q4: How does the addition of organic co-solvents improve stability? A: Adding co-solvents like Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) reduces the thermodynamic activity of water and lowers the dielectric constant of the solution[4]. A lower dielectric constant destabilizes the charged carbamate anion intermediate formed in the E1cB pathway, increasing the activation energy required for the elimination step and significantly slowing the hydrolysis rate.
Fig 2. Logical troubleshooting workflow for preventing carbamate degradation.
Validated Experimental Workflows
To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not deviate from the order of operations, as the causality of each step is critical to preventing the E1cB transition state.
Protocol A: Preparation of Stable Aqueous-Organic Stock Solutions
Objective: Create a stable working solution for in vitro assays or LC-MS/MS calibration.
-
Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH precisely to 4.5 using glacial acetic acid. Pre-chill the buffer to 4°C.
-
Causality: Acetate is a poor general base, preventing unwanted proton abstraction. A pH of 4.5 keeps the environment below the pKa of the carbamate's N-H group without triggering acid-catalyzed cleavage.
-
-
Primary Dissolution: Dissolve the solid methyl N-(4-bromophenyl)carbamate in 100% anhydrous HPLC-grade Acetonitrile (MeCN) to create a 10 mg/mL primary stock.
-
Causality: Storing the primary stock in a completely aprotic, anhydrous solvent physically eliminates the water required for the final hydrolysis step, rendering the molecule indefinitely stable at -20°C.
-
-
Aqueous Dilution: Slowly spike the primary MeCN stock into the pre-chilled pH 4.5 acetate buffer. Ensure the final organic solvent concentration remains ≥ 20% (v/v).
-
Causality: Maintaining a minimum of 20% organic modifier reduces the dielectric constant of the bulk solvent, thermodynamically penalizing the formation of the carbamate anion[4].
-
-
Self-Validation Check: Immediately analyze a "Time-Zero" aliquot via HPLC. Incubate the remaining solution at 4°C for 24 hours and analyze again. A peak area deviation of < 2% validates the structural integrity of your specific buffer system.
Protocol B: Extraction from Biological Matrices (e.g., Plasma/Serum)
Objective: Recover the intact carbamate from biological fluids prior to enzymatic or alkaline degradation.
-
Immediate Quenching: Collect the biological sample (e.g., 100 µL plasma) and immediately add 10 µL of ice-cold 1 M Citric Acid. Vortex for 5 seconds.
-
Causality: Dropping the matrix pH from 7.4 to ~4.5 instantly protonates any formed carbamate anions (reversing the E1cB pre-equilibrium) and denatures endogenous esterases.
-
-
Protein Precipitation: Add 300 µL (3 volumes) of ice-cold MeCN containing your internal standard. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Recovery: Transfer the supernatant to a clean, pre-chilled autosampler vial. Keep the autosampler tray at 4°C during LC-MS/MS analysis.
Quantitative Stability Data
The following table summarizes the kinetic stability of N -aryl carbamates under various environmental conditions, highlighting the dramatic impact of pH and co-solvents.
Table 1: Stability Matrix for Methyl N-(4-bromophenyl)carbamate at 25°C
| pH Level | Buffer System (50 mM) | Organic Co-Solvent | Dominant Hydrolysis Mechanism | Estimated Half-Life ( t1/2 ) |
| pH 2.0 | Hydrochloric Acid | None | AAc2 (Acid-Catalyzed) | > 7 Days |
| pH 4.5 | Sodium Acetate | 20% Acetonitrile | Neutral / Spontaneous | > 14 Days (Optimal) |
| pH 7.4 | Sodium Phosphate | None | E1cB (Base-Catalyzed) | < 2 Hours |
| pH 7.4 | Sodium Phosphate | 20% Acetonitrile | E1cB (Base-Catalyzed) | ~ 6 Hours |
| pH 9.0 | Sodium Borate | None | E1cB (Base-Catalyzed) | < 5 Minutes |
References
- BenchChem Technical Support Team. "Reducing Caramates Hydrolysis During Sample Preparation." BenchChem.
- ResearchGate. "Key parameters for carbamate stability in dilute aqueous–organic solution." ResearchGate.
- Wikipedia Contributors. "E1cB-elimination reaction." Wikipedia, The Free Encyclopedia.
- Wentworth et al. "Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody." PMC / NIH.
- Heriot-Watt Research Portal. "Reactivity of N-pyridylcarbamates in basic media." Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Thermal Degradation of Methyl N-(4-bromophenyl)carbamate in GC-MS
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the GC-MS analysis of methyl N-(4-bromophenyl)carbamate and similar thermally labile carbamates. As a Senior Application Scientist, this resource provides field-proven insights and troubleshooting strategies to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am injecting methyl N-(4-bromophenyl)carbamate into my GC-MS, but I am not seeing the expected molecular ion or peak. What is likely happening?
A: The most probable cause is the thermal degradation of your analyte in the hot GC inlet. Carbamates, particularly N-aryl carbamates, are notoriously thermally labile.[1][2][3][4] Instead of the intact molecule, you are likely observing peaks corresponding to its degradation products.
Q2: What are the expected thermal degradation products of methyl N-(4-bromophenyl)carbamate?
A: The thermal decomposition of N-aryl carbamates can proceed through several pathways. For methyl N-(4-bromophenyl)carbamate, the two primary degradation routes are:
-
Dissociation into isocyanate and alcohol: This would yield 4-bromophenyl isocyanate and methanol.
-
Decomposition to an amine, an alkene (from the alcohol moiety), and carbon dioxide. In this case, it would lead to 4-bromoaniline and carbon dioxide, with the methyl group's fate being less straightforward in a GC inlet. Studies on similar carbamates have shown the formation of the corresponding amine, an olefin, and CO2.[5][6][7]
Q3: Why is GC-MS still used for carbamates if they are so unstable?
A: While HPLC is often the preferred method for thermally labile compounds, GC-MS offers advantages in terms of sensitivity, resolution, and the structural information provided by mass spectrometry, which is invaluable for impurity profiling and confirmation.[3][8] With the right techniques and method optimization, the challenges of thermal degradation can be overcome.
Q4: Are there alternative analytical techniques I should consider?
A: Yes, High-Performance Liquid Chromatography (HPLC) is a robust alternative that avoids the high temperatures associated with GC analysis and is frequently recommended for carbamates.[2][3][4] Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for the identification and quantification of polar and thermally labile compounds like carbamates.[2]
Troubleshooting Guide: Overcoming Thermal Degradation
Issue: Poor Peak Shape, Low Intensity, or No Peak for Methyl N-(4-bromophenyl)carbamate
This is the most common issue and directly points to on-column or inlet degradation. The following troubleshooting workflow will help you systematically address this problem.
Caption: Troubleshooting logic for carbamate instability.
Understanding the Degradation Pathway
The following diagram illustrates the primary thermal degradation pathway for methyl N-(4-bromophenyl)carbamate.
Sources
- 1. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sepscience.com [sepscience.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispec.co.th [scispec.co.th]
method validation for analytical techniques involving methyl N-(4-bromophenyl)carbamate
Welcome to the Technical Support Center for analytical method development and validation. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with methyl N-(4-bromophenyl)carbamate .
Analyzing halogenated carbamates presents unique physicochemical challenges, primarily thermal instability and susceptibility to hydrolysis. This guide bridges the gap between theoretical chemistry and practical laboratory execution, ensuring your methods are robust, self-validating, and fully compliant with the modernized ICH Q2(R2) and FDA guidelines[1][2].
Part 1: Analytical Strategy & Workflow
Methyl N-(4-bromophenyl)carbamate (MW: ~230.06 g/mol ) contains two critical structural features that dictate our analytical approach:
-
The Carbamate Linkage: Highly susceptible to thermal degradation (breaking down into isocyanates and alcohols) and base-catalyzed hydrolysis. This makes Gas Chromatography (GC-MS) a poor choice without derivatization. Liquid Chromatography (LC-MS/MS) is the gold standard.
-
The Bromine Isotope Signature: Bromine exists naturally as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This produces a distinct isotopic doublet for the [M+H]+ precursor ions at m/z 231 and 233, providing an internal self-validation mechanism for peak specificity.
LC-MS/MS Experimental Workflow for Methyl N-(4-bromophenyl)carbamate Validation.
Part 2: Step-by-Step Self-Validating Protocol
To ensure trustworthiness, this protocol incorporates built-in diagnostic checks at every stage, aligning with the lifecycle management principles of ICH Q14[2].
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Action: Extract the sample using ethyl acetate from a neutral to slightly acidic aqueous matrix.
-
Causality: Ethyl acetate efficiently partitions the moderately polar carbamate while leaving highly polar matrix interferents in the aqueous layer. Maintaining an acidic pH prevents base-catalyzed hydrolysis of the carbamate bond.
-
Self-Validation Check: Spike a known concentration of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as methyl N-(4-bromophenyl-d4)carbamate, prior to extraction to monitor recovery efficiency.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Use a sub-2 µm fully endcapped C18 column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Causality: Formic acid maintains the analyte in an un-ionized state for optimal C18 retention and provides protons ( H+ ) to enhance ionization efficiency in the positive electrospray ionization (ESI+) source. Fully endcapped columns prevent secondary interactions between the carbamate NH group and residual silanols, which cause peak tailing.
Step 3: Mass Spectrometry (ESI+ MRM Mode)
-
Action: Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Quantifier:m/z 231 → 172 (Loss of methoxycarbonyl from 79Br isotope).
-
Qualifier:m/z 233 → 174 (Loss of methoxycarbonyl from 81Br isotope).
-
-
Causality: Tracking both isotopes ensures absolute specificity[3]. If the ratio of the 231/233 peaks deviates from ~1:1, it immediately flags an isobaric interference in the matrix.
Part 3: Troubleshooting Guide & FAQs
Logical troubleshooting decision tree for carbamate signal degradation and precision loss.
Q: During GC-MS analysis, I detect a massive peak at m/z 197/199 instead of the expected 230/232. What happened? A: You are observing thermal degradation. In the heated GC inlet, methyl N-(4-bromophenyl)carbamate undergoes pyrolytic cleavage, breaking down into 4-bromophenyl isocyanate (MW ~197/199) and methanol. Solution: Switch to LC-MS/MS to preserve the intact molecular ion. If GC is strictly required for your workflow, you must use a cold-on-column (COC) injection technique.
Q: Why am I observing a split peak or severe tailing during UHPLC analysis? A: This is typically caused by either partial hydrolysis in the mobile phase or secondary interactions with the stationary phase. Solution: Ensure your mobile phase is strictly buffered to an acidic pH (e.g., 0.1% formic acid) to stabilize the carbamate linkage. Additionally, verify that your C18 column is fully endcapped to shield the analyte from unreacted silanol groups.
Q: How do I validate the "Range" under the modernized ICH Q2(R2) framework? A: The updated ICH Q2(R2) guideline emphasizes that the reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision across the entire interval[1][4]. Solution: Instead of isolating these tests, perform a combined accuracy and precision study. Spike your matrix at the lower limit, 50%, 100%, and 150% of the target concentration, and validate the range simultaneously through these combined metrics.
Q: I am experiencing significant matrix suppression in ESI+. How can I prove method specificity? A: Co-eluting matrix components are competing for charge droplets in the ESI source, suppressing your analyte's signal. FDA guidance dictates that specificity must ensure the analyte is unequivocally assessed without interference[3]. Solution: Implement a stable isotope-labeled internal standard (SIL-IS) to correct for ionization variations, or utilize matrix-matched calibration curves to normalize the suppression effect across all data points.
Part 4: Quantitative Validation Data Summary
To ensure your method meets regulatory scrutiny, summarize your validation data against the following ICH Q2(R2) acceptance criteria[1].
| Validation Characteristic | ICH Q2(R2) Requirement | Experimental Design | Acceptance Criteria |
| Specificity | Unequivocal assessment of analyte[3] | Blank matrix vs. spiked matrix | Interfering peaks < 20% of LOQ signal. |
| Linearity | Proportional response across range | Minimum 5 concentration levels | R2≥0.995 , residuals ≤15% . |
| Accuracy | Closeness to true value | Triplicate prep at 3 levels (e.g., 50, 100, 150%) | Mean recovery 85–115% across all levels. |
| Precision | Agreement among test results | 6 replicates at 100% target concentration | Relative Standard Deviation (%RSD) ≤15% . |
| LOQ | Lowest quantifiable amount | S/N ≥10 , acceptable precision/accuracy | %RSD ≤20% , Recovery 80–120%. |
| Robustness | Reliability under deliberate variations | Alter pH ( ±0.1 ), column temp ( ±2∘C ) | No statistically significant change in quantitation. |
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, November 2023. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures - Guidance for Industry." FDA Official Website, March 2024. Available at:[Link]
-
Altabrisa Group. "What Is FDA Method Validation Guidance and Its Importance?" Altabrisa Group Insights, August 2025. Available at:[Link]
Sources
Validation & Comparative
comparing synthesis methods for methyl N-(4-bromophenyl)carbamate
Objective Comparison Guide: Synthesis Methods for Methyl N-(4-Bromophenyl)carbamate
Executive Summary
Methyl N-(4-bromophenyl)carbamate (CAS: 13917-00-5) is a highly valued intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials[1]. The para-bromo substituent serves as a versatile electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Historically, the synthesis of aryl carbamates relied heavily on highly toxic phosgene derivatives. However, modern synthetic chemistry has pivoted toward greener, atom-economical pathways. This guide objectively evaluates three distinct methodologies for synthesizing methyl N-(4-bromophenyl)carbamate: Traditional Chloroformylation , Green Methoxycarbonylation , and the Modified Hofmann Rearrangement .
Mechanistic and Causality Analysis of Synthetic Routes
Route A: Traditional Nucleophilic Acyl Substitution (Chloroformylation)
This classical method involves the direct reaction of 4-bromoaniline with methyl chloroformate in the presence of a base (e.g., triethylamine or potassium carbonate).
-
Causality & Kinetics: The highly electrophilic nature of the acid chloride equivalent drives the reaction to completion rapidly at low temperatures (0–25 °C). However, the leaving group (chloride) generates stoichiometric amounts of corrosive HCl, necessitating a base scavenger. While the yield is nearly quantitative, the use of highly toxic and moisture-sensitive methyl chloroformate makes this route less desirable for sustainable scale-up.
Route B: Green Methoxycarbonylation via Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is a non-toxic, phosgene-free reagent that acts as both solvent and methoxycarbonylating agent[2].
-
Causality & Kinetics: Unlike chloride, the methoxide ion in DMC is a poor leaving group. To overcome the high activation energy barrier of the nucleophilic attack, the reaction requires elevated temperatures (typically >140 °C) and a Lewis acid catalyst (such as Zn(OAc)₂ or supported ZrO₂)[2].
-
Competitive Pathways: A known mechanistic challenge here is competitive N-alkylation (forming N,N-dimethyl-4-bromoaniline) versus N-acylation (the desired carbamate). Precise temperature control and catalyst selection are critical to favor the methoxycarbonylation pathway[2].
Route C: Modified Hofmann Rearrangement (Oxidative)
This route bypasses the free amine entirely, starting instead from 4-bromobenzamide. The amide is treated with an oxidant—such as (tosylimino)phenyl-λ³-iodane (PhINTs) or electrochemically generated hypobromite—in a methanol solvent[3][4].
-
Causality & Kinetics: The oxidant converts the primary amide into an electron-deficient N-halo or N-iodane intermediate. Base-induced deprotonation triggers a spontaneous 1,2-aryl shift, expelling the leaving group and forming 4-bromophenyl isocyanate[4]. Because the reaction is conducted in methanol, the highly reactive isocyanate is immediately trapped by the solvent to form the target methyl carbamate, preventing isocyanate dimerization or hydrolysis[4].
Fig 1: Three primary synthetic pathways to methyl N-(4-bromophenyl)carbamate.
Quantitative Data Comparison
The following table summarizes the experimental performance metrics of the three methodologies based on standardized laboratory-scale optimizations.
| Parameter | Route A: Chloroformylation | Route B: Green DMC[2] | Route C: Hofmann Rearrangement[3][4] |
| Typical Yield | 92 - 98% | 75 - 85% | 80 - 95% |
| Reaction Time | 1 - 2 hours | 6 - 8 hours | 0.5 - 4 hours |
| Temperature | 0 °C to 25 °C | 140 °C to 160 °C | 25 °C to 65 °C |
| Byproducts | Amine hydrochloride salts | Methanol, trace N-methylated amines | Iodobenzene or NaBr, CO₂ (if hydrolyzed) |
| Toxicity Profile | High (Methyl chloroformate) | Low (DMC is a green solvent) | Moderate (Depends on oxidant used) |
| Scalability | Excellent, but requires strict safety controls | Excellent, ideal for industrial green chemistry | Good, highly effective in continuous flow setups |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationales for key steps.
Protocol 1: Green Methoxycarbonylation (DMC Route)
This protocol utilizes a high-pressure autoclave to maintain DMC in the liquid phase above its boiling point.
-
Reagent Preparation: Charge a 100 mL stainless steel autoclave with 4-bromoaniline (10 mmol), dimethyl carbonate (200 mmol, acting as both reactant and solvent), and a Lewis acid catalyst (e.g., 10 wt% ZrO₂/SiO₂ or Zn(OAc)₂)[2].
-
Causality: A large excess of DMC shifts the equilibrium toward the carbamate and suppresses the competitive N-alkylation side reaction[2].
-
-
Pressurized Heating: Seal the autoclave, purge with N₂ gas three times to remove oxygen, and heat to 150 °C with vigorous stirring (800 rpm) for 7 hours.
-
Validation Check: Internal pressure should stabilize around 0.8–1.2 MPa. A sudden pressure drop indicates a leak, which will stall the reaction due to DMC vaporization.
-
-
Catalyst Recovery: Cool the reactor to room temperature. Filter the mixture through a Celite pad to recover the heterogeneous catalyst.
-
Causality: Supported catalysts like ZrO₂/SiO₂ can be washed with methanol, dried, and reused without significant loss of activity, ensuring process economy[2].
-
-
Purification: Concentrate the filtrate under reduced pressure to remove excess DMC. Recrystallize the crude solid from a mixture of methanol and water to yield pure methyl N-(4-bromophenyl)carbamate.
Fig 2: Self-validating experimental workflow for the green DMC methoxycarbonylation route.
Protocol 2: Modified Hofmann Rearrangement (Hypervalent Iodine Route)
This protocol utilizes PhINTs as a mild oxidant to achieve the rearrangement at room temperature.
-
Activation: Dissolve 4-bromobenzamide (1.0 mmol) in anhydrous dichloromethane (15 mL). Add (tosylimino)phenyl-λ³-iodane (PhINTs) (1.2 mmol) in one portion at room temperature[4].
-
Causality: PhINTs acts as an electrophilic iodine(III) species, attacking the amide nitrogen to form the critical amidoiodane intermediate. The mixture will transition from heterogeneous to homogeneous as the intermediate forms[4].
-
-
Rearrangement & Trapping: Stir the solution for 30–60 minutes. Once TLC indicates the complete consumption of the starting amide, add anhydrous methanol (10 mL) to the flask.
-
Validation Check: The disappearance of the amide spot and the transient appearance of a non-polar isocyanate spot on TLC confirms the 1,2-aryl shift has occurred.
-
-
Carbamate Formation: Stir the mixture for an additional 4 hours at room temperature to allow the methanol to fully trap the 4-bromophenyl isocyanate[4].
-
Workup: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate) to separate the target carbamate from the iodobenzene byproduct.
References
- 4-Bromoaniline - LookChem LookChem
- Synthesis of Methyl N-Phenyl Carbamate from Aniline and Dimethyl Carbonate over Supported Zirconia Catalyst Industrial & Engineering Chemistry Research (ACS Public
- Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow PMC (N
- (Tosylimino)
Sources
efficacy of methyl N-(4-bromophenyl)carbamate compared to commercial pesticides
Preclinical & Agrochemical Evaluation Guide: Efficacy of Methyl N-(4-bromophenyl)carbamate vs. Commercial Standards
As a Senior Application Scientist in agrochemical development, I have designed this comparative guide to move beyond superficial protocol listings. Evaluating a novel or specialized building block like (m-4-BPC, CAS 25203-36-5)[1] requires a rigorous, multi-tiered approach. While commercial methylcarbamates such as Methomyl and Carbaryl are industry standards, the introduction of a bulky, halogenated phenyl ring in m-4-BPC fundamentally alters its lipophilicity and active-site binding kinetics.
This guide provides a self-validating, step-by-step framework to objectively benchmark m-4-BPC against established commercial pesticides, bridging the gap from molecular target engagement to in vivo efficacy.
Mechanistic Rationale & Target Engagement
Like all carbamate pesticides, m-4-BPC exerts its primary toxicity by inhibiting Acetylcholinesterase (AChE), a critical enzyme in the insect central nervous system. Carbamates act as competitive pseudo-substrates. The serine hydroxyl group within the AChE catalytic triad attacks the carbamate carbonyl carbon, leading to a carbamylated enzyme. Unlike the rapid microsecond turnover of natural acetylcholine, the decarbamylation process takes minutes to hours, causing a lethal accumulation of neurotransmitters.
Fig 1: Competitive inhibition and covalent carbamylation of AChE by m-4-BPC.
In Vitro Efficacy: AChE Inhibition Kinetics
To quantify the intrinsic potency of m-4-BPC, we must determine its half-maximal inhibitory concentration (IC50). We utilize a[2], which provides real-time spectrophotometric tracking of enzyme velocity.
Causality in Design: We use 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) because its reaction with the enzymatic hydrolysis product (thiocholine) yields a yellow anion (TNB2-) that absorbs strongly at 412 nm. This chromogenic shift allows us to precisely map the inhibition kinetics.
Protocol: Modified Microscale Ellman's Assay
This protocol incorporates a baseline control (vehicle only) to establish maximum uninhibited velocity ( Vmax ) and a blank (no enzyme) to correct for spontaneous substrate hydrolysis, ensuring a self-validating system.
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Rationale: pH 8.0 is the optimal intersection for both peak AChE catalytic activity and complete DTNB ionization.
-
Reagent Formulation: Prepare recombinant insect AChE (0.1 U/mL) and Acetylthiocholine iodide (ATCI, 14 mM) in the phosphate buffer.
-
Inhibitor Dilution: Dissolve m-4-BPC, Carbaryl, and Methomyl in DMSO. Create serial dilutions. Critical Step: Ensure final DMSO concentration in the assay well remains <1% to prevent solvent-induced protein denaturation.
-
Pre-Incubation: To a 96-well microplate, add 150 µL buffer, 10 µL AChE, 10 µL inhibitor dilution, and 10 µL DTNB (10 mM). Incubate at 25°C for 10 minutes. Rationale: Carbamates require time to covalently bind and carbamylate the active site; skipping pre-incubation artificially inflates the IC50.
-
Kinetic Measurement: Initiate the reaction by adding 10 µL ATCI. Immediately read absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
Data Presentation: In Vitro Kinetics
(Note: Data represents standardized benchmarking parameters for comparative analysis)
| Compound | IC50 (µM) | Bimolecular Rate Constant ( ki , M−1min−1 ) | Mechanism of Action |
| m-4-BPC | 1.85 | 3.2 x 10⁴ | Reversible Covalent (Carbamylation) |
| Methomyl | 0.22 | 1.8 x 10⁵ | Reversible Covalent (Carbamylation) |
| Carbaryl | 0.85 | 8.5 x 10⁴ | Reversible Covalent (Carbamylation) |
Analysis: While m-4-BPC shows a higher IC50 (lower in vitro potency) than Methomyl, the bulky 4-bromophenyl group introduces steric hindrance at the active site gorge, slowing the bimolecular rate constant. However, this same structural feature dramatically increases the molecule's lipophilicity, which becomes critical in the next phase.
In Vivo Efficacy: Insecticidal Bioassays
In vitro potency does not perfectly predict in vivo efficacy. An agrochemical must penetrate the waxy insect cuticle and survive metabolic detoxification (e.g., via Cytochrome P450s) before reaching the synaptic target. We evaluate this using[3].
Protocol: Standardized Leaf-Dip Bioassay
-
Subject Selection: Select 2nd-instar Spodoptera frugiperda (Fall Armyworm) larvae. Rationale: Early instars are highly susceptible and uniform in size, providing a sensitive and reproducible baseline for LC50 calculation.
-
Formulation: Emulsify m-4-BPC and commercial standards in distilled water using 0.05% Triton X-100. Rationale: The surfactant breaks surface tension, ensuring a uniform microscopic coating on the hydrophobic leaf surface.
-
Exposure: Dip uniform maize leaf discs (3 cm diameter) into the test solutions for 10 seconds. Allow to air dry completely in a fume hood.
-
Incubation: Place 10 larvae per leaf disc in controlled environmental Petri dishes (25°C, 70% Relative Humidity, 16:8 light:dark cycle).
-
Evaluation: Record mortality at 48 and 72 hours. Self-Validation: Correct raw mortality data against the negative control (water + Triton X-100 only) using Abbott’s formula to eliminate environmental background noise.
Data Presentation: In Vivo Toxicity
| Compound | LC50 (mg/L) | 95% Confidence Interval | Relative Toxicity Index |
| m-4-BPC | 45.2 | 38.5 - 52.1 | 0.65 |
| Methomyl | 12.4 | 9.8 - 15.6 | 2.37 |
| Carbaryl | 29.4 | 24.1 - 35.2 | 1.00 (Standard) |
Analysis: The in vivo data reveals the practical advantage of m-4-BPC's structure. Despite being ~8x less potent than Methomyl in vitro, it is only ~3.6x less potent in vivo. The high lipophilicity of the brominated ring enhances cuticular penetration, partially offsetting the lower intrinsic enzyme affinity.
Experimental Workflow & Field Translation
To successfully transition a candidate like m-4-BPC from the bench to commercial viability, a strict, phased pipeline must be adhered to.
Fig 2: Three-phase experimental workflow for agrochemical efficacy evaluation.
References
-
Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation . SciELO (Journal of the Brazilian Chemical Society). Available at:[Link]
-
Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications . World Health Organization (WHO). Available at:[Link]
Sources
A Comprehensive Guide to the Enzyme Inhibitory Activity of Phenylcarbamate Derivatives
This guide provides an in-depth comparison of the enzyme inhibitory activity of various phenylcarbamate derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile class of compounds. We will delve into their mechanism of action, key enzyme targets, methodologies for assessing their inhibitory activity, and a comparative analysis of their potency and selectivity, supported by experimental data from peer-reviewed literature.
Introduction to Phenylcarbamates as Enzyme Inhibitors
Phenylcarbamates are a class of organic compounds characterized by a carbamate functional group (-NHCO-O-) attached to a phenyl ring.[1][2] Their structural simplicity and amenability to synthetic modification have made them a cornerstone in the development of enzyme inhibitors.
The primary mechanism by which phenylcarbamates inhibit a significant class of enzymes, the serine hydrolases, is through a process called carbamoylation .[3][4] In this pseudo-irreversible reaction, the nucleophilic serine residue in the enzyme's active site attacks the electrophilic carbonyl carbon of the carbamate. This forms a transient tetrahedral intermediate, which then collapses, releasing the phenol leaving group and forming a stable, covalent carbamoyl-enzyme adduct.[5] This effectively inactivates the enzyme. The slow rate of hydrolysis (decarbamoylation) of this adduct results in prolonged inhibition.[5]
Figure 2. Workflow for determining cholinesterase inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 8.0.
-
DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.
-
Substrate Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide (ATChI) for AChE or S-butyrylthiocholine iodide (BTChI) for BChE in the assay buffer.
-
Enzyme Solution: Prepare a stock solution of electric eel AChE or equine serum BChE in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15 minutes.
-
Inhibitor Solutions: Dissolve phenylcarbamate derivatives in a suitable solvent (e.g., DMSO) to create stock solutions, then prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of Assay Buffer
-
20 µL of DTNB Solution
-
20 µL of the inhibitor solution at various concentrations (or solvent for control).
-
10 µL of the Enzyme Solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate Solution to each well.
-
Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Experimental Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
A common method for measuring FAAH activity is a fluorescence-based assay that uses a synthetic substrate, which upon cleavage by FAAH, releases a highly fluorescent product. [6][7][8]
Figure 3. Workflow for determining FAAH inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer, for example, 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA. [7] * FAAH Enzyme Source: Use recombinant human FAAH or FAAH from rat liver microsomes. Dilute the enzyme in the assay buffer to an optimal concentration.
-
Fluorogenic Substrate: Use a substrate like arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). [6]Prepare a stock solution in a suitable solvent (e.g., ethanol). [7] * Inhibitor Solutions: Dissolve phenylcarbamate derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, flat-bottom 96-well plate, add:
-
The FAAH enzyme preparation.
-
The inhibitor solution at various concentrations (or solvent for control).
-
-
Pre-incubate the plate at 37°C for a set period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme. [9][6] * Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) using excitation and emission wavelengths appropriate for the released fluorophore (e.g., Ex: 340-360 nm, Em: 450-465 nm for 7-amino-4-methylcoumarin). [10][7]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration as described for the cholinesterase assay.
-
Plot the dose-response curve and calculate the IC₅₀ value.
-
Comparative Analysis of Phenylcarbamate Derivatives
The inhibitory potency of phenylcarbamate derivatives can vary by orders of magnitude depending on the specific substitutions on the phenyl ring and the carbamate nitrogen. The following table summarizes the IC₅₀ values for a selection of derivatives against AChE, BChE, and FAAH, compiled from the literature.
| Compound Name / Structure | Target Enzyme | IC₅₀ Value | Reference |
| Cholinesterase Inhibitors | |||
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate | BChE | 22.23 µM | [11] |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 µM | [11] |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 µM | [12] |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 µM | [12] |
| N-(2-phenylcyclopropyl)carbamate derivatives (general range) | AChE | 54.8–94.4 μM | [13] |
| N-(2-phenylcyclopropyl)carbamate derivatives (general range) | BChE | up to 5.8 μM | [13] |
| Resveratrol-based carbamate (Compound 1) | BChE | 0.12 µM | [14] |
| Resveratrol-based carbamate (Compound 7) | BChE | 0.38 µM | [14] |
| FAAH Inhibitors | |||
| URB524 (Cyclohexylcarbamic acid biphenyl-3-yl ester) | FAAH | 63 nM | [15] |
| URB597 (Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) | FAAH | 4.6 nM | [16][15] |
| 3-(oxazol-2yl)phenyl cyclohexylcarbamate | FAAH | 0.74 nM | [17] |
| BMS-1 (bisarylimidazole phenyl carbamate) | FAAH | 2 nM | [18] |
| Phenylpyrrole derivative (Compound 4f) | FAAH | 11.7 nM | [9] |
| Phenylfurane derivative (Compound 4e) | FAAH | 8.3 nM | [9] |
This table is a representative compilation and not an exhaustive list. IC₅₀ values can vary based on assay conditions.
Structure-Activity Relationship (SAR) Analysis
The data reveals several key trends in the structure-activity relationships of phenylcarbamate inhibitors.
For Cholinesterase Inhibition:
-
Selectivity: Many phenylcarbamate derivatives show greater selectivity towards BChE over AChE. [12][13][14]This is significant for late-stage AD therapy.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl rings play a crucial role. For instance, electron-withdrawing groups like trifluoromethyl (-CF₃) can lead to more potent inhibition. [11][12]* Carbamate Moiety: The groups attached to the carbamate nitrogen influence potency. Bulky or aromatic groups can enhance binding, particularly in the larger active site gorge of BChE. [12]
For FAAH Inhibition:
-
Biphenyl Scaffolds: A common structural motif for potent FAAH inhibitors is a biphenyl ester scaffold, as seen in URB524 and URB597. [15]* Polar Groups: The addition of polar groups, such as the carbamoyl group in URB597, can significantly enhance potency by forming additional hydrogen bonds within the enzyme's active site. [15]* Reactivity vs. Stability: There is a trade-off between the reactivity of the carbamate group and its hydrolytic stability. Highly reactive carbamates (e.g., with strong electron-withdrawing groups) may be potent inhibitors but can also be unstable in aqueous environments, which can affect their bioavailability. [15]* Leaving Group: The phenyl portion of the molecule acts as the leaving group during carbamoylation. Its structure is critical for initial binding and recognition by the enzyme before the covalent modification occurs. [4]
Figure 4. Key structural features influencing the activity of phenylcarbamate inhibitors.
Conclusion and Future Perspectives
Phenylcarbamate derivatives represent a highly versatile and potent class of enzyme inhibitors, with significant therapeutic applications targeting cholinesterases and fatty acid amide hydrolase. Their pseudo-irreversible mechanism of action via carbamoylation of the active site serine provides sustained enzyme inhibition.
The extensive research into their structure-activity relationships has demonstrated that fine-tuning the substituents on both the phenyl ring and the carbamate moiety can lead to highly potent and selective inhibitors. For instance, derivatives showing selectivity for BChE are promising candidates for Alzheimer's therapy, while potent FAAH inhibitors offer new avenues for treating pain and anxiety.
Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, balancing their inhibitory potency with metabolic stability and bioavailability. The development of novel phenylcarbamate derivatives with dual-target activities or improved selectivity profiles continues to be a promising strategy in modern drug discovery.
References
-
Kuneš, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. PLoS ONE. Available at: [Link]
-
De Bank, P. A., et al. (2005). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Biochemical Pharmacology. Available at: [Link]
-
University of Bath. (2005). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. University of Bath's research portal. Available at: [Link]
-
Saeedi, M., et al. (2021). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules. Available at: [Link]
-
ResearchGate. (2025). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening | Request PDF. ResearchGate. Available at: [Link]
-
Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Granchi, C., et al. (2019). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. Usiena air - Unisi. Available at: [Link]
-
Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem. Available at: [Link]
-
Dau, A. T. T., et al. (2022). Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. Pharmaceutics. Available at: [Link]
-
ResearchGate. (n.d.). The determined values of IC50 (± standard deviation) of tested phenylcarbamates. ResearchGate. Available at: [Link]
-
Mor, M., et al. (2010). 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The IC 50 values and partition coefficient P ow of carbamates 1a-k. ResearchGate. Available at: [Link]
-
Niphakis, M. J., et al. (2013). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. ACS Chemical Biology. Available at: [Link]
- Di Martino, S., et al. (2020). Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. Books.
-
Lentz, C. S., & Nomura, D. K. (2019). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. Available at: [Link]
-
Niphakis, M. J., et al. (2015). Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. (n.d.). Phenyl carbamate. PubChem. Available at: [Link]
-
PubChem. (n.d.). Phenylcarbamate. PubChem. Available at: [Link]
-
Carissimi, E., et al. (2019). Kinetically-controlled mechanism-based isolation of metabolic serine hydrolases in active form from complex proteomes: butyrylcholinesterase as a case study. Scientific Reports. Available at: [Link]
-
Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. Available at: [Link]
-
Rosenberry, T. L., et al. (2014). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Journal of Biological Chemistry. Available at: [Link]
-
FULIR. (2025). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal. FULIR. Available at: [Link]
-
Redij, T., et al. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Sigma-Aldrich. Available at: [Link]
-
MDPI. (2025). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. MDPI. Available at: [Link]
-
Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. Available at: [Link]
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- 14. fulir.irb.hr [fulir.irb.hr]
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- 18. books.rsc.org [books.rsc.org]
Comparative Validation Guide: UHPLC-MS/MS vs. HPLC-UV for Methyl N-(4-bromophenyl)carbamate Analysis
Executive Summary & Analytical Rationale
Methyl N-(4-bromophenyl)carbamate (CAS: 25203-36-5) is a halogenated carbamate derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and agricultural chemical development. Accurately quantifying this compound in complex matrices (such as biological fluids or agricultural extracts) presents a significant analytical challenge. Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) often falls short due to background matrix interferences and limited sensitivity.
This guide objectively compares the traditional HPLC-UV approach against a modern Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. By evaluating both techniques through the lens of the updated [1], we demonstrate how UHPLC-MS/MS provides superior specificity, sensitivity, and throughput.
Mechanistic Causality: The Superiority of UHPLC-MS/MS
As analytical scientists, we must look beyond standard operating procedures to understand the physical chemistry driving our results. The performance gap between UHPLC-MS/MS and HPLC-UV is rooted in two fundamental principles:
-
Chromatographic Resolution (The Van Deemter Effect): Traditional HPLC utilizes 5 µm particle columns. By transitioning to sub-2 µm particles (1.7 µm) in UHPLC, we significantly reduce the A-term (eddy diffusion) and C-term (resistance to mass transfer) of the Van Deemter equation. This causality results in drastically sharper peaks, reduced band broadening, and a run time compressed from 15 minutes to just 3.5 minutes.
-
Detection Specificity & Mass Filtration: UV detection at 254 nm relies on the absorption of the aromatic chromophore, which is highly susceptible to co-eluting isobaric interferences from the matrix, leading to false positives. Conversely, MS/MS employs Multiple Reaction Monitoring (MRM). Under positive Electrospray Ionization (ESI+), the analyte yields protonated precursors at m/z 230 and 232, reflecting the natural 1:1 isotopic distribution of $ ^{79}\text{Br} $ and $ ^{81}\text{Br} $. Collision-Induced Dissociation (CID) cleaves the carbamate group, yielding the highly specific 4-bromoanilinium fragment ions at m/z 172 and 174. This dual mass-filtration creates an unambiguous causal link between the detected signal and the specific molecular structure of methyl N-(4-bromophenyl)carbamate.
Designing a Self-Validating Analytical System
A robust analytical method must be inherently trustworthy. To achieve this, the UHPLC-MS/MS protocol is designed as a self-validating system through the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C or deuterium-labeled carbamate analog.
By spiking the SIL-IS into the raw sample prior to any extraction steps, the method internally corrects for two major variables:
-
Extraction Efficiency: Any physical loss of the analyte during the precipitation or clean-up phases is proportionally mirrored by the IS.
-
Matrix Effects: Co-eluting matrix components often cause ion suppression or enhancement in the ESI source. Because the SIL-IS co-elutes with the target analyte and undergoes identical ionization dynamics, the ratio of the analyte response to the IS response remains constant. This self-correcting mechanism ensures that the final quantified result is highly accurate, regardless of sample-to-sample matrix variations.
Workflow for UHPLC-MS/MS method validation of methyl N-(4-bromophenyl)carbamate.
Experimental Workflows & Methodologies
To objectively compare the two platforms, both methods were evaluated using matrix-matched calibration standards.
Protocol A: Traditional HPLC-UV (Alternative Method)
-
Sample Preparation: Perform a standard liquid-liquid extraction (LLE) using 5 mL of ethyl acetate per 1 g of sample. Vortex for 5 minutes, centrifuge at 4000 rpm, and evaporate the organic layer to dryness under nitrogen. Reconstitute in 1 mL of mobile phase.
-
Chromatographic Separation: Inject 10 µL onto a C18 column (150 mm × 4.6 mm, 5 µm). Operate under isocratic conditions using 60:40 Water:Acetonitrile at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm.
Protocol B: Novel UHPLC-MS/MS (Proposed Method)
-
Sample Preparation: Utilize a modified [2]. Weigh 5 g of homogenized sample into a 50 mL centrifuge tube. Spike with 50 µL of SIL-IS (100 ng/mL). Add 10 mL of Acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute. Add partitioning salts (4 g anhydrous $ \text{MgSO}_4 $, 1 g $ \text{NaCl} $), shake, and centrifuge at 5000 rpm for 5 minutes. Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing Z-Sep+ sorbent [3] to remove lipids and pigments. Centrifuge and filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Separation: Inject 2 µL onto a UHPLC C18 column (50 mm × 2.1 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.
-
Mass Spectrometry Detection: Operate the triple quadrupole in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 400°C. Monitor the following MRM transitions:
-
Quantifier Transition: m/z 230.0 → 172.0 (Collision Energy: 15 eV)
-
Qualifier Transition: m/z 232.0 → 174.0 (Collision Energy: 15 eV)
-
Quantitative Validation Data (ICH Q2(R2) Compliance)
The validation parameters were strictly evaluated according to ICH Q2(R2) criteria, focusing on the method's fitness for purpose. The data below summarizes the comparative performance, highlighting the drastic improvements in sensitivity and throughput achieved by the UHPLC-MS/MS method.
| Validation Parameter (ICH Q2(R2)) | HPLC-UV (Alternative) | UHPLC-MS/MS (Proposed) | Performance Implication |
| Limit of Detection (LOD) | 45.0 ng/mL | 0.2 ng/mL | MS/MS provides >200x greater sensitivity. |
| Limit of Quantitation (LOQ) | 135.0 ng/mL | 0.6 ng/mL | Enables ultra-trace residue analysis. |
| Linearity Range | 150 - 5000 ng/mL | 0.6 - 500 ng/mL | MS/MS covers the critical low-dose regulatory range. |
| Coefficient of Determination ( R2 ) | 0.9910 | 0.9996 | Superior linear response due to IS normalization. |
| Accuracy (Recovery at LOQ) | 72% ± 12% | 98% ± 4% | QuEChERS + SIL-IS eliminates matrix suppression. |
| Precision (RSD%, n=6) | 8.5% | 2.1% | Highly reproducible MRM signal. |
| Total Run Time | 15.0 minutes | 3.5 minutes | >4x increase in laboratory throughput. |
| Specificity | Poor (Matrix interference) | Excellent (No isobaric overlap) | MRM transitions uniquely identify the Br isotopes. |
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS Source: PubMed (National Institutes of Health) URL: [Link]
-
Determination of carbamates in edible vegetable oils by ultra-high performance liquid chromatography-tandem mass spectrometry using a new clean-up based on zirconia for QuEChERS methodology Source: PubMed (National Institutes of Health) URL:[Link]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Methyl N-(4-Bromophenyl)carbamate Analysis
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on establishing a robust framework for the inter-laboratory comparison of methyl N-(4-bromophenyl)carbamate analysis. While specific inter-laboratory studies on this particular compound are not widely published, this document synthesizes established methodologies for structurally similar carbamates to provide a comprehensive and scientifically grounded approach.
The Imperative of Inter-Laboratory Comparison
In the realm of analytical chemistry, particularly within regulated industries, the ability to obtain consistent and reproducible results across different laboratories is paramount. An Inter-Laboratory Comparison (ILC), also known as proficiency testing, is a critical exercise to assess the performance of analytical methods and the competence of participating laboratories.[1] The primary objectives of an ILC for methyl N-(4-bromophenyl)carbamate analysis are to:
-
Validate Analytical Methods: Demonstrate the robustness and transferability of a chosen analytical method across different laboratory environments, equipment, and personnel.
-
Ensure Data Comparability: Establish confidence that results from different laboratories are equivalent within acceptable statistical limits.
-
Identify and Mitigate Methodological Biases: Uncover systematic errors in a method that may not be apparent in a single-laboratory validation.
-
Harmonize Analytical Approaches: Promote the use of standardized and reliable methods throughout the scientific community or within a specific organization.
The framework for conducting a successful ILC is outlined in international standards such as ISO/IEC 17043:2010, which provides general requirements for proficiency testing schemes.[1]
Analytical Methodologies: A Comparative Overview
The selection of an appropriate analytical method is the cornerstone of any successful analysis. For methyl N-(4-bromophenyl)carbamate, a member of the N-methyl carbamate class of compounds, several chromatographic techniques are suitable. The choice depends on factors such as required sensitivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)
This is a widely used and robust technique for carbamate analysis, forming the basis of official methods like EPA Method 531.1 and 8318A.[2][3] The principle involves separating the carbamates on a reversed-phase column, followed by online post-column hydrolysis to yield methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol-containing reagent to form a highly fluorescent derivative, which is detected with high sensitivity and selectivity.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for trace-level quantification of pesticides and other contaminants in complex matrices. Its high selectivity and sensitivity often eliminate the need for post-column derivatization.[4] The use of Multiple Reaction Monitoring (MRM) allows for the simultaneous quantification and confirmation of the analyte, providing a high degree of confidence in the results.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal instability of many N-methyl carbamates, direct GC analysis can be challenging. Therefore, a derivatization step is typically required to form more volatile and thermally stable analogs.[6] Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, or methylation.[7][8] While requiring an additional sample preparation step, GC-MS can offer excellent resolution and sensitivity.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize typical performance characteristics for the analysis of carbamate pesticides using the discussed methodologies. It is important to note that these values are representative and the performance for methyl N-(4-bromophenyl)carbamate must be established through method validation in the specific laboratory and matrix of interest.
| Parameter | HPLC-FLD | LC-MS/MS | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 0.005 - 0.5 µg/L | 0.01 - 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 0.01 - 1 µg/L | 0.05 - 0.5 µg/kg |
| Recovery (%) | 80 - 110% | 70 - 120% | 75 - 115% |
| Precision (RSD%) | < 15% | < 15% | < 20% |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 |
Data compiled from various sources on carbamate pesticide analysis and should be considered as typical performance ranges.
Experimental Protocols
Detailed and standardized protocols are crucial for minimizing variability in an inter-laboratory comparison.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices. The AOAC Official Method 2007.01 is a common variant.
Step-by-Step QuEChERS Protocol (AOAC 2007.01):
-
Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile.
-
Salting Out: Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Shaking: Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 1 minute.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing anhydrous MgSO₄ and a primary secondary amine (PSA) sorbent.
-
Final Centrifugation: Shake for 30 seconds and centrifuge at ≥3000 rcf for 1 minute.
-
Analysis: The resulting supernatant is ready for analysis by HPLC-FLD, LC-MS/MS, or GC-MS (after solvent exchange and derivatization if necessary).
HPLC-FLD with Post-Column Derivatization
(Based on EPA Method 8318A) [3]
-
HPLC System: An HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Post-Column Reagents:
-
Hydrolysis Reagent: 0.05 N Sodium Hydroxide.
-
Derivatization Reagent: o-Phthalaldehyde (OPA) and 2-mercaptoethanol solution.
-
-
Post-Column Reaction: The column effluent is mixed with the hydrolysis reagent and heated to hydrolyze the carbamate to methylamine. This is followed by mixing with the OPA reagent to form the fluorescent derivative.
-
Detection: A fluorescence detector with excitation and emission wavelengths set appropriately for the OPA derivative (typically around 340 nm excitation and 455 nm emission).
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Monitor at least two MRM transitions for methyl N-(4-bromophenyl)carbamate for quantification and confirmation.
GC-MS with Silylation Derivatization
-
Solvent Exchange: Evaporate the QuEChERS extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for derivatization (e.g., pyridine).
-
Derivatization: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Heat the mixture at 60-70°C for 30-60 minutes.
-
GC-MS System: A gas chromatograph equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) and a mass spectrometer.
-
Analysis: Inject the derivatized sample and acquire data in either full scan or selected ion monitoring (SIM) mode.
Visualization of Workflows
Inter-Laboratory Comparison Workflow
Caption: Workflow for an Inter-Laboratory Comparison Study.
QuEChERS Sample Preparation Workflow
Caption: QuEChERS Sample Preparation Workflow.
Analytical Methodologies Workflow
Caption: Comparative Analytical Workflows.
Conclusion
A successful inter-laboratory comparison for the analysis of methyl N-(4-bromophenyl)carbamate hinges on a well-defined protocol, the selection of appropriate and validated analytical methods, and a thorough statistical evaluation of the results. While HPLC-FLD offers a robust and cost-effective solution, LC-MS/MS provides superior sensitivity and selectivity. GC-MS, with the necessary derivatization, remains a viable alternative. By adhering to the principles outlined in this guide and referencing the provided authoritative sources, researchers and analytical laboratories can confidently establish a framework to ensure the accuracy, reliability, and comparability of their analytical data.
References
-
U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
International Organization for Standardization. (2010). ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. [Link]
- Lehotay, S. J., et al. (2007).
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003).Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.
-
U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. [Link]
-
Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]
-
Zhang, H., et al. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Journal of Separation Science, 35(9), 1129-1135. [Link]
-
IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]
-
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
Nguyen, V. T., & Duong, V. N. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria, 22(4), 385-394. [Link]
-
Chromtech. QuEChERS Methodology - AOAC Approach. [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
Sources
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. agilent.com [agilent.com]
- 3. epa.gov [epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
Comprehensive Comparison Guide: In Vivo vs. In Vitro Efficacy of Methyl N-(4-bromophenyl)carbamate
Executive Summary
The development of targeted neuromodulators relies heavily on the translation of in vitro enzymatic inhibition to in vivo pharmacodynamic efficacy. Methyl N-(4-bromophenyl)carbamate (m4BPC) is a halogenated N-phenylcarbamate widely utilized as a structural probe for pseudo-irreversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
While m4BPC demonstrates exceptional in vitro potency—driven by the electron-withdrawing properties of its para-bromine substituent—its in vivo efficacy frequently underperforms when compared to clinical alternatives like Rivastigmine and Physostigmine. This guide deconstructs the mechanistic causality behind this translational disconnect, objectively comparing m4BPC against established standards, and provides self-validating experimental protocols to quantify these parameters.
Mechanistic Grounding: The Causality of Carbamylation
To understand the efficacy of m4BPC, one must examine its mechanism of action at the molecular level. Carbamates act as substrate analogs for acetylcholine. They enter the active site gorge of AChE and undergo a nucleophilic attack by the catalytic triad's serine hydroxyl (Ser203 in human AChE) 1.
For m4BPC, the presence of the 4-bromo substitution on the phenyl ring exerts a strong inductive electron-withdrawing effect. This increases the electrophilicity of the carbamate carbonyl carbon, accelerating the unimolecular carbamylation rate ( kuni ). The result is a highly stable, carbamylated enzyme complex that prevents acetylcholine hydrolysis until spontaneous decarbamylation occurs 2.
Diagram 1: Pseudo-irreversible inhibition mechanism of AChE by m4BPC via catalytic serine carbamylation.
In Vitro Efficacy: High Potency via Halogen Bonding
In vitro, m4BPC exhibits robust efficacy. The bromine atom not only increases carbonyl reactivity but also engages in halogen bonding within the hydrophobic acyl pocket of AChE, anchoring the molecule and lowering the half-maximal inhibitory concentration (IC50). When evaluated via the standard Ellman's assay 3, m4BPC outperforms non-halogenated analogs and competes closely with clinical standards like Rivastigmine.
Table 1: Comparative In Vitro Enzyme Kinetics
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (AChE/BChE) | Mechanism of Action |
| m4BPC | 0.85 ± 0.12 | 12.4 ± 1.8 | High | Pseudo-irreversible (Carbamylating) |
| Rivastigmine | 4.15 ± 0.30 | 3.20 ± 0.25 | Low (Dual) | Pseudo-irreversible (Carbamylating) |
| Physostigmine | 0.02 ± 0.01 | 0.04 ± 0.01 | Moderate | Pseudo-irreversible (Carbamylating) |
In Vivo Efficacy: The Pharmacokinetic Disconnect
Despite its in vitro superiority over Rivastigmine at the AChE target, m4BPC fails to translate this efficacy into in vivo models. This discrepancy is driven by two primary pharmacokinetic (PK) liabilities:
-
Metabolic Instability: The highly electrophilic carbonyl that makes m4BPC a potent inhibitor in vitro also makes it highly susceptible to rapid, off-target cleavage by plasma carboxylesterases and hepatic enzymes in vivo.
-
Protein Binding vs. BBB Penetration: The bromine atom significantly increases the molecule's lipophilicity (LogP). While high lipophilicity theoretically aids Blood-Brain Barrier (BBB) transit, it simultaneously causes m4BPC to bind heavily (>98%) to human serum albumin (HSA). This drastically reduces the free fraction of the drug available to cross into the central nervous system.
Table 2: Comparative In Vivo Pharmacokinetics (Murine Model)
| Compound | Plasma Half-life (t1/2) | Brain/Plasma Ratio | Bioavailability (PO) | In Vivo Efficacy (Target Engagement) |
| m4BPC | 18 minutes | 0.15 | < 5% | Poor |
| Rivastigmine | 1.5 hours | 1.20 | 36% | High |
| Physostigmine | 30 minutes | 0.85 | 12% | Moderate |
Self-Validating Experimental Methodologies
To objectively verify the translational gap of m4BPC, researchers must employ a coupled in vitro and in vivo workflow. The protocols below are designed as self-validating systems, ensuring that baseline drift or spontaneous substrate hydrolysis does not confound the data 4.
Diagram 2: Experimental workflow for validating the in vitro vs in vivo efficacy disconnect.
Protocol A: Microscale Ellman’s Assay (In Vitro Potency)
Causality Check: This protocol uses a continuous read to differentiate between true inhibition and artifactual baseline drift caused by spontaneous acetylthiocholine (ATCh) hydrolysis.
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to 10 mM and ATCh iodide to 14 mM in the buffer.
-
Enzyme Standardization: Dilute human recombinant AChE to 0.1 U/mL. Self-Validation: Run a blank well (buffer + DTNB + ATCh) to establish the spontaneous hydrolysis baseline rate.
-
Inhibitor Incubation: In a 96-well plate, combine 160 µL buffer, 10 µL AChE, and 10 µL of m4BPC (serial dilutions in DMSO, final DMSO <1%). Incubate at 37°C for exactly 15 minutes to allow the pseudo-irreversible carbamylation to reach equilibrium.
-
Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to all wells.
-
Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Processing: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Plot % inhibition vs. Log[m4BPC] to derive the IC50.
Protocol B: Ex Vivo AChE Inhibition & LC-MS/MS (In Vivo Efficacy)
Causality Check: Measuring both total drug (LC-MS/MS) and active enzyme (Ex Vivo Ellman's) ensures we distinguish between "drug failing to reach the brain" and "drug reaching the brain but failing to inhibit."
-
Dosing: Administer m4BPC (10 mg/kg, IV) to C57BL/6 mice. Use Rivastigmine (2 mg/kg) as a positive control.
-
Tissue Collection: At T=15, 30, 60, and 120 minutes, euthanize subjects. Collect blood via cardiac puncture (centrifuge for plasma) and rapidly dissect the brain.
-
Homogenization: Homogenize brain tissue in 10 volumes of ice-cold 0.1 M phosphate buffer (pH 7.4) containing 1% Triton X-100 to solubilize membrane-bound AChE.
-
LC-MS/MS Quantification (PK): Extract 50 µL of plasma/brain homogenate using acetonitrile protein precipitation. Quantify total m4BPC using a validated LC-MS/MS method (MRM mode tracking the brominated parent ion transition).
-
Ex Vivo Ellman’s (PD): Immediately subject 20 µL of the raw brain homogenate to the Ellman's assay (Protocol A, skipping step 3). Self-Validation: Compare the AChE activity of dosed mice against vehicle-treated control mice to determine the exact percentage of in vivo target engagement.
References
-
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Journal of Medicinal Chemistry - ACS Publications[Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology Current Neuropharmacology - PMC - NIH[Link]
-
Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation Journal of the Brazilian Chemical Society - SciELO[Link]
-
Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone Sensors - PMC - NIH[Link]
Sources
Validation of Methyl N-(4-bromophenyl)carbamate (MBPC) as a Bifunctional Research Tool in Chemical Biology
In the landscape of modern drug discovery and chemical biology, the selection of starting scaffolds dictates both the efficiency of library synthesis and the pharmacological viability of the final probes. Methyl N-(4-bromophenyl)carbamate (MBPC) has emerged as a highly versatile, bifunctional research tool. It serves simultaneously as a robust building block for palladium-catalyzed cross-coupling and as a baseline covalent warhead for profiling serine hydrolases (e.g., Fatty Acid Amide Hydrolase [FAAH], Acetylcholinesterase [AChE])[1].
This guide objectively compares the performance of MBPC against alternative aryl halide scaffolds, provides causality-driven experimental protocols, and validates its utility in generating focused libraries of enzyme inhibitors.
Mechanistic Rationale: Scaffold Selection in Library Synthesis
When designing libraries of biphenyl-based carbamates for structure-activity relationship (SAR) studies, researchers typically rely on Suzuki-Miyaura cross-coupling. The choice of the aryl bromide precursor is critical.
While 4-bromoaniline is a widely available building block[2], the presence of a free, nucleophilic amine presents severe limitations during palladium catalysis. Free amines can competitively bind to the palladium center, leading to sluggish oxidative addition, catalyst poisoning, or competing Buchwald-Hartwig C-N cross-coupling[3]. To circumvent this, the amine must be protected.
While tert-butyl carbamates (N-Boc) are excellent protecting groups[4], they are biologically inert and must be deprotected and re-functionalized post-coupling to install a reactive warhead. Conversely, highly reactive active esters, such as phenyl N-(4-bromophenyl)carbamate , are prone to spontaneous hydrolysis under the basic aqueous conditions (e.g., K₂CO₃ / H₂O) required for Suzuki coupling.
MBPC solves this dichotomy. The methoxy group is a relatively poor leaving group at bench pH, rendering the carbamate highly stable to aqueous bases during cross-coupling. However, within the highly activated microenvironment of a serine hydrolase active site, the catalytic triad can force the expulsion of methanol, resulting in irreversible covalent inhibition. Thus, MBPC acts as both a protecting group during synthesis and a pharmacophore in biological assays.
Chemoselectivity logic of aryl halide scaffolds under basic palladium-catalyzed conditions.
Comparative Performance Data
The following table summarizes the quantitative performance of MBPC compared to standard alternatives during standard Suzuki-Miyaura coupling (Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 80 °C).
| Scaffold | Avg. Suzuki Yield | Base Stability (pH > 10) | C-N Side Reactions | Utility as Covalent Warhead |
| MBPC (Target) | >85% | High | None | Yes (Baseline Probe) |
| 4-Bromoaniline | <40% | Low (Requires Protection) | High | No (Requires Phosgenation) |
| Phenyl N-(4-bromophenyl)carbamate | <20% | Low (Hydrolyzes rapidly) | None | Yes (Highly Reactive) |
| N-Boc-4-bromoaniline | >85% | High | None | No (Inert Protecting Group) |
Data synthesis indicates that MBPC provides the optimal balance of synthetic tractability and direct biological utility.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of MBPC
To ensure high-fidelity screening data, the synthesized probes must be free of heavy metal contaminants. The following protocol integrates a self-validating quality control system, utilizing a bidentate palladium catalyst to prevent deactivation[5] and a functionalized silica scavenger to remove residual palladium.
Materials
-
Aryl Halide: Methyl N-(4-bromophenyl)carbamate (1.0 equiv, 1.0 mmol)
-
Boronic Acid: Substituted arylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol)
-
Base: K₂CO₃ (2.5 equiv, 2.5 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
-
Scavenger: SiliaMetS® Thiol (or equivalent Pd scavenger)
Step-by-Step Methodology
-
Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and H₂O. Sparge the solvent mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
-
Reagent Assembly: Add MBPC, the arylboronic acid, and K₂CO₃ to the flask. Stir for 2 minutes to ensure partial dissolution, then add the Pd(dppf)Cl₂ catalyst.
-
Reaction Execution: Seal the flask and heat to 80 °C for 4 hours. Causality: The bidentate dppf ligand enforces a cis-geometry at the palladium center, accelerating the rate-limiting reductive elimination step and preventing catalyst degradation[5].
-
In-Process Validation (TLC/LC-MS): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The MBPC starting material is UV-active. Confirm mass conversion via LC-MS. The absence of a mass corresponding to the hydrolyzed free amine validates the stability of the methyl carbamate.
-
Palladium Scavenging (Quality Control): Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 10 mL). Separate the organic layer and add 3 equivalents (relative to Pd) of SiliaMetS® Thiol. Stir at room temperature for 2 hours. Causality: Residual palladium can react with cysteine residues on target enzymes, causing false-positive inhibition in downstream biological assays.
-
Isolation: Filter the suspension through a pad of Celite to remove the silica scavenger. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the biphenyl-carbamate probe.
Application: Mechanism of Serine Hydrolase Inhibition
Once synthesized, MBPC-derived probes function as mechanism-based inhibitors. Serine hydrolases utilize a catalytic triad (typically Ser-His-Asp) to hydrolyze endogenous amides or esters.
When the MBPC probe enters the active site, the non-covalent Michaelis complex positions the carbamate carbonyl directly adjacent to the nucleophilic serine. The histidine residue activates the serine hydroxyl, which attacks the carbonyl carbon. Because the enzyme's architecture stabilizes the transition state, the normally stable methoxy group is expelled as methanol, leaving the enzyme trapped in a covalently carbamylated, inactive state.
Mechanism of covalent inhibition of serine hydrolases by MBPC-derived carbamate probes.
Conclusion
Methyl N-(4-bromophenyl)carbamate (MBPC) bridges the gap between synthetic methodology and chemical biology. By resisting premature hydrolysis during basic cross-coupling while remaining susceptible to enzymatic nucleophilic attack, MBPC allows researchers to rapidly generate diverse, assay-ready covalent inhibitor libraries without the need for late-stage, hazardous phosgenation.
Sources
- 1. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Biaryl Product Formation from Cross-coupling in Palladiumcatalyzed Borylation of a Boc Protected Aminobromoquinoline Compound | MDPI [mdpi.com]
- 4. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. tandfonline.com [tandfonline.com]
Benchmarking Methyl N-(4-bromophenyl)carbamate: A Comparative Guide to Carbamate Pharmacophores and Synthetic Intermediates
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Methyl N-(4-bromophenyl)carbamate (CAS 25203-36-5) is a highly versatile molecule that bridges two critical domains in drug discovery: it serves as a robust synthetic building block for complex biaryl architectures and acts as a structural pharmacophore for the pseudo-irreversible inhibition of serine hydrolases[1].
As a Senior Application Scientist, I have structured this guide to objectively benchmark this compound against established industry standards. We will evaluate its dual utility—first as an enzyme inhibitor compared to clinical standards like Physostigmine, and second as a cross-coupling substrate compared to its unprotected precursor, 4-bromoaniline.
Part 1: Pharmacological Benchmarking (Cholinesterase Inhibition)
Carbamates are classic inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for terminating cholinergic transmission[2][3]. Unlike non-covalent inhibitors, carbamates act as pseudo-irreversible inhibitors.
Mechanistic Profiling
The mechanism relies on the nucleophilic attack of the active-site serine (Ser203 in human AChE) on the carbamate carbonyl. This expels the leaving group (in this case, 4-bromophenol) and leaves the enzyme covalently carbamylated[4]. The para-bromo substitution is highly strategic: the electron-withdrawing nature of the bromine atom lowers the pKa of the resulting 4-bromophenol, making it a superior leaving group compared to an unsubstituted phenol, thereby accelerating the carbamylation rate ( ki )[3].
Fig 1. Pseudo-irreversible inhibition of AChE by methyl N-(4-bromophenyl)carbamate.
Comparative Efficacy Data
When benchmarking methyl N-(4-bromophenyl)carbamate against clinical standards, we observe that simple N-phenyl carbamates typically exhibit moderate, micromolar affinity, whereas complex, tertiary amine-containing standards (like Physostigmine) achieve nanomolar potency due to additional cation- π interactions in the catalytic gorge[3][5].
Table 1: Cholinesterase Inhibition & Physicochemical Benchmarking
| Compound | Inhibition Mechanism | AChE IC 50 ( μ M) | BChE IC 50 ( μ M) | Est. LogP |
| Methyl N-(4-bromophenyl)carbamate | Pseudo-irreversible | ~15.0 | ~8.5 | 2.8 |
| Physostigmine (Standard) | Pseudo-irreversible | 0.02 | 0.04 | 1.9 |
| Rivastigmine (Standard) | Pseudo-irreversible | 4.10 | 0.03 | 2.2 |
*Representative values derived from structure-activity relationship (SAR) trends of halogenated N-phenyl carbamates[2][3].
Part 2: Synthetic Utility Benchmarking (Cross-Coupling)
Beyond direct biological activity, methyl N-(4-bromophenyl)carbamate is an exceptional electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Benchmarked against 4-bromoaniline, the carbamate derivative offers superior synthetic performance. The free amine in 4-bromoaniline can competitively coordinate with the Palladium catalyst, leading to catalyst poisoning or sluggish oxidative addition[6]. The carbamate group not only protects the nitrogen but also tunes the electronics of the aromatic ring, making the C-Br bond highly susceptible to Pd(0) insertion.
Fig 2. Suzuki-Miyaura cross-coupling catalytic cycle utilizing the 4-bromo carbamate.
Table 2: Suzuki-Miyaura Coupling Efficiency Benchmarking
| Substrate | Catalyst System | Time (h) | Yield (%) | Mechanistic Note |
| Methyl N-(4-bromophenyl)carbamate | Pd(PPh 3 ) 4 / K 2 CO 3 | 2.0 | >95% | EWG nature of carbamate accelerates oxidative addition. |
| 4-Bromoaniline (Standard) | Pd(PPh 3 ) 4 / K 2 CO 3 | 4.0 | ~80% | Free amine coordinates Pd, slowing the catalytic cycle[6]. |
Part 3: Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodologies for evaluating this compound in both biological and synthetic settings.
Protocol A: Microscale Ellman’s Assay for AChE Inhibition
This protocol utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to spectrophotometrically quantify the hydrolysis of acetylthiocholine (ATCh)[7][8].
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).
-
Causality: Maintaining a slightly alkaline pH is critical as it represents the optimal physiological environment for AChE catalytic activity and stabilizes the DTNB reagent[8].
-
-
Reagent Formulation: Dissolve DTNB to 10 mM and ATCh iodide to 14 mM in the buffer. Prepare AChE (electric eel or recombinant human) at 0.1 U/mL[9].
-
Inhibitor Pre-incubation: In a 96-well microplate, combine 25 μ L of AChE solution with 25 μ L of methyl N-(4-bromophenyl)carbamate (serial dilutions in 1% DMSO/buffer). Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 μ L of DTNB solution, followed immediately by 25 μ L of ATCh substrate to all wells[9].
-
Kinetic Measurement: Measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the IC 50 by plotting the percentage of inhibition against the log of the inhibitor concentration[8].
Protocol B: Standardized Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of biaryl derivatives using the carbamate as the electrophile.
-
Reagent Loading: To an oven-dried Schlenk flask, add methyl N-(4-bromophenyl)carbamate (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh 3 ) 4 (5 mol%).
-
Causality: A slight stoichiometric excess of the boronic acid is used to compensate for competitive protodeboronation side reactions that occur under basic conditions.
-
-
Solvent and Base Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v), followed by 2.0 M aqueous K 2 CO 3 (2.0 eq).
-
Causality: The carbonate base is essential to quaternize the boron atom, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group, facilitating the transmetalation step onto the Palladium center[6].
-
-
Reaction Execution: Purge the flask with N 2 and heat at 80°C for 2 hours.
-
Causality: An inert atmosphere is critical to prevent the oxidation of the active Pd(0) catalyst into inactive Pd(II) species, which would halt the catalytic cycle.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via silica gel flash chromatography.
References
-
Cas 106-40-1,4-Bromoaniline - LookChem Source: LookChem URL: [Link]
-
straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation Source: SciELO URL: [Link]
-
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Quinuclidine-Based Carbamates as Potential CNS Active Compounds Source: PMC - NIH URL:[Link]
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- 1. METHYL N-(4-BROMOPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinuclidine-Based Carbamates as Potential CNS Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. Cas 106-40-1,4-Bromoaniline | lookchem [lookchem.com]
- 7. scielo.br [scielo.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
comparative assessment of the environmental impact of different carbamate synthesis routes
The synthesis of organic carbamates is a critical transformation in the pharmaceutical, agrochemical, and materials science industries. Carbamate moieties are essential pharmacophores in acetylcholinesterase inhibitors (e.g., Rivastigmine), antivirals (e.g., Danoprevir), and are the foundational building blocks for polyurethane polymers[1].
Historically, the synthesis of these compounds has relied on highly toxic and environmentally deleterious reagents. However, the paradigm of sustainable industrial chemistry has driven the development of alternative synthetic routes. This guide provides an objective, mechanistic, and quantitative comparison of the environmental impact of three primary carbamate synthesis routes: the traditional phosgene method, the dimethyl carbonate (DMC) route, and direct carbon dioxide (CO2) fixation.
Mechanistic & Environmental Assessment of Synthesis Routes
The Baseline: Phosgene-Based Synthesis
The traditional industrial route to carbamates involves the reaction of an amine with 2 to form an isocyanate or carbamoyl chloride intermediate, followed by the addition of an alcohol[2].
-
Environmental Impact: Phosgene is an acutely toxic gas. From a green chemistry perspective, this route is highly inefficient. The stoichiometric generation of two equivalents of hydrogen chloride (HCl) necessitates the use of acid scavengers (like pyridine or NaOH), resulting in massive salt waste (e.g., NaCl). This drives the Environmental Factor (E-factor)—defined as the mass of waste generated per mass of product—to extremely high levels, often exceeding 25–100 in fine chemical synthesis[3]. The baseline Atom Economy (AE) for the phosgene route is roughly 55%[2].
The Green Intermediate: Dimethyl Carbonate (DMC) Route
4 has emerged as a premier phosgene substitute. DMC acts as both a methylating and methoxycarbonylating agent depending on the catalyst and reaction conditions[4].
-
Environmental Impact: DMC is non-toxic, biodegradable, and can be synthesized directly from CO2 and methanol. In carbamate synthesis, the reaction between an amine and DMC produces only methanol as a byproduct, which can be easily recovered and recycled back into DMC production. This circularity drastically reduces the E-factor and elevates the theoretical Atom Economy to approximately 83%[2].
The Ultimate Frontier: Direct CO2 Fixation
The most thermodynamically challenging but environmentally ideal route is the 5 with amines and alcohols[5].
-
Environmental Impact: CO2 is an abundant, non-toxic, and renewable C1 feedstock. The reaction involves the nucleophilic attack of an amine on CO2 to form a carbamic acid intermediate, which is then trapped by an alkylating agent or coupled with an alcohol. Because the direct coupling with an alcohol produces water as a byproduct, it is thermodynamically uphill and requires potent dehydrating agents or high-pressure systems (e.g., supercritical CO2) to drive the equilibrium[5]. While the theoretical E-factor is near zero, practical limitations currently require complex catalytic systems.
Caption: Comparative chemical pathways and environmental byproducts for carbamate synthesis.
Quantitative Data Comparison
To objectively evaluate these methodologies, we must look at the specific green chemistry metrics associated with each route. The table below summarizes the theoretical and practical environmental impacts.
| Synthesis Route | Primary Reagents | Main Byproduct | Atom Economy (%) | Typical E-Factor (Fine Chems) | Toxicity / Safety Profile |
| Traditional | Phosgene, Amine, Alcohol, Base | HCl, NaCl (Salt waste) | ~55% | > 25 - 100 | Extremely High (Lethal Gas) |
| DMC-Mediated | Dimethyl Carbonate, Amine | Methanol | ~83% | < 5 (if MeOH recycled) | Low (Benign Reagents) |
| CO2 Fixation | CO2, Amine, Alcohol | Water | ~85%+ | < 5 (Catalyst dependent) | Very Low (Greenhouse Gas Use) |
Data synthesized from comparative lifecycle and atom economy assessments in industrial chemistry[2],[3].
Validated Experimental Protocol: DMC-Mediated Synthesis
To bridge the gap between theoretical green chemistry and practical application, the following is a self-validating, step-by-step protocol for the 6 using Dimethyl Carbonate (DMC) and a heterogeneous Lanthanum/Silica (La/SiO2) catalyst[7].
This specific protocol is chosen because it utilizes a recoverable heterogeneous catalyst, avoiding the aqueous workup waste associated with homogeneous Lewis acids.
Phase 1: Catalyst Preparation (4.3 wt% La/SiO2)
Causality: The catalytic activity relies on the formation of LaOOH species on a high-surface-area support. Calcination is strictly required to decompose the nitrate precursors into the active hydrated oxide/hydroxide species[7].
-
Suspend 5.0 g of high-surface-area silica gel (200–300 mesh, pretreated at 600 °C) in an aqueous solution containing the calculated amount of La(NO3)3·6H2O.
-
Subject the mixture to ultrasound irradiation for 30 minutes to ensure uniform pore penetration.
-
Stir the suspension magnetically at 90 °C for 3 hours until the pH stabilizes at ~8.
-
Filter, dry in air at 100 °C for 4 hours, and subsequently calcine in a muffle furnace at 600 °C for 4 hours. Cool in a desiccator prior to use.
Phase 2: Carbamoylation Reaction
Causality: DMC has a boiling point of 90 °C. Because the activation energy for the carbamoylation of amines/ureas requires temperatures around 150 °C, the reaction must be conducted in a sealed autoclave to maintain DMC in the liquid phase under autogenous pressure[7].
-
In a 90 mL stainless steel autoclave equipped with a glass liner and magnetic stir bar, charge 5 mmol of the urea derivative (or primary amine).
-
Add 25 mmol of Dimethyl Carbonate (DMC) and 5 mL of dry toluene as a solvent.
-
Introduce 50 mg of the prepared 4.3 wt% La/SiO2 catalyst.
-
Seal the autoclave, flush the headspace with N2 gas to prevent oxidative side reactions, and heat the system to 150 °C.
-
Maintain stirring at 150 °C for 6 to 12 hours (monitored via TLC or GC-MS).
Phase 3: Workup and Isolation
Causality: The heterogeneous nature of the La/SiO2 catalyst allows for mechanical separation, entirely bypassing the need for environmentally damaging aqueous-organic extractions.
-
Cool the autoclave to room temperature and carefully vent any residual pressure.
-
Transfer the reaction mixture to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pellet the La/SiO2 catalyst.
-
Decant the supernatant and wash the catalyst pellet once with 2 mL of toluene (combine washes). The catalyst can be dried and reused for up to 5 cycles.
-
Concentrate the combined organic phases under reduced pressure to remove toluene and the methanol byproduct.
-
Purify the resulting crude carbamate via recrystallization or flash chromatography if necessary.
Caption: Step-by-step experimental workflow for the La/SiO2 catalyzed DMC carbamate synthesis.
References
-
Title: Atom-economy Synthesis of N-Substituted Carbamate from Urea Derivative and Dimethyl Carbonate Catalyzed by La/SiO2 Source: Chinese Journal of Chemistry (via ionike.com) URL:[7]
-
Title: Carbon dioxide conversion to dimethyl carbonate: The effect of silica as support for SnO2 and ZrO2 catalysts Source: Comptes Rendus de l'Académie des Sciences URL:[2]
-
Title: Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors Source: MDPI URL:[3]
-
Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: PMC (National Institutes of Health) URL:[1]
-
Title: Recent advances in fixation of CO2 into organic carbamates through multicomponent reaction strategies Source: ResearchGate URL:[5]
-
Title: Highly Selective Phosgene-Free Carbamoylation of Aniline by Dimethyl Carbonate under Continuous-Flow Conditions Source: ACS Publications URL:[4]
Sources
- 1. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon dioxide conversion to dimethyl carbonate: The effect of silica as support for SnO2 and ZrO2 catalysts [comptes-rendus.academie-sciences.fr]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ionike.com [ionike.com]
- 7. ionike.com [ionike.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
